molecular formula C26H40N7O17P3S B1217504 3,4-Pentadienoyl-CoA CAS No. 84061-72-3

3,4-Pentadienoyl-CoA

Numéro de catalogue: B1217504
Numéro CAS: 84061-72-3
Poids moléculaire: 847.6 g/mol
Clé InChI: HIIKPJHXYKDQAS-ZMHDXICWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Pentadienoyl-coenzyme A is a specialized, high-purity biochemical reagent designed for advanced research applications. As a thioester conjugate between coenzyme A (CoA) and a 3,4-pentadienoyl group, it serves as a critical tool for investigating the function of acyl-CoA-utilizing enzymes . Coenzyme A itself is an essential and universal cofactor involved in a vast array of metabolic reactions, including the citric acid cycle, fatty acid synthesis and oxidation, and the metabolism of various biomolecules . In laboratory research, 3,4-Pentadienoyl-coenzyme A is primarily valued as a mechanism-based probe or an alternative substrate for enzymes that act on acyl-CoA thioesters. Its unique pentadienoyl moiety, characterized by a conjugated system, may be utilized to study enzyme kinetics, substrate specificity, and catalytic mechanisms in great detail. Researchers can use this compound to probe the activity of acyltransferases, dehydrogenases, and synthases involved in complex metabolic pathways. The insights gained are applicable to understanding fundamental cellular biochemistry and can contribute to research in metabolic diseases, cancer biology, and infectious diseases, where CoA homeostasis and acyl-CoA metabolism are often dysregulated . This product is offered with guaranteed quality and stability to ensure experimental reproducibility. It is supplied as a lyophilized solid and should be stored at or below -20°C to maintain integrity. Intended Use: This product is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human use. Proper laboratory safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical.

Propriétés

Numéro CAS

84061-72-3

Formule moléculaire

C26H40N7O17P3S

Poids moléculaire

847.6 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate

InChI

InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

Clé InChI

HIIKPJHXYKDQAS-ZMHDXICWSA-N

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O

Synonymes

3,4-pentadienoyl-CoA
3,4-pentadienoyl-coenzyme A
coenzyme A, 3,4-pentadienoyl-

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent mechanism-based inactivator, or "suicide substrate," of general acyl-CoA dehydrogenase, a key flavoenzyme in mitochondrial fatty acid β-oxidation. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of the involved pathways. Understanding the intricacies of this inhibition is crucial for the rational design of novel therapeutics targeting metabolic disorders and for elucidating the catalytic mechanisms of flavoenzymes.

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial α,β-dehydrogenation step in each cycle of fatty acid β-oxidation. Their activity is essential for energy production from fatty acids. The general acyl-CoA dehydrogenase, typically isolated from pig kidney, exhibits broad substrate specificity. The unique allenic structure of this compound makes it a powerful tool for studying the catalytic mechanism of these enzymes and serves as a lead compound for the development of specific inhibitors.

Mechanism of Action: Suicide Inhibition

This compound acts as a suicide inhibitor, meaning it is catalytically converted by the target enzyme into a reactive species that covalently modifies and inactivates the enzyme. The inactivation process is a multi-step pathway involving initial binding, enzymatic activation, and subsequent covalent modification of the FAD cofactor.

The proposed mechanism is as follows:

  • Initial Binding: this compound binds to the active site of the oxidized form of general acyl-CoA dehydrogenase.

  • α-Proton Abstraction: A catalytic base in the enzyme's active site abstracts a proton from the α-carbon (C-2) of the inhibitor.[1]

  • Tautomerization and Isomerization: This abstraction facilitates the tautomerization of the 3,4-diene to a highly reactive, conjugated 2,4-dienoyl-CoA intermediate.

  • Covalent Adduct Formation: The reactive intermediate then undergoes a nucleophilic attack by the reduced flavin cofactor (FADH2) at the N-5 position of the isoalloxazine ring, forming a stable, covalent adduct.[1] This adduct renders the enzyme catalytically inactive.

  • Fate of the Adduct: The formed adduct is not entirely stable. It can undergo a slow decomposition, leading to the release of the 2,4-pentadienoyl-CoA product and regeneration of the active enzyme. However, a fraction of the enzyme becomes irreversibly inactivated during this process due to covalent modification of an amino acid residue in the active site.[1]

The R-enantiomer of related 3,4-dienoyl-CoA derivatives has been shown to be the potent inhibitor, highlighting the stereospecificity of the interaction.[2]

Signaling Pathway of Inhibition

Inhibition_Pathway E_FAD Acyl-CoA Dehydrogenase (E-FAD_ox) EI Enzyme-Inhibitor Complex (E-FAD_ox • I) E_FAD->EI Binding I This compound (I) I->EI EI_activated Activated Intermediate (E-FADH • 2,4-Dienoyl-CoA) EI->EI_activated α-Proton Abstraction & Tautomerization E_inactive Covalent Adduct (E-FADH-N5-Adduct) EI_activated->E_inactive Covalent Modification E_regenerated Regenerated Enzyme (E-FAD_ox) E_inactive->E_regenerated Slow Decomposition P 2,4-Pentadienoyl-CoA (P) E_inactive->P E_irreversible Irreversibly Inactivated Enzyme E_inactive->E_irreversible Irreversible Modification

Mechanism of suicide inhibition of acyl-CoA dehydrogenase.

Quantitative Data

The interaction of this compound with general acyl-CoA dehydrogenase has been characterized by several kinetic parameters.

ParameterValueEnzyme SourceReference
kinact (Rate of Inactivation)2.4 x 103 min-1Pig Kidney[1]
kreactivation (Rate of Adduct Decomposition)t1/2 = 75 minPig Kidney[1]
kdisplacement (by Octanoyl-CoA)0.3 min-1Pig Kidney[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process: the synthesis of 3,4-pentadienoic acid followed by its conversion to the coenzyme A thioester.

Step 1: Synthesis of 3,4-Pentadienoic Acid

This protocol is a general representation based on similar syntheses and may require optimization.

  • Materials: 3-butyn-1-ol, dihydropyran, p-toluenesulfonic acid, n-butyllithium, paraformaldehyde, Jones reagent (chromium trioxide in sulfuric acid), diethyl ether, tetrahydrofuran (THF), acetone.

  • Protection of the alcohol: React 3-butyn-1-ol with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid to form the tetrahydropyranyl (THP) ether.

  • Alkylation: Treat the protected alcohol with n-butyllithium in THF at low temperature (-78 °C) to deprotonate the terminal alkyne. React the resulting acetylide with paraformaldehyde to introduce a hydroxymethyl group.

  • Reduction: Reduce the propargyl alcohol using a suitable reducing agent (e.g., LiAlH4) to the corresponding trans-allylic alcohol.

  • Deprotection: Remove the THP protecting group using acidic conditions (e.g., acetic acid/water/THF).

  • Oxidation: Oxidize the resulting alcohol to the carboxylic acid using Jones reagent in acetone.

  • Purification: Purify the final product, 3,4-pentadienoic acid, by column chromatography on silica gel.

Step 2: Conversion to this compound

This is a general method for the synthesis of acyl-CoA esters.

  • Materials: 3,4-pentadienoic acid, N,N'-carbonyldiimidazole (CDI), coenzyme A (lithium salt), triethylamine, THF, water.

  • Activation of the carboxylic acid: Dissolve 3,4-pentadienoic acid in anhydrous THF and add CDI. Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Thioesterification: In a separate flask, dissolve coenzyme A lithium salt in water and adjust the pH to ~8.0 with triethylamine. Add the acyl-imidazolide solution dropwise to the coenzyme A solution with stirring.

  • Purification: Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).

Assay for Acyl-CoA Dehydrogenase Activity

A continuous spectrophotometric assay is commonly used to measure the activity of acyl-CoA dehydrogenase.

  • Principle: The reduction of the electron acceptor, ferricenium hexafluorophosphate or a dye such as 2,6-dichlorophenolindophenol (DCPIP), is monitored by the decrease in absorbance at a specific wavelength.

  • Reagents:

    • Assay buffer: 50 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

    • Substrate: Octanoyl-CoA (or other suitable acyl-CoA).

    • Electron acceptor: Ferricenium hexafluorophosphate or DCPIP.

    • Enzyme: Purified general acyl-CoA dehydrogenase.

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor.

    • Add the enzyme solution and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium, 600 nm for DCPIP) over time using a spectrophotometer.

    • Calculate the enzyme activity from the initial linear rate of the reaction.

Inactivation Kinetics of Acyl-CoA Dehydrogenase by this compound
  • Principle: The time-dependent loss of enzyme activity is measured in the presence of the inactivator.

  • Procedure:

    • Incubate the enzyme with various concentrations of this compound in the assay buffer at a specific temperature.

    • At different time intervals, withdraw aliquots of the incubation mixture and dilute them into the assay mixture for the acyl-CoA dehydrogenase activity assay (described in 4.2) to measure the remaining enzyme activity.

    • Plot the natural logarithm of the remaining activity versus time for each inhibitor concentration. The slope of this plot gives the pseudo-first-order rate constant of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. The data should fit a hyperbolic curve, from which the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_enzyme_prep Enzyme Preparation cluster_kinetics Kinetic Analysis Synthesis_Acid Synthesize 3,4-Pentadienoic Acid Synthesis_CoA Convert to CoA Ester Synthesis_Acid->Synthesis_CoA Purification_Inhibitor Purify by HPLC Synthesis_CoA->Purification_Inhibitor Inactivation_Assay Inactivation Kinetics Assay Purification_Inhibitor->Inactivation_Assay Purify_Enzyme Purify Acyl-CoA Dehydrogenase Characterize_Enzyme Determine Protein Concentration Purify_Enzyme->Characterize_Enzyme Activity_Assay Standard Activity Assay Characterize_Enzyme->Activity_Assay Characterize_Enzyme->Inactivation_Assay Activity_Assay->Inactivation_Assay Data_Analysis Determine k_inact and K_I Inactivation_Assay->Data_Analysis

Workflow for studying enzyme inactivation.

Conclusion

This compound serves as a classic example of a suicide inhibitor, providing invaluable insights into the catalytic mechanism of acyl-CoA dehydrogenases. Its allenic functionality, upon enzymatic activation, leads to the formation of a covalent adduct with the FAD cofactor, resulting in potent and partially irreversible inhibition. The detailed methodologies provided in this guide offer a framework for researchers to further investigate this and other mechanism-based inhibitors, aiding in the development of novel therapeutic agents targeting fatty acid metabolism.

References

Discovery and Initial Studies of 3,4-Pentadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a class of flavoenzymes critical to fatty acid β-oxidation. Its discovery and the subsequent elucidation of its inhibitory mechanism have provided significant insights into enzyme kinetics, inhibitor design, and the toxicology of related natural products. This technical guide provides an in-depth overview of the foundational research on this compound, with a focus on its discovery, mechanism of action, and the experimental methodologies employed in its initial characterization.

Discovery as a Suicide Inactivator

This compound was identified as a powerful "suicide" inhibitor of the general acyl-CoA dehydrogenase isolated from pig kidney.[1] Suicide inhibitors, or mechanism-based inactivators, are unreactive molecules that are converted into highly reactive species by the target enzyme's own catalytic mechanism, leading to irreversible inactivation.

The initial studies revealed that this compound, an allenic analog of acyl-CoA substrates, reacts rapidly with the oxidized form of the enzyme.[1] This interaction leads to the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, specifically at the N-5 position of the isoalloxazine ring, rendering the enzyme inactive.[1]

Quantitative Analysis of Enzyme Inhibition

The initial characterization of the interaction between this compound and general acyl-CoA dehydrogenase yielded key quantitative data that established its potency as an inhibitor. These findings are summarized in the table below.

ParameterValueDescriptionReference
Inactivation Rate Constant (k_inact)2.4 x 10³ min⁻¹The rate of the initial rapid reaction between this compound and the oxidized enzyme.[1]
Displacement Rate Constant (k_displace)0.3 min⁻¹The rate at which the allenic thioester can be displaced from the inactive adduct by a large excess of a natural substrate, octanoyl-CoA, leading to partial recovery of enzyme activity.[1]
Half-life of Enzyme-Inactivator Adduct (t½)75 minThe time required for half of the enzyme-inactivator adduct to decompose, forming the more stable 2,4-diene and regenerating the active, oxidized enzyme.[1]
Irreversible Activity Loss15-20%The percentage of enzyme activity that is permanently lost during the decomposition of the adduct, likely due to covalent modification of the protein itself.[1]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the initial literature. However, based on general methods for the synthesis of acyl-CoA esters from their corresponding carboxylic acids, the following reconstructed protocol is proposed. The synthesis involves two key stages: the synthesis of 3,4-pentadienoic acid and its subsequent conversion to the CoA thioester.

Part 1: Synthesis of 3,4-Pentadienoic Acid (Reconstructed Protocol)

This protocol is adapted from general methods for the synthesis of short-chain unsaturated carboxylic acids.

  • Materials: Propargyl bromide, malonic ester, sodium ethoxide, diethyl ether, sulfuric acid, potassium hydroxide, ethanol, water.

  • Step 1: Alkylation of Malonic Ester. In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at 0°C. After the addition is complete, add propargyl bromide dropwise, maintaining the temperature below 10°C.

  • Step 2: Reflux. After the addition of propargyl bromide, reflux the mixture for 2-3 hours to ensure complete reaction.

  • Step 3: Work-up. Cool the reaction mixture and pour it into a mixture of ice and water. Acidify with dilute sulfuric acid and extract the product with diethyl ether. Wash the ether layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Step 4: Saponification and Decarboxylation. Remove the diethyl ether by rotary evaporation. To the resulting crude product, add a solution of potassium hydroxide in ethanol/water and reflux for 4-6 hours to saponify the ester. After saponification, cool the mixture and acidify with concentrated hydrochloric acid to pH 1-2 to induce decarboxylation, yielding 3,4-pentadienoic acid.

  • Step 5: Purification. Extract the 3,4-pentadienoic acid with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude acid can be further purified by distillation or chromatography.

Part 2: Conversion of 3,4-Pentadienoic Acid to this compound (Reconstructed Protocol)

This protocol is adapted from the mixed anhydride method for acyl-CoA synthesis.

  • Materials: 3,4-Pentadienoic acid, triethylamine, ethyl chloroformate, Coenzyme A (lithium salt), tetrahydrofuran (THF), water, sodium bicarbonate.

  • Step 1: Activation of the Carboxylic Acid. Dissolve 3,4-pentadienoic acid in anhydrous THF. Cool the solution to -15°C in a dry ice/acetone bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.

  • Step 2: Thioesterification. In a separate flask, dissolve Coenzyme A (lithium salt) in cold, degassed water containing a slight excess of sodium bicarbonate. Add this aqueous solution of CoA to the mixed anhydride solution in THF dropwise, while maintaining the temperature at -15°C.

  • Step 3: Reaction and Quenching. Stir the reaction mixture vigorously for 1-2 hours at 0°C. The progress of the reaction can be monitored by the disappearance of free thiol using Ellman's reagent.

  • Step 4: Purification. Purify the resulting this compound by preparative HPLC on a C18 column using a water/acetonitrile gradient containing a low concentration of a suitable buffer (e.g., ammonium acetate). Lyophilize the collected fractions to obtain the pure product.

Acyl-CoA Dehydrogenase Inhibition Assay

The activity of acyl-CoA dehydrogenase and its inhibition by this compound can be monitored spectrophotometrically. The following is a detailed protocol based on the ferricenium ion assay, which is a common method for measuring the activity of this class of enzymes.

  • Materials: Purified general acyl-CoA dehydrogenase, this compound, octanoyl-CoA (substrate), ferricenium hexafluorophosphate (electron acceptor), potassium phosphate buffer (pH 7.6).

  • Assay Principle: The assay measures the reduction of the ferricenium ion (Fe(Cp)₂⁺), which has a strong absorbance at 300 nm, to ferrocene. The rate of this reduction is proportional to the rate of substrate oxidation by acyl-CoA dehydrogenase.

  • Preparation of Reagents:

    • Prepare a stock solution of potassium phosphate buffer (e.g., 1 M, pH 7.6).

    • Prepare a stock solution of octanoyl-CoA (e.g., 10 mM in water).

    • Prepare a stock solution of ferricenium hexafluorophosphate (e.g., 10 mM in water).

    • Prepare a stock solution of this compound of known concentration.

    • Dilute the purified general acyl-CoA dehydrogenase to a suitable concentration in the assay buffer.

  • Assay Procedure:

    • In a quartz cuvette, prepare the assay mixture containing:

      • Potassium phosphate buffer (final concentration 100 mM, pH 7.6)

      • Ferricenium hexafluorophosphate (final concentration 100-200 µM)

      • Octanoyl-CoA (final concentration to be varied, e.g., 10-200 µM)

    • Equilibrate the cuvette at a constant temperature (e.g., 25°C) in a spectrophotometer.

  • Measurement of Uninhibited Activity:

    • Initiate the reaction by adding a small volume of the diluted acyl-CoA dehydrogenase to the cuvette.

    • Monitor the decrease in absorbance at 300 nm over time. The initial linear rate of absorbance change is proportional to the enzyme activity.

  • Measurement of Inhibition:

    • To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor in the assay buffer for a defined period before adding the substrate (octanoyl-CoA).

    • Alternatively, for time-dependent inactivation studies, initiate the reaction with the enzyme and inhibitor, and monitor the decrease in activity over time.

  • Data Analysis:

    • Calculate the initial rates from the linear portion of the absorbance vs. time plots.

    • Plot the enzyme activity as a function of substrate concentration to determine kinetic parameters (Kₘ and Vₘₐₓ) in the absence of the inhibitor.

    • Analyze the inhibition data using appropriate models (e.g., plotting the apparent rate constant of inactivation against the inhibitor concentration) to determine the kinetic parameters of inhibition.

Mechanism of Action and Signaling Pathway

The inhibitory action of this compound is a multi-step process that begins with the enzyme's normal catalytic cycle and ends in its irreversible inactivation. This mechanism is closely related to the toxicity of hypoglycin A, a natural amino acid found in the unripe ackee fruit, which is the causative agent of Jamaican Vomiting Sickness.[2] Hypoglycin A is metabolized in the body to methylenecyclopropylacetyl-CoA (MCPA-CoA), a molecule that also acts as a suicide inhibitor of acyl-CoA dehydrogenases.

The following diagrams illustrate the key steps in the mechanism of action and the broader metabolic consequences.

Mechanism of this compound Inhibition Enzyme Acyl-CoA Dehydrogenase (Oxidized FAD) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate This compound Substrate->ES_Complex Proton_Abstraction α-Proton Abstraction ES_Complex->Proton_Abstraction Carbanion Allenic Carbanion Intermediate Proton_Abstraction->Carbanion Adduct_Formation Nucleophilic Attack on FAD Carbanion->Adduct_Formation Flavin_Adduct Covalent N-5 Flavin Adduct (Inactive) Adduct_Formation->Flavin_Adduct Tautomerization Tautomerization Flavin_Adduct->Tautomerization Irreversible_Inactivation Irreversible Inactivation (Protein Modification) Flavin_Adduct->Irreversible_Inactivation ~15-20% Diene 2,4-Pentadienoyl-CoA Tautomerization->Diene Enzyme_Regen Acyl-CoA Dehydrogenase (Oxidized FAD - Regenerated) Tautomerization->Enzyme_Regen

Caption: Mechanism of Acyl-CoA Dehydrogenase inactivation by this compound.

The inhibition of acyl-CoA dehydrogenases by molecules like this compound and MCPA-CoA has profound effects on cellular metabolism, primarily by disrupting fatty acid β-oxidation. This disruption leads to a cascade of downstream effects, ultimately impairing energy production.

Metabolic Consequences of Acyl-CoA Dehydrogenase Inhibition cluster_pathway Energy Production Pathway Inhibitor This compound or MCPA-CoA ACAD Acyl-CoA Dehydrogenases Inhibitor->ACAD Inhibits Beta_Oxidation Fatty Acid β-Oxidation ACAD->Beta_Oxidation Catalyzes Gluconeogenesis Gluconeogenesis Acetyl_CoA Acetyl-CoA Production Beta_Oxidation->Acetyl_CoA Leads to Beta_Oxidation->Gluconeogenesis Supports Hypoglycemia Hypoglycemia Fatty_Acid_Accumulation Fatty Acid Accumulation Beta_Oxidation->Fatty_Acid_Accumulation Inhibition leads to TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters Energy ATP Production TCA_Cycle->Energy Generates Gluconeogenesis->Hypoglycemia Impairment leads to Toxic_Metabolites Formation of Toxic Metabolites Fatty_Acid_Accumulation->Toxic_Metabolites Can lead to

Caption: Consequences of Acyl-CoA Dehydrogenase inhibition on cellular metabolism.

Conclusion

The discovery and initial studies of this compound have been instrumental in advancing our understanding of enzyme inhibition and the metabolic consequences of disrupting fatty acid oxidation. As a potent suicide inhibitor, it serves as a valuable tool for studying the mechanism of acyl-CoA dehydrogenases and has provided a framework for understanding the toxicity of related compounds like hypoglycin A. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, toxicology, and drug development, facilitating further investigation into this important class of enzyme inhibitors and their biological effects.

References

An In-Depth Technical Guide to the Biochemical Properties and Structure of 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a critical class of flavoenzymes involved in fatty acid β-oxidation.[1] Its unique allenic structure serves as a "suicide substrate," leading to the formation of a covalent adduct with the enzyme's flavin cofactor and subsequent irreversible inhibition.[1][2] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound. It includes detailed experimental protocols for studying its interaction with acyl-CoA dehydrogenases and summarizes key quantitative data. The information presented herein is intended to be a valuable resource for researchers in metabolism, enzymology, and drug development.

Structure and Physicochemical Properties

This compound is an acyl-CoA thioester characterized by a five-carbon chain containing two cumulative double bonds (an allene functional group) at positions 3 and 4. The presence of this reactive allenic moiety is central to its inhibitory activity.

PropertyValueReference
Molecular Formula C26H40N7O17P3S[3]
Molecular Weight 847.6 g/mol [3]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate[3]
CAS Number 84061-72-3[3]

Biochemical Properties and Mechanism of Action

This compound acts as a suicide inhibitor of general acyl-CoA dehydrogenase.[2] The catalytic mechanism of acyl-CoA dehydrogenases involves the abstraction of the α-proton of the acyl-CoA substrate, followed by hydride transfer from the β-carbon to the flavin adenine dinucleotide (FAD) cofactor.[4][5]

In the case of this compound, the enzyme initiates its catalytic cycle by abstracting the α-proton.[2] This leads to the formation of a reactive intermediate that, instead of undergoing dehydrogenation, attacks the N5 position of the FAD cofactor, forming a stable covalent adduct.[2][3] This adduct formation effectively inactivates the enzyme.[2]

The inactivation is a rapid process, but the adduct can undergo slow decomposition or be displaced by a large excess of a natural substrate, leading to partial recovery of enzyme activity.[2] However, a significant portion of the inactivation is irreversible due to covalent modification of the protein.[2]

Signaling Pathway and Inhibition Mechanism

Inhibition_Mechanism cluster_pathway Fatty Acid β-Oxidation (First Step) cluster_inhibition Inhibition by this compound Acyl-CoA Acyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Acyl-CoA->Acyl-CoA_Dehydrogenase Binds to active site Enoyl-CoA Enoyl-CoA Acyl-CoA_Dehydrogenase->Enoyl-CoA Catalyzes dehydrogenation This compound This compound Acyl-CoA_Dehydrogenase_Inhibited Acyl-CoA Dehydrogenase This compound->Acyl-CoA_Dehydrogenase_Inhibited Binds as a suicide substrate Inactive_Adduct Covalent FAD Adduct (Inactive Enzyme) Acyl-CoA_Dehydrogenase_Inhibited->Inactive_Adduct Forms covalent adduct with FAD Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Inhibition Assay Synthesize_Acid Synthesize 3,4-Pentadienoic Acid Synthesize_CoA Convert to This compound Synthesize_Acid->Synthesize_CoA Purify_Inhibitor Purify via HPLC Synthesize_CoA->Purify_Inhibitor Preincubate Pre-incubate Enzyme with Inhibitor Purify_Inhibitor->Preincubate Homogenize Homogenize Pig Kidney Isolate_Mito Isolate Mitochondria Homogenize->Isolate_Mito Purify_Enzyme Purify Acyl-CoA Dehydrogenase Isolate_Mito->Purify_Enzyme Purify_Enzyme->Preincubate Prepare_Assay Prepare Spectrophotometric Assay Mixture Prepare_Assay->Preincubate Initiate_Reaction Initiate Reaction with Substrate Preincubate->Initiate_Reaction Measure_Absorbance Measure Absorbance Change at 600 nm Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Kinetic Data Measure_Absorbance->Analyze_Data

References

3,4-Pentadienoyl-CoA as a Suicide Substrate for Acyl-CoA Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which 3,4-pentadienoyl-CoA acts as a suicide substrate for acyl-CoA dehydrogenases (ACADs). Acyl-CoA dehydrogenases are a critical family of mitochondrial flavoenzymes that catalyze the initial, rate-limiting step in each cycle of fatty acid β-oxidation.[1][2] Their function is to introduce a trans double-bond between the α (C2) and β (C3) carbons of the fatty acyl-CoA thioester substrate, a reaction dependent on a flavin adenine dinucleotide (FAD) cofactor.[1] Understanding the inhibition of these enzymes is crucial for both fundamental biochemical research and the development of therapeutics for metabolic disorders.

Suicide substrates, also known as mechanism-based inactivators, are specialized inhibitors that are catalytically converted by their target enzyme into a reactive species. This species then covalently modifies the enzyme, leading to its inactivation. This compound, an allenic analog of natural acyl-CoA substrates, serves as a classic example of such an inhibitor for general acyl-CoA dehydrogenase.[3]

The Catalytic Mechanism of Acyl-CoA Dehydrogenase

The dehydrogenation of acyl-CoA substrates by ACADs is a concerted process involving the rupture of two stable C-H bonds.[4] The reaction is initiated by the abstraction of the pro-R α-hydrogen from the substrate as a proton by a catalytic glutamate residue (Glu376 in medium-chain acyl-CoA dehydrogenase, or MCAD).[1][4] This proton abstraction is facilitated by hydrogen bonds between the substrate's thioester carbonyl oxygen and both the 2'-OH of the FAD's ribityl side chain and the main chain N-H of the catalytic glutamate, which significantly lowers the pKa of the α-hydrogen.[1][5] Concurrently, a hydride equivalent is transferred from the β-carbon to the N-5 position of the oxidized FAD cofactor.[4] This results in the formation of a reduced FAD (FADH₂) and the trans-2-enoyl-CoA product. The enzyme is then re-oxidized by transferring electrons to the electron transfer flavoprotein (ETF).[2][6]

Acyl_CoA_Dehydrogenase_Mechanism E_FAD_Substrate E-FAD + Acyl-CoA (Enzyme-Substrate Complex) TransitionState Transition State E_FAD_Substrate->TransitionState α-proton abstraction β-hydride transfer E_FADH2_Product E-FADH2-Product (Charge-Transfer Complex) TransitionState->E_FADH2_Product E_FADH2 E-FADH2 + Product E_FADH2_Product->E_FADH2 Product Release E_FAD E-FAD (Regenerated Enzyme) E_FADH2->E_FAD Electron Transfer ETF_ox ETF (ox) ETF_red ETF (red) E_FAD->E_FAD_Substrate + Substrate ETF_ox->ETF_red Accepts e-

Fig 1. General catalytic cycle of acyl-CoA dehydrogenase.

Suicide Inactivation by this compound

This compound functions as a potent inhibitor by hijacking the initial steps of the normal catalytic cycle.[3] The process leads to a covalent adduct with the FAD cofactor, rendering the enzyme inactive.[3]

Mechanism of Inactivation:

  • Binding and α-Proton Abstraction: this compound binds to the active site of the oxidized enzyme. The catalytic glutamate base abstracts the α-proton, just as it would with a natural substrate.[3][4]

  • Enolate Formation: This proton abstraction generates a reactive enolate intermediate.[4]

  • Nucleophilic Attack and Adduct Formation: Instead of a subsequent hydride transfer, the enolate acts as a nucleophile and attacks the N-5 position of the isoalloxazine ring of the FAD cofactor.[3][4][7] This forms a stable, covalent adduct between the inhibitor and the flavin.[3][7]

  • Enzyme Inactivation: The formation of this N-5 adduct inactivates the enzyme.[3] The crystal structure of the inactivated enzyme confirms a single covalent bond linking the C-4 carbon of what is now a 2,4-dienoyl-CoA moiety to the N-5 position of the reduced flavin.[7]

The R-enantiomer of longer-chain 3,4-dienoyl-CoA derivatives has been identified as the potent, stoichiometric inhibitor, while the S-enantiomer does not form a detectable flavin adduct and is instead rapidly isomerized to the conjugated 2,4-diene.[7]

Fate of the Inactivated Complex:

The enzyme-inactivator adduct is not entirely permanent. The activity can be regained through two distinct pathways:

  • Reversal by Substrate: The allenic thioester can be displaced by a large excess of a natural substrate, such as octanoyl-CoA, which reverses the covalent adduct formation.[3]

  • Slow Decomposition: The adduct slowly decomposes, isomerizing to the more thermodynamically stable 2,4-diene, which is then released, regenerating the catalytically active, oxidized enzyme.[3]

However, during this slow decomposition, a fraction of the enzyme activity (15-20%) is irreversibly lost, likely due to covalent modification of an active site protein residue.[3] It is this irreversible loss that solidifies the classification of this compound as a suicide substrate.[3]

Suicide_Inactivation_Pathway Start E-FAD + this compound Enolate Enolate Intermediate Start->Enolate α-proton abstraction Adduct Covalent E-FADH-Inhibitor Adduct (Inactive) Enolate->Adduct Nucleophilic attack on FAD N-5 Reactivated E-FAD (Reactivated) Adduct->Reactivated Slow Decomposition / Isomerization Adduct->Reactivated Displacement Irreversible Irreversibly Inactivated Enzyme Adduct->Irreversible Minor Pathway (15-20%) Protein Modification Diene 2,4-Dienoyl-CoA Adduct->Diene Releases Substrate Octanoyl-CoA (excess) Substrate->Adduct

Fig 2. Suicide inactivation of acyl-CoA dehydrogenase by this compound.

Quantitative Data

The kinetic parameters of the interaction between this compound and general acyl-CoA dehydrogenase from pig kidney have been characterized, highlighting the potency of the inhibition.

Table 1: Kinetic Constants for the Inactivation of General Acyl-CoA Dehydrogenase by this compound

ParameterValueDescriptionReference
k (inactivation) 2.4 x 10³ min⁻¹The rate of covalent flavin adduct formation with the native oxidized enzyme.[3]
k (displacement) 0.3 min⁻¹The rate of displacement of the allenic thioester by an excess of octanoyl-CoA.[3]
t½ (decomposition) 75 minThe half-life for the slow decomposition of the enzyme-inactivator adduct to regenerate active enzyme.[3]
Irreversible Loss 15-20%The percentage of activity that is irreversibly lost during the adduct decomposition process.[3]

Studies with longer-chain 3,4-dienoyl-CoA derivatives and truncations of the CoA moiety on medium-chain acyl-CoA dehydrogenase have shown that adduct stability is influenced by these structural features.

Table 2: Relative Kinetic Stability of Adducts with Medium-Chain Acyl-CoA Dehydrogenase

InhibitorRelative Kinetic StabilityObservationReference
R-3,4-decadienoyl-CoA BaselineAdduct is most stable with medium chain length allenic inhibitors.[7]
R-3,4-decadienoyl-pantetheine ~9-fold more stableTruncation of the CoA moiety increases adduct stability.[7]
R-3,4-decadienoyl-N-acetylcysteamine >100-fold more stableFurther truncation of the CoA moiety significantly enhances adduct stability.[7]

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the synthesis of this compound was not available in the searched literature. However, the general synthesis of acyl-CoA thioesters involves a two-step process:

  • Activation of the Carboxylic Acid: The corresponding carboxylic acid (3,4-pentadienoic acid) is first activated. This is commonly achieved by converting it to a mixed anhydride, an active ester (e.g., N-hydroxysuccinimide ester), or an acid chloride.

  • Thioesterification with Coenzyme A: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A (CoASH) in a suitable buffered aqueous or mixed aqueous/organic solvent system. The reaction is typically performed at a controlled pH (around 7.5-8.0) to ensure the thiol group is sufficiently nucleophilic. The final product is then purified, often using chromatographic techniques like HPLC.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the standard method for measuring the activity of ACADs.[6][8]

  • Principle: The assay monitors the transfer of electrons from the ACAD to its natural electron acceptor, ETF. The flavin moiety in oxidized ETF is fluorescent. When it accepts electrons from the ACAD-FADH₂ complex, it becomes reduced, and its fluorescence is quenched. The rate of decrease in ETF fluorescence is directly proportional to the ACAD activity.[6][8]

  • Reagents:

    • Purified acyl-CoA dehydrogenase (e.g., MCAD)

    • Purified electron transfer flavoprotein (ETF), either from native sources (pig liver) or recombinant.[6]

    • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

    • Anaerobic buffer system (e.g., potassium phosphate buffer, pH 7.6)

    • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) for microplate formats to maintain anaerobic conditions.[6]

  • Methodology:

    • All solutions must be made anaerobic by purging with an inert gas like argon or nitrogen.

    • In an anaerobic cuvette or a 96-well microplate, the buffer, ETF, and the ACAD enzyme are combined.[6]

    • The baseline fluorescence of ETF is measured (Excitation ~380 nm, Emission ~495 nm; wavelengths may vary slightly with instrument and specific ETF flavin).

    • The reaction is initiated by the addition of the acyl-CoA substrate.

    • The decrease in fluorescence over time is recorded. The initial rate of this decrease is used to calculate the enzyme's specific activity.

Inactivation Kinetics Assay

This protocol measures the rate at which an inhibitor like this compound inactivates the enzyme.

  • Principle: The enzyme is incubated with the suicide substrate. At specific time intervals, aliquots of this incubation mixture are removed and diluted into an assay mixture to measure the remaining enzyme activity. The rate of activity loss follows pseudo-first-order kinetics.

  • Methodology:

    • Prepare a reaction mixture containing the ACAD enzyme in buffer at a defined temperature (e.g., 25°C).

    • Initiate the inactivation by adding a known concentration of this compound.

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a small aliquot of the inactivation mixture.

    • Immediately dilute the aliquot into the reaction mixture of the ETF Fluorescence Reduction Assay (described in 4.2), which contains the substrate (e.g., octanoyl-CoA). The dilution effectively stops the inactivation reaction and allows for the measurement of the remaining active enzyme.

    • Measure the initial rate of activity for each time point.

    • Plot the natural logarithm of the percent remaining activity against the incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).

Inactivation_Assay_Workflow Incubation 1. Inactivation Incubation Enzyme + this compound in Buffer Sampling 2. Time-Point Sampling Withdraw aliquots at t = 0, 1, 2, 5, 10 min... Incubation->Sampling Dilution 3. Dilution & Quenching Dilute aliquot into activity assay mixture Sampling->Dilution Assay 4. Activity Measurement Perform ETF Fluorescence Reduction Assay Dilution->Assay Data 5. Data Analysis Plot ln(% Activity) vs. Time -Slope = k_obs Assay->Data

Fig 3. Experimental workflow for determining the rate of enzyme inactivation.

Conclusion

This compound is a powerful tool for elucidating the catalytic mechanism of acyl-CoA dehydrogenases. Its characterization as a suicide substrate has provided definitive evidence for an α-proton abstraction mechanism and the formation of a covalent intermediate with the FAD cofactor. The quantitative analysis of its interaction with the enzyme reveals a rapid inactivation process and a complex recovery pathway involving both reversible and irreversible steps. The detailed experimental protocols for assessing enzyme activity and inactivation kinetics are fundamental for researchers studying fatty acid metabolism and for professionals in drug development seeking to design novel inhibitors for metabolic diseases. The stereospecificity of the interaction and the influence of the acyl-CoA tail length on adduct stability offer valuable insights for the rational design of more potent and selective mechanism-based inhibitors.

References

The Allenic Group: A Double-Edged Sword in 3,4-Pentadienoyl-CoA's Reactivity and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mechanism of a Potent Acyl-CoA Dehydrogenase Inhibitor

This technical guide explores the pivotal role of the allenic group in the reactivity of 3,4-pentadienoyl-CoA, a potent suicide inhibitor of acyl-CoA dehydrogenases (ACADs). This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of enzyme inhibition and the metabolic pathways involving fatty acid metabolism. We will delve into the mechanism of action, present key kinetic data, outline experimental protocols for studying this interaction, and visualize the underlying processes.

The Allenic Group: A Latent Reactive Moiety

This compound is an analog of natural acyl-CoA substrates for ACADs, enzymes crucial for fatty acid β-oxidation.[1] The key to its potent inhibitory activity lies in its 3,4-pentadienoyl moiety, which contains a reactive allenic group (C=C=C). In its native state, this group is relatively unreactive. However, upon interaction with the active site of an ACAD, it is transformed into a highly reactive species that covalently modifies the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[2][3] This "suicide" inhibition mechanism, where the enzyme participates in its own inactivation, makes this compound a valuable tool for studying ACAD function and a potential lead for drug design.[3][4]

Quantitative Analysis of this compound's Interaction with Acyl-CoA Dehydrogenase

The interaction between this compound and general acyl-CoA dehydrogenase from pig kidney has been characterized by several key kinetic parameters. These values quantify the efficiency of the inactivation process and the stability of the resulting enzyme-inhibitor complex.

ParameterValueEnzyme SourceSignificanceReference
Inactivation Rate Constant (k) 2.4 x 10³ min⁻¹Pig Kidney General Acyl-CoA DehydrogenaseRepresents the rapid rate of covalent adduct formation with the oxidized enzyme.[2][3]
Displacement Rate Constant (k) 0.3 min⁻¹Pig Kidney General Acyl-CoA DehydrogenaseThe rate at which the allenic thioester can be displaced by an excess of a natural substrate (octanoyl-CoA), indicating a degree of reversibility.[2][3]
Adduct Decomposition Half-life (t½) 75 minPig Kidney General Acyl-CoA DehydrogenaseThe time taken for half of the enzyme-inactivator adduct to slowly decompose, forming the more stable 2,4-diene and regenerating some enzyme activity.[2][3]
Irreversible Activity Loss 15-20%Pig Kidney General Acyl-CoA DehydrogenaseThe percentage of enzyme activity that is permanently lost during the decomposition of the adduct, likely due to covalent modification of the protein itself.[2]
Stereospecificity R-enantiomer is the potent inhibitorMedium Chain Acyl-CoA DehydrogenaseDemonstrates that the enzyme's active site has a specific stereochemical requirement for binding and catalysis. The S-enantiomer is not a significant inhibitor.[5]

The Mechanism of Suicide Inhibition: A Step-by-Step Visualization

The inhibitory action of this compound on acyl-CoA dehydrogenase unfolds through a series of well-defined steps, initiated by the enzyme's own catalytic machinery.

InhibitionMechanism Mechanism of Acyl-CoA Dehydrogenase Inhibition by this compound cluster_EnzymeActiveSite Enzyme Active Site cluster_ReactivationPathways Reactivation & Isomerization E_FAD ACAD-FAD (Active Enzyme) MichaelisComplex Enzyme-Inhibitor Complex (Michaelis Complex) E_FAD->MichaelisComplex Binding Inhibitor This compound Inhibitor->MichaelisComplex ProtonAbstraction α-Proton Abstraction by Glu376 MichaelisComplex->ProtonAbstraction EnolateIntermediate Enolate Intermediate ProtonAbstraction->EnolateIntermediate CovalentAdduct Covalent N-5 Flavin Adduct (Inactive Enzyme) EnolateIntermediate->CovalentAdduct Nucleophilic Attack Displacement Displacement by Octanoyl-CoA CovalentAdduct->Displacement Reversible SlowDecomposition Slow Decomposition CovalentAdduct->SlowDecomposition Irreversible (Partial) E_FAD_Regen1 ACAD-FAD (Active Enzyme) Displacement->E_FAD_Regen1 E_FAD_Regen2 ACAD-FAD (Partially Active) SlowDecomposition->E_FAD_Regen2 Diene 2,4-Pentadienoyl-CoA SlowDecomposition->Diene

Mechanism of ACAD inhibition by this compound.

The process begins with the binding of this compound to the active site of the acyl-CoA dehydrogenase. The catalytic base in the active site, glutamate 376, abstracts a proton from the α-carbon of the inhibitor.[5] This generates a reactive enolate intermediate which then attacks the N-5 position of the FAD cofactor, forming a stable, covalent adduct and inactivating the enzyme.[2][5] This adduct can be slowly resolved through two pathways: displacement by a high concentration of a natural substrate, or decomposition to the more stable 2,4-pentadienoyl-CoA, which partially restores enzyme activity.[2][3]

Experimental Protocols for Studying this compound Reactivity

A systematic approach is required to characterize the interaction between this compound and acyl-CoA dehydrogenases. The following outlines a general workflow for such an investigation.

ExperimentalWorkflow Experimental Workflow for Studying this compound Inhibition cluster_Preparation Preparation cluster_Assays Biochemical Assays cluster_Structural Structural & Mechanistic Studies PurifyEnzyme Purification of Acyl-CoA Dehydrogenase ActivityAssay Enzyme Activity Assay (Spectrophotometric) PurifyEnzyme->ActivityAssay SynthInhibitor Synthesis of This compound KineticAnalysis Kinetic Analysis of Suicide Inhibition SynthInhibitor->KineticAnalysis ActivityAssay->KineticAnalysis Crystallography X-ray Crystallography of Enzyme-Inhibitor Complex KineticAnalysis->Crystallography MassSpec Mass Spectrometry of Modified FAD KineticAnalysis->MassSpec

Workflow for investigating this compound inhibition.
Purification of Acyl-CoA Dehydrogenase

  • Source: Pig kidney is a common source for general acyl-CoA dehydrogenase.[1]

  • Protocol:

    • Homogenize the tissue in a suitable buffer.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

    • Solubilize the mitochondrial membranes using a detergent.

    • Employ a series of column chromatography steps (e.g., ion-exchange, affinity chromatography) to purify the enzyme to homogeneity.[1]

    • Assess purity using SDS-PAGE and determine protein concentration.

Synthesis of this compound
  • General Procedure:

    • Synthesize the corresponding 3,4-pentadienoic acid.

    • Activate the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent.

    • React the activated acid with Coenzyme A (CoASH) in a suitable solvent system, often a mixture of an organic solvent and an aqueous buffer, at a controlled pH to facilitate the formation of the thioester bond.

    • Purify the resulting this compound using techniques such as HPLC.

Enzyme Activity Assay (Spectrophotometric)
  • Principle: The activity of acyl-CoA dehydrogenase can be monitored by following the reduction of an artificial electron acceptor, which results in a change in absorbance at a specific wavelength.

  • Protocol:

    • Prepare a reaction mixture containing a suitable buffer, the enzyme, and an electron acceptor (e.g., ferricenium hexafluorophosphate or phenazine methosulfate).[6]

    • Initiate the reaction by adding the substrate (e.g., octanoyl-CoA).

    • Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

Kinetic Analysis of Suicide Inhibition
  • Principle: To determine the kinetic parameters of suicide inhibition, the enzyme is incubated with the inhibitor, and the loss of enzyme activity is measured over time.

  • Protocol:

    • Pre-incubate the acyl-CoA dehydrogenase with various concentrations of this compound.

    • At different time intervals, take aliquots of the incubation mixture and dilute them into an assay mixture containing the substrate for the enzyme activity assay.

    • Measure the residual enzyme activity for each time point and inhibitor concentration.

    • Plot the natural logarithm of the percentage of remaining activity versus time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each inhibitor concentration.

    • Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

X-ray Crystallography of the Enzyme-Inhibitor Complex
  • Principle: To visualize the covalent adduct at the atomic level, the crystal structure of the inhibited enzyme is determined.

  • Protocol:

    • Incubate the purified acyl-CoA dehydrogenase with an excess of this compound to ensure complete inactivation.

    • Remove the excess unbound inhibitor.

    • Crystallize the enzyme-inhibitor complex using vapor diffusion or other crystallization techniques.

    • Collect X-ray diffraction data from the crystals.

    • Solve and refine the crystal structure to reveal the covalent linkage between the inhibitor and the FAD cofactor.[5]

Conclusion and Future Directions

The allenic group of this compound is a prime example of a latent functional group that can be unmasked by an enzyme's catalytic action to bring about its own demise. The detailed understanding of its mechanism of action provides a blueprint for the rational design of novel inhibitors targeting acyl-CoA dehydrogenases and other flavoenzymes. Future research in this area could focus on the development of more potent and specific inhibitors with therapeutic potential, particularly in the context of metabolic disorders and infectious diseases where fatty acid metabolism plays a critical role. Further structural studies of different ACAD isozymes in complex with this and similar inhibitors will undoubtedly provide deeper insights into the determinants of substrate specificity and catalytic efficiency.

References

The Suicide Inhibition of Acyl-CoA Dehydrogenase by 3,4-Pentadienoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA, an allenic analog of acyl-CoA substrates, has been identified as a potent inhibitor of the flavoprotein acyl-CoA dehydrogenase.[1] Early research into its mechanism of action revealed it to be a classic example of a "suicide" or mechanism-based inhibitor.[1] This technical guide provides a comprehensive overview of the early research on the inhibitory effects of this compound, focusing on its kinetics, mechanism of action, and the experimental methodologies used for its characterization. This information is critical for researchers in enzymology and drug development who are exploring the design of irreversible inhibitors for flavoenzymes.

Mechanism of Inhibition: A "Suicide" Substrate

This compound acts as a suicide inhibitor, meaning the enzyme itself converts this substrate analog into a reactive species that irreversibly inactivates the enzyme.[1][2] The catalytic sequence is initiated by the abstraction of an alpha-hydrogen from the inhibitor by a base in the enzyme's active site.[1][3] This leads to the formation of a covalent adduct between the inhibitor and the enzyme's flavin cofactor, specifically at the N-5 position of the isoalloxazine ring.[1][3] This adduct formation renders the enzyme catalytically inactive.[1]

The inactivation is not entirely permanent. The enzyme activity can be partially regained through two distinct pathways:

  • Displacement by Substrate: In the presence of a large excess of a natural substrate, such as octanoyl-CoA, the allenic thioester can be displaced, leading to a reversal of the covalent adduct formation.[1]

  • Slow Decomposition: The enzyme-inactivator adduct can also undergo slow decomposition, where it tautomerizes to the more thermodynamically stable 2,4-diene. This process restores the catalytically active, oxidized form of the enzyme.[1] However, this decomposition is not perfectly efficient and results in the irreversible loss of a fraction of the enzyme's activity, likely due to covalent modification of the protein itself.[1]

The stereochemistry of similar dienoyl-CoA inhibitors has been shown to be crucial, with the R-enantiomer being a potent inhibitor of medium-chain acyl-CoA dehydrogenase, while the S-enantiomer is not a significant inhibitor.[3]

G cluster_enzyme Enzyme Active Site E_FADox Active Enzyme (Oxidized FAD) E_FADred_Adduct Inactive Covalent Adduct (Reduced FAD at N-5) E_FADox->E_FADred_Adduct α-H Abstraction & Covalent Adduct Formation (Rapid Inactivation) E_FADred_Adduct->E_FADox Displacement (Reversal) E_FADox_mod Irreversibly Inactivated Enzyme (Modified Protein) E_FADred_Adduct->E_FADox_mod Irreversible Protein Modification (15-20%) Product 2,4-Diene E_FADred_Adduct->Product Slow Decomposition & Tautomerization Inhibitor This compound Inhibitor->E_FADox Binding Substrate Octanoyl-CoA (Excess) Substrate->E_FADox Product->E_FADox Restores Active Enzyme

Suicide Inhibition of Acyl-CoA Dehydrogenase.

Quantitative Data on Inhibitory Effects

The following table summarizes the key quantitative data from early research on the inhibition of pig kidney general acyl-CoA dehydrogenase by this compound.[1]

ParameterValueDescription
Inactivation Rate Constant (k) 2.4 x 10³ min⁻¹The rapid rate of covalent adduct formation upon reaction of the enzyme with this compound.
Displacement Rate Constant (k) 0.3 min⁻¹The rate of reversal of the covalent adduct by a large excess of the substrate octanoyl-CoA.
Adduct Decomposition Half-life (t½) 75 minThe time taken for half of the enzyme-inactivator adduct to decompose to the 2,4-diene and catalytically active enzyme.
Irreversible Activity Loss 15-20%The percentage of enzyme activity that is irreversibly lost during the slow decomposition of the adduct, likely due to protein modification.

Experimental Protocols

The characterization of this compound as a suicide inhibitor relied on a combination of kinetic and spectrophotometric assays. While detailed protocols require access to the full-text publications, the general methodologies can be outlined as follows.

General Acyl-CoA Dehydrogenase Assay

The activity of acyl-CoA dehydrogenase is typically monitored spectrophotometrically. A common method is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay.[4]

Principle: Acyl-CoA dehydrogenases transfer electrons from their substrate to ETF, which causes a decrease in the intrinsic fluorescence of ETF.[4] The rate of this fluorescence decrease is proportional to the enzyme's activity.

General Procedure:

  • The assay is performed in an anaerobic environment to prevent the re-oxidation of reduced ETF by molecular oxygen.[4]

  • A reaction mixture is prepared containing buffer, the acyl-CoA dehydrogenase, and ETF.

  • The reaction is initiated by the addition of the acyl-CoA substrate (e.g., octanoyl-CoA).

  • The decrease in ETF fluorescence is monitored over time using a fluorometer.

Measurement of Inactivation Kinetics

Principle: The rate of inactivation of the enzyme by this compound can be determined by incubating the enzyme with the inhibitor and measuring the residual enzyme activity at different time points.

General Procedure:

  • The acyl-CoA dehydrogenase is incubated with a known concentration of this compound.

  • At various time intervals, aliquots of the incubation mixture are withdrawn and diluted into an assay mixture containing a saturating concentration of a substrate (e.g., octanoyl-CoA) and ETF.

  • The initial rate of the reaction is measured immediately.

  • The natural logarithm of the percentage of remaining activity is plotted against the incubation time. For a pseudo-first-order inactivation, this plot will be linear, and the slope will correspond to the apparent rate constant of inactivation.

G cluster_prep Preparation cluster_incubation Inactivation cluster_assay Activity Measurement cluster_analysis Data Analysis Enzyme Purified Acyl-CoA Dehydrogenase Incubate Incubate Enzyme with Inhibitor Enzyme->Incubate Inhibitor This compound Inhibitor->Incubate Aliquots Take Aliquots at Time Points Incubate->Aliquots AssayMix Dilute into Assay Mix (Substrate + ETF) Aliquots->AssayMix Measure Measure Residual Activity (ETF Fluorescence) AssayMix->Measure Plot Plot ln(% Activity) vs. Time Measure->Plot Calculate Determine Inactivation Rate Constant (k) Plot->Calculate

Workflow for Determining Inactivation Kinetics.

Conclusion

The early research on this compound firmly established it as a potent suicide inhibitor of acyl-CoA dehydrogenase. The rapid formation of a covalent flavin adduct, coupled with the potential for slow reactivation or irreversible inactivation, provides a detailed picture of its inhibitory mechanism. The quantitative kinetic data and the experimental approaches described herein offer a foundational understanding for scientists engaged in the study of enzyme inhibition and the development of novel therapeutics targeting flavoenzymes. Further research building on these seminal studies can lead to the design of more specific and effective mechanism-based inhibitors.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3,4-pentadienoyl-CoA, a potent inhibitor of acyl-CoA dehydrogenases. The document details plausible synthetic routes, experimental protocols, and purification strategies, supplemented with quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an allenic substrate analog that acts as a suicide inhibitor of flavoprotein-dependent acyl-CoA dehydrogenases, key enzymes in fatty acid β-oxidation.[1] Its unique chemical structure and mechanism of action make it a valuable tool for studying enzyme kinetics, metabolic pathways, and for the potential development of therapeutic agents targeting fatty acid metabolism. This guide outlines a feasible approach to synthesize and purify this compound for research purposes.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the free fatty acid precursor, 3,4-pentadienoic acid, followed by its activation and coupling to Coenzyme A (CoA).

Synthesis of 3,4-Pentadienoic Acid

Proposed Synthetic Pathway for 3,4-Pentadienoic Acid

G A Propargyl alcohol B Propargyl bromide A->B PBr3 C 1-Butyne-4-ol B->C 1. Mg, Et2O 2. Ethylene oxide D 1-Bromo-2-butyne C->D PBr3 E Ethyl 3,4-pentadienoate D->E 1. Mg, Et2O 2. Ethyl chloroformate F 3,4-Pentadienoic acid E->F LiOH, H2O/THF G A 3,4-Pentadienoic acid B Mixed Anhydride Intermediate A->B Ethyl chloroformate, Triethylamine D This compound B->D Coenzyme A C Coenzyme A (CoA-SH) C->D G A Crude Reaction Mixture B Solid-Phase Extraction (SPE) (Optional Pre-purification) A->B C Reverse-Phase HPLC A->C B->C D Fraction Collection C->D E Lyophilization D->E F Pure this compound E->F G cluster_0 Enzyme Active Site A Acyl-CoA Dehydrogenase (E-FAD) C Initial Enzyme-Substrate Complex A->C B This compound B->C D Proton Abstraction by Active Site Base C->D Binding E Reactive Allene Intermediate D->E α-proton abstraction F Covalent Adduct Formation E->F Nucleophilic attack by FAD G Inactive Enzyme (E-FAD-Adduct) F->G

References

Spectroscopic Characterization of the 3,4-Pentadienoyl-CoA Flavin Adduct: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of short- and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), flavoenzymes crucial for fatty acid β-oxidation. Inactivation proceeds through the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor. This technical guide provides a comprehensive overview of the spectroscopic characterization of this pivotal adduct. While detailed quantitative data for this specific adduct is sparse in the literature, this guide consolidates the available information, presents comparative data from analogous structures, and furnishes detailed experimental protocols to enable researchers to perform such characterizations. The focus is on the application of UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to elucidate the structure and properties of the this compound flavin adduct.

Introduction

The allenic substrate analog, this compound, acts as a "suicide" inhibitor for general acyl-CoA dehydrogenases. The enzyme initiates the catalytic process, which then leads to the formation of a reactive intermediate that covalently binds to the enzyme's FAD cofactor, causing irreversible inhibition. The primary study by Wenz, Ghisla, and Thorpe in 1985 demonstrated that this compound reacts rapidly with the oxidized form of the enzyme to create a covalent flavin adduct, likely at the N-5 position of the isoalloxazine ring. Understanding the precise structure and electronic properties of this adduct is critical for designing novel inhibitors for these enzymes, which are implicated in various metabolic disorders.

Reaction Pathway and Adduct Formation

The inactivation of acyl-CoA dehydrogenase by this compound is a multi-step process initiated by the enzyme's catalytic base abstracting a proton from the α-carbon of the inhibitor. This leads to the formation of a transient intermediate that subsequently attacks the flavin cofactor.

Reaction_Pathway cluster_0 Enzyme Active Site E_FADox Enzyme-FAD (oxidized) EI_Complex Enzyme-Inhibitor Complex E_FADox->EI_Complex Binding Inhibitor This compound Inhibitor->EI_Complex Intermediate Transient Intermediate EI_Complex->Intermediate α-proton abstraction Adduct Covalent Flavin Adduct (Enzyme-FAD-Inhibitor) Intermediate->Adduct Nucleophilic attack on FAD N-5

Caption: Proposed reaction pathway for the formation of the this compound flavin adduct.

Spectroscopic Data

UV-Visible Spectroscopy Data

The formation of the flavin adduct leads to significant changes in the UV-Visible spectrum, primarily a bleaching of the characteristic flavin absorbance in the 450 nm region.

Compound/Adductλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference/Notes
Oxidized FAD in Acyl-CoA Dehydrogenase~450~11,300Typical value for flavoproteins.[1]
This compound Flavin AdductDecrease at 450 nmNot determinedFormation of a new, less conjugated species.
Representative Flavin N5-Alkyl Adduct~360 - 400~5,000 - 8,000Comparative value; exact λmax and ε depend on the specific adduct and local environment.[2]
NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the precise site of covalent modification on the flavin ring. The formation of an N5-adduct results in characteristic shifts in the ¹³C and ¹⁵N NMR spectra.

NucleusChemical Shift (δ) - Oxidized FAD (ppm)Expected Chemical Shift (δ) - N5-Adduct (ppm)Reference/Notes
¹⁵N (N-5)~340Shift to ~200-250Significant upfield shift upon alkylation and change in hybridization.[3]
¹³C (C-4a)~135Minor shiftThe C-4a position is less affected by N-5 substitution.
¹³C (C-1') of AdductNot applicable~40-60Typical for an aliphatic carbon attached to a nitrogen.
Mass Spectrometry Data

Mass spectrometry provides definitive evidence for the formation of a covalent adduct by detecting the mass increase of the FAD cofactor or the entire protein.

AnalyteExpected Mass (Da)Observed Mass Shift (Da)Reference/Notes
FAD~785.5+ Mass of 3,4-Pentadienoyl moiety (~82.1)The expected mass of the FAD-inhibitor adduct would be the sum of the FAD mass and the mass of the covalently attached inhibitor fragment.
Acyl-CoA Dehydrogenase (Monomer)Varies by isoform (~40-45 kDa)+ Mass of this compound (~849.6)Analysis of the intact protein-adduct complex.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the inhibitor and the spectroscopic characterization of the resulting flavin adduct.

Synthesis of this compound

This protocol is a generalized procedure based on methods for synthesizing acyl-CoA thioesters.

Synthesis_Workflow cluster_0 Synthesis of this compound start Start: 3,4-Pentadienoic Acid activation Activation of Carboxylic Acid (e.g., with N,N'-Carbonyldiimidazole) start->activation reaction Reaction with Coenzyme A (Li salt) in aqueous buffer (pH 7.5-8.0) activation->reaction purification Purification by HPLC (Reverse-phase C18 column) reaction->purification characterization Characterization (UV-Vis, NMR, MS) purification->characterization end Product: this compound characterization->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 3,4-Pentadienoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A lithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0)

  • HPLC system with a C18 column

Procedure:

  • Activation: Dissolve 3,4-pentadienoic acid in anhydrous THF. Add a molar equivalent of CDI and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Thioester Formation: In a separate vessel, dissolve Coenzyme A lithium salt in the aqueous buffer. Slowly add the acyl-imidazolide solution from step 1 to the Coenzyme A solution with stirring.

  • Reaction Monitoring: Monitor the reaction by observing the disappearance of the free thiol group of Coenzyme A using Ellman's reagent (DTNB).

  • Purification: Once the reaction is complete, purify the this compound by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product using UV-Vis spectroscopy (absorbance at 260 nm for the adenine moiety), ¹H NMR, and mass spectrometry.

UV-Visible Spectroscopic Analysis of Adduct Formation

This protocol outlines the steps to monitor the reaction between acyl-CoA dehydrogenase and this compound.

UV_Vis_Workflow cluster_1 UV-Vis Spectroscopy Workflow start_uv Prepare Enzyme Solution (Acyl-CoA Dehydrogenase in buffer) record_initial Record Initial Spectrum (Baseline of oxidized enzyme, ~250-700 nm) start_uv->record_initial add_inhibitor Add this compound record_initial->add_inhibitor record_timed Record Spectra at Time Intervals add_inhibitor->record_timed analyze Analyze Spectral Changes (Decrease at ~450 nm, appearance of new peaks) record_timed->analyze

Caption: Experimental workflow for UV-Visible spectroscopic analysis.

Materials:

  • Purified acyl-CoA dehydrogenase

  • Synthesized this compound

  • Spectrophotometer cuvette

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a solution of the purified enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Record a baseline UV-Vis spectrum of the oxidized enzyme from 250 to 700 nm. Note the characteristic flavin absorbance peaks around 375 nm and 450 nm.

  • Add a stoichiometric amount or a slight excess of this compound to the cuvette.

  • Immediately begin recording spectra at regular time intervals to monitor the reaction.

  • Observe the decrease in absorbance at ~450 nm, which indicates the reduction of the flavin and the formation of the covalent adduct.

NMR Spectroscopic Analysis

This protocol requires isotopically labeled FAD (e.g., ¹⁵N, ¹³C) to be incorporated into the enzyme for sensitive detection of changes upon adduct formation.

Procedure:

  • Prepare a concentrated sample of the enzyme with the incorporated isotopically labeled FAD.

  • Acquire ¹⁵N and/or ¹³C NMR spectra of the native enzyme.

  • Add this compound to the NMR tube to form the adduct in situ.

  • Acquire NMR spectra of the adduct.

  • Compare the spectra of the native enzyme and the adduct to identify chemical shift perturbations, particularly for the N-5 and C-4a atoms of the flavin ring.

Mass Spectrometric Analysis

This protocol is for the confirmation of the covalent adduct by detecting the mass change.

MS_Workflow cluster_2 Mass Spectrometry Workflow incubation Incubate Enzyme with This compound denaturation Denature and Remove Non-covalently Bound Ligands incubation->denaturation digestion Optional: Proteolytic Digestion (for peptide mapping) denaturation->digestion analysis_ms LC-MS/MS Analysis digestion->analysis_ms data_analysis Data Analysis (Identify mass shift on intact protein or modified peptide) analysis_ms->data_analysis

Caption: Workflow for mass spectrometric analysis of the flavin adduct.

Procedure:

  • Incubate the acyl-CoA dehydrogenase with an excess of this compound to ensure complete adduct formation.

  • Remove the excess, non-covalently bound inhibitor by methods such as dialysis, size-exclusion chromatography, or precipitation.

  • Intact Protein Analysis: Analyze the protein-adduct complex directly by ESI-MS to determine the mass increase corresponding to the covalent modification.

  • Peptide Mapping (Optional): Digest the protein-adduct complex with a protease (e.g., trypsin). Analyze the resulting peptide mixture by LC-MS/MS to identify the specific peptide containing the modified FAD and pinpoint the site of attachment.

Conclusion

The spectroscopic characterization of the this compound flavin adduct is essential for a complete understanding of the inactivation mechanism of acyl-CoA dehydrogenases by this potent inhibitor. While a full quantitative dataset is not currently available in the literature, this guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to pursue this characterization. The application of modern spectroscopic techniques will undoubtedly shed further light on the structure-function relationships of this important class of enzymes and aid in the development of targeted therapeutics.

References

Inactivation Kinetics of General Acyl-CoA Dehydrogenase by 3,4-Pentadienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inactivation kinetics of general acyl-CoA dehydrogenase (ACAD) by the suicide inhibitor 3,4-pentadienoyl-CoA. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to support further research and drug development efforts targeting this crucial enzyme family.

Core Concepts: Suicide Inhibition of a Flavoprotein

General acyl-CoA dehydrogenase, a key flavoprotein in mitochondrial fatty acid β-oxidation, is potently inhibited by this compound, an allenic analog of its natural substrates. This molecule acts as a "suicide" or mechanism-based inhibitor. The enzyme recognizes it as a substrate and initiates its catalytic cycle. However, instead of completing the reaction, the enzyme converts this compound into a reactive intermediate that covalently modifies the enzyme's flavin cofactor, leading to inactivation.[1]

The inactivation process is characterized by a rapid initial reaction to form a covalent adduct, followed by slower, competing pathways of either reactivation or irreversible loss of function.[1] Understanding these kinetics is crucial for the design of targeted inhibitors for ACADs, which are implicated in various metabolic disorders.

Quantitative Inactivation Kinetics

The kinetic parameters for the inactivation of pig kidney general acyl-CoA dehydrogenase by this compound have been determined, providing a quantitative basis for its action.[1]

ParameterValueDescription
k (inactivation)2.4 x 10³ min⁻¹The apparent first-order rate constant for the rapid formation of the covalent flavin adduct between the enzyme and this compound.
k (displacement)0.3 min⁻¹The rate constant for the reversal of covalent adduct formation and reactivation of the enzyme by displacement of the allenic thioester with a large excess of a natural substrate, octanoyl-CoA.
(decomposition)75 minThe half-life for the slow decomposition of the enzyme-inactivator adduct, which leads to the formation of the more stable 2,4-diene and regeneration of catalytically active enzyme.
Irreversible Loss 15-20%The percentage of enzyme activity that is irreversibly lost during the slow decomposition of the adduct, likely due to covalent modification of the protein itself.

Mechanism of Inactivation

The inactivation of general acyl-CoA dehydrogenase by this compound proceeds through a multi-step pathway initiated by the enzyme's own catalytic mechanism.

  • Binding and α-Proton Abstraction: this compound binds to the active site of the oxidized enzyme. The catalytic base in the active site abstracts an α-hydrogen from the inhibitor, a step consistent with the normal catalytic sequence.[1]

  • Formation of a Covalent Flavin Adduct: This initial step leads to the extremely rapid formation of a covalent adduct between the inhibitor and the N-5 position of the isoalloxazine ring of the FAD cofactor.[1] This adduct is catalytically inactive.

  • Partitioning of the Inactive Adduct: The inactive enzyme-inhibitor complex then partitions between two competing pathways:

    • Reversible Displacement: The allenic thioester can be displaced from the flavin by a high concentration of a natural substrate (e.g., octanoyl-CoA), leading to the recovery of enzyme activity.[1]

    • Slow Decomposition and Isomerization: The adduct can slowly decompose, leading to the tautomerization of the 3,4-diene to the thermodynamically more stable 2,4-diene. This process regenerates the oxidized, active enzyme.[1]

  • Irreversible Inactivation: A fraction of the enzyme (15-20%) does not regain activity during the decomposition phase. This is attributed to the irreversible covalent modification of an amino acid residue on the protein.[1]

Inactivation_Pathway E_ox E-FAD (oxidized) Complex E-FAD-Inhibitor Complex E_ox->Complex Binding Inhibitor This compound Inhibitor->Complex Adduct Covalent N-5 Flavin Adduct (Inactive) Complex->Adduct α-H Abstraction k = 2.4 x 10³ min⁻¹ E_rev E-FAD (regenerated) Adduct->E_rev Reversal by Displacement k = 0.3 min⁻¹ Adduct:s->E_rev:n Slow Decomposition t½ = 75 min Diene 2,4-Pentadienoyl-CoA Adduct->Diene E_irrev Irreversibly Inactivated Enzyme (Protein Modified) Adduct->E_irrev ~15-20% Substrate Octanoyl-CoA (excess) Substrate->Adduct

Caption: Proposed pathway for the inactivation of general acyl-CoA dehydrogenase.

Experimental Protocols

This section outlines the key experimental procedures for studying the inactivation of general acyl-CoA dehydrogenase.

Purification of General Acyl-CoA Dehydrogenase from Pig Kidney

This protocol is based on the method originally described by Thorpe et al. (1979).

  • Homogenization: Frozen pig kidneys are minced and homogenized in a buffer solution (e.g., potassium phosphate buffer, pH 7.6, containing EDTA).

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the mitochondrial fraction.

  • Sonication and Solubilization: The mitochondrial pellet is resuspended and sonicated to release matrix proteins. The supernatant containing the enzyme is collected after further centrifugation.

  • Ammonium Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate to enrich for the acyl-CoA dehydrogenases.

  • Chromatography: The protein fraction is further purified using a series of column chromatography steps, which may include:

    • DEAE-cellulose chromatography

    • Hydroxyapatite chromatography

    • Affinity chromatography (e.g., using a CoA-agarose resin)

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined spectrophotometrically by measuring the absorbance of the bound FAD cofactor.

Synthesis of this compound
  • Activation of 3,4-Pentadienoic Acid: 3,4-pentadienoic acid is dissolved in an anhydrous organic solvent (e.g., tetrahydrofuran) and cooled. A base (e.g., triethylamine) and an activating agent (e.g., ethyl chloroformate) are added to form the mixed anhydride.

  • Coupling with Coenzyme A: A solution of Coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate) is added to the activated acid. The reaction is stirred at room temperature.

  • Purification: The resulting this compound is purified by reverse-phase high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the product are confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Note: Allenic compounds can be unstable, so reactions should be performed under an inert atmosphere and at low temperatures where possible.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)

This is the standard assay for measuring the activity of acyl-CoA dehydrogenases.[2][3]

  • Reaction Mixture Preparation: A reaction mixture is prepared in a sealed, anaerobic cuvette. The mixture typically contains:

    • Buffer (e.g., potassium phosphate, pH 7.6)

    • Electron Transfer Flavoprotein (ETF)

    • A natural acyl-CoA substrate (e.g., octanoyl-CoA)

    • An oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) to maintain anaerobic conditions.[2]

  • Anaerobiosis: The reaction mixture is made anaerobic by repeated cycles of vacuum and purging with an inert gas like argon.[2]

  • Initiation of Reaction: The reaction is initiated by the addition of a small volume of the purified general acyl-CoA dehydrogenase.

  • Fluorescence Monitoring: The decrease in ETF fluorescence is monitored over time using a fluorometer (excitation ~340-380 nm, emission ~490-500 nm).[2] The rate of fluorescence decrease is proportional to the enzyme activity.

Inactivation Kinetics Assay

To measure the rate of inactivation by this compound:

  • Incubation: The purified general acyl-CoA dehydrogenase is incubated with a specific concentration of this compound in a suitable buffer.

  • Time Points: At various time intervals, aliquots of the incubation mixture are withdrawn.

  • Residual Activity Measurement: The aliquot is immediately diluted into the reaction mixture of the ETF fluorescence reduction assay (described in 4.3) to measure the remaining enzyme activity.

  • Data Analysis: The natural logarithm of the residual activity is plotted against the incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (k_inact).

Experimental_Workflow cluster_purification Enzyme Purification cluster_synthesis Inhibitor Synthesis cluster_assay Kinetic Analysis p1 Homogenization of Pig Kidney p2 Mitochondrial Isolation p1->p2 p3 Solubilization p2->p3 p4 Chromatography (DEAE, HAP, Affinity) p3->p4 a1 Incubate Enzyme with Inhibitor p4->a1 s1 Activation of 3,4-Pentadienoic Acid s2 Coupling with Coenzyme A s1->s2 s3 HPLC Purification s2->s3 s3->a1 a2 Withdraw Aliquots at Time Intervals a1->a2 a3 Measure Residual Activity (ETF Fluorescence Assay) a2->a3 a4 Plot ln(Activity) vs. Time a3->a4

Caption: General workflow for studying enzyme inactivation kinetics.

Conclusion and Future Directions

The inactivation of general acyl-CoA dehydrogenase by this compound serves as a classic example of suicide inhibition of a flavoenzyme. The detailed kinetic and mechanistic understanding of this process provides a valuable framework for the development of novel therapeutics targeting fatty acid oxidation. Future research could focus on the synthesis and evaluation of other allenic acyl-CoA analogs with varying chain lengths and substitutions to probe the specificity of different ACAD isozymes. Furthermore, high-resolution crystal structures of the covalent enzyme-inhibitor adducts would provide invaluable insights into the precise molecular interactions driving the inactivation process. These studies, grounded in the foundational work presented here, will continue to advance our ability to modulate fatty acid metabolism for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for 3,4-Pentadienoyl-CoA in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases, a class of flavoenzymes critical to the mitochondrial fatty acid β-oxidation pathway.[1] Its unique allenic structure allows it to act as a "suicide substrate," leading to the formation of a covalent adduct with the enzyme's flavin cofactor and subsequent irreversible inhibition.[1] These characteristics make this compound a valuable tool for studying the mechanism of acyl-CoA dehydrogenases and for investigating the effects of disrupting fatty acid metabolism. This document provides detailed application notes and protocols for the use of this compound in enzyme inhibition assays.

Mechanism of Action

This compound inhibits acyl-CoA dehydrogenases through a two-step process. Initially, the enzyme's active site base abstracts a proton from the α-carbon of the inhibitor. This is followed by the formation of a covalent bond between the inhibitor and the N5 position of the flavin adenine dinucleotide (FAD) cofactor.[1] This adduct formation effectively inactivates the enzyme. While the initial adduct can, in some cases, be slowly displaced by a large excess of a natural substrate, a significant portion of the inactivation is irreversible due to covalent modification of the protein.[1]

Data Presentation

The following table summarizes the kinetic parameters for the inhibition of acyl-CoA dehydrogenases by this compound and related compounds.

InhibitorEnzymekinact (min-1)KI (µM)CommentsReference
This compoundGeneral acyl-CoA dehydrogenase (pig kidney)2.4 x 103Not ReportedRapid inactivation, forms a covalent flavin adduct.[1]
Oct-4-en-2-ynoyl-CoAMedium-chain acyl-CoA dehydrogenase0.02511Irreversible inhibitor.[2]

Note: The value reported for this compound is a rapid inactivation rate constant (k) from a single study and may not represent a true kinact determined from a full kinetic analysis.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol is adapted from methods utilizing ferricenium hexafluorophosphate as an artificial electron acceptor, which allows for the convenient spectrophotometric monitoring of acyl-CoA dehydrogenase activity.[3][4][5]

Materials:

  • Purified acyl-CoA dehydrogenase (e.g., medium-chain acyl-CoA dehydrogenase)

  • This compound

  • Octanoyl-CoA (or other suitable substrate)

  • Ferricenium hexafluorophosphate

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.6)

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of octanoyl-CoA in water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). Determine the concentration spectrophotometrically.

    • Prepare a stock solution of ferricenium hexafluorophosphate in water.

    • Prepare the potassium phosphate buffer.

  • Enzyme Activity Assay (Control):

    • In a cuvette, combine the potassium phosphate buffer, ferricenium hexafluorophosphate (e.g., to a final concentration of 100 µM), and the acyl-CoA dehydrogenase enzyme.

    • Initiate the reaction by adding octanoyl-CoA (e.g., to a final concentration of 50 µM).

    • Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.

  • Enzyme Inhibition Assay:

    • Pre-incubate the acyl-CoA dehydrogenase with varying concentrations of this compound in the potassium phosphate buffer for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 25°C).

    • Add ferricenium hexafluorophosphate to the pre-incubation mixture.

    • Initiate the reaction by adding octanoyl-CoA.

    • Monitor the reaction rate as described in the control assay.

  • Data Analysis:

    • Calculate the initial rates of reaction from the linear portion of the absorbance change over time.

    • Plot the percentage of remaining enzyme activity against the concentration of this compound to determine the IC50 value.

Protocol 2: Determination of kinact and KI for Irreversible Inhibition

This protocol outlines the steps to determine the kinetic parameters for an irreversible inhibitor like this compound.

Procedure:

  • Time-Dependent Inactivation:

    • Incubate the acyl-CoA dehydrogenase with several different concentrations of this compound.

    • At various time points, withdraw an aliquot of the incubation mixture and dilute it into an assay mixture containing the substrate (e.g., octanoyl-CoA) and ferricenium hexafluorophosphate to measure the residual enzyme activity.

    • The dilution should be large enough to effectively stop the inactivation reaction by lowering the concentration of the inhibitor.

  • Data Analysis:

    • For each concentration of this compound, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line will be the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding concentrations of this compound.

    • Fit the data to the following hyperbolic equation to determine kinact and KI: kobs = (kinact * [I]) / (KI + [I]) where [I] is the concentration of the inhibitor.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

FattyAcidBetaOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase ATP, CoA FattyAcylCoA_cytosol Fatty Acyl-CoA AcylCoA_Synthase->FattyAcylCoA_cytosol FattyAcylCoA_mito Fatty Acyl-CoA FattyAcylCoA_cytosol->FattyAcylCoA_mito Carnitine Shuttle AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA_mito->AcylCoA_Dehydrogenase FAD -> FADH2 EnoylCoA_Hydratase Enoyl-CoA Hydratase AcylCoA_Dehydrogenase->EnoylCoA_Hydratase HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase EnoylCoA_Hydratase->HydroxyacylCoA_Dehydrogenase H2O KetoacylCoA_Thiolase β-Ketoacyl-CoA Thiolase HydroxyacylCoA_Dehydrogenase->KetoacylCoA_Thiolase NAD+ -> NADH KetoacylCoA_Thiolase->FattyAcylCoA_mito Shortened Acyl-CoA AcetylCoA Acetyl-CoA KetoacylCoA_Thiolase->AcetylCoA CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Inhibitor This compound Inhibitor->AcylCoA_Dehydrogenase Inhibition

Caption: Mitochondrial fatty acid β-oxidation pathway and the site of inhibition by this compound.

Experimental Workflow: Irreversible Enzyme Inhibition Assay

IrreversibleInhibitionWorkflow Start Start: Prepare Reagents Preincubation Pre-incubate Enzyme with This compound (Varying concentrations and times) Start->Preincubation Assay Initiate Reaction with Substrate (e.g., Octanoyl-CoA) and Electron Acceptor (e.g., Ferricenium) Preincubation->Assay Measurement Measure Enzyme Activity (Spectrophotometrically) Assay->Measurement Analysis Data Analysis: - Calculate k_obs - Plot k_obs vs. [Inhibitor] - Determine k_inact and K_I Measurement->Analysis End End: Characterize Inhibition Analysis->End

Caption: Workflow for determining the kinetic parameters of an irreversible enzyme inhibitor.

References

Application Notes and Protocols for Studying Acyl-CoA Dehydrogenase with 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine dinucleotide (FAD)-dependent enzymes that catalyze the initial step in each cycle of fatty acid β-oxidation within the mitochondria.[1] These enzymes are crucial for energy metabolism and are implicated in various metabolic disorders. The study of ACADs and their inhibitors is vital for understanding disease mechanisms and for the development of novel therapeutics.

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator (suicide inhibitor) of several acyl-CoA dehydrogenases, particularly the general acyl-CoA dehydrogenase isolated from pig kidney and the medium-chain acyl-CoA dehydrogenase (MCAD).[2][3] Its unique allenic structure allows it to act as a substrate analog, leading to the irreversible inactivation of the enzyme. These application notes provide detailed protocols for the synthesis of this compound, purification of acyl-CoA dehydrogenase, and methods for studying their interaction.

Data Presentation

Quantitative Kinetic Data for the Inactivation of Acyl-CoA Dehydrogenase by this compound

The following table summarizes the kinetic parameters for the interaction of this compound with general acyl-CoA dehydrogenase from pig kidney.

ParameterValueEnzyme SourceReference
Inactivation Rate Constant (k)2.4 x 10³ min⁻¹Pig Kidney General Acyl-CoA Dehydrogenase[2]
Dissociation Rate Constant (k_displace)0.3 min⁻¹Pig Kidney General Acyl-CoA Dehydrogenase[2]
Half-life of Enzyme-Inactivator Adduct (t½)75 minPig Kidney General Acyl-CoA Dehydrogenase[2]
Irreversible Activity Loss15-20%Pig Kidney General Acyl-CoA Dehydrogenase[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound involves the initial synthesis of 3,4-pentadienoic acid followed by its conversion to the corresponding Coenzyme A thioester. General methods for the synthesis of acyl-CoA esters can be adapted for this purpose.[4][5][6]

Part A: Synthesis of 3,4-Pentadienoic Acid

This protocol is a general guideline and may require optimization.

  • Materials: 3-butyn-1-ol, phosphorus tribromide, magnesium, paraformaldehyde, diethyl ether, formic acid.

  • Step 1: Synthesis of 4-bromo-1-butyne. React 3-butyn-1-ol with phosphorus tribromide in diethyl ether at low temperature.

  • Step 2: Grignard Reagent Formation. Prepare the Grignard reagent of 4-bromo-1-butyne by reacting it with magnesium turnings in anhydrous diethyl ether.

  • Step 3: Carboxylation. React the Grignard reagent with paraformaldehyde, followed by acidic workup with formic acid to yield 3,4-pentadienoic acid.

  • Purification: Purify the resulting acid by distillation or column chromatography.

Part B: Conversion of 3,4-Pentadienoic Acid to this compound

This can be achieved using several methods, including the mixed anhydride or the N-hydroxysuccinimide (NHS) ester method.[6]

  • Materials: 3,4-pentadienoic acid, N,N'-carbonyldiimidazole (CDI) or ethyl chloroformate, Coenzyme A (free acid), tetrahydrofuran (THF), sodium bicarbonate.

  • Activation of the Carboxylic Acid:

    • CDI Method: Dissolve 3,4-pentadienoic acid in anhydrous THF and add CDI. Stir at room temperature to form the acyl-imidazolide.[5]

    • Mixed Anhydride Method: Dissolve 3,4-pentadienoic acid in anhydrous THF and cool to 0°C. Add triethylamine followed by ethyl chloroformate.

  • Thioesterification:

    • Dissolve Coenzyme A in a sodium bicarbonate solution.

    • Slowly add the activated 3,4-pentadienoic acid solution to the Coenzyme A solution with stirring at 4°C.

  • Purification: Purify the resulting this compound by reverse-phase HPLC.

  • Storage: Store the purified product in small aliquots at -80°C to prevent degradation. Due to its reactive nature, it is advisable to use it promptly after synthesis.

Protocol 2: Purification of General Acyl-CoA Dehydrogenase from Pig Kidney

This protocol is based on established methods for the purification of this enzyme.[7][8][9]

  • Homogenization: Homogenize fresh or frozen pig kidneys in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.6, containing 1 mM EDTA).

  • Mitochondrial Isolation: Isolate mitochondria by differential centrifugation.

  • Sonication and Solubilization: Resuspend the mitochondrial pellet in buffer and subject it to sonication to release matrix proteins. Centrifuge to remove membrane fragments.

  • Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation of the supernatant. Collect the fraction containing the majority of the acyl-CoA dehydrogenase activity.

  • Chromatography:

    • Anion-Exchange Chromatography: Apply the dialyzed protein fraction to a DEAE-Sepharose or similar anion-exchange column and elute with a salt gradient.

    • Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column. Elute with a phosphate gradient.

    • Gel Filtration Chromatography: As a final polishing step, use a gel filtration column (e.g., Sephacryl S-300) to separate the enzyme to homogeneity.

  • Purity Assessment: Assess the purity of the enzyme by SDS-PAGE. The general acyl-CoA dehydrogenase should appear as a single band.

  • Enzyme Concentration: Determine the enzyme concentration spectrophotometrically using the extinction coefficient for the bound FAD.[10]

Protocol 3: Acyl-CoA Dehydrogenase Activity Assays

A. Spectrophotometric Assay using an Artificial Electron Acceptor

This assay measures the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate.[11][12]

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer, pH 7.6

    • 0.5 mM EDTA

    • 150 µM Ferricenium hexafluorophosphate

    • 50-100 µM Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Procedure:

    • Pipette the buffer, EDTA, and ferricenium hexafluorophosphate into a cuvette.

    • Add the purified acyl-CoA dehydrogenase to the cuvette and incubate for 2-3 minutes at 37°C to establish a baseline.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the ferricenium ion.

B. ETF Fluorescence Reduction Assay

This is the gold standard for measuring ACAD activity as it uses the natural electron acceptor, Electron Transfer Flavoprotein (ETF).[12]

  • Reaction Mixture:

    • 50 mM potassium phosphate buffer, pH 7.6

    • 0.5 mM EDTA

    • 2 µM purified ETF

    • Purified acyl-CoA dehydrogenase

    • 50 µM Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Procedure:

    • The assay must be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by oxygen. This can be achieved by purging the reaction mixture with argon or by using an enzymatic oxygen-scavenging system.

    • In a sealed, anaerobic cuvette, combine the buffer, EDTA, and ETF.

    • Add the acyl-CoA dehydrogenase.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence (Excitation: ~380 nm, Emission: ~495 nm).

  • Calculation: The rate of fluorescence decrease is proportional to the enzyme activity.

Protocol 4: Inactivation Kinetics of Acyl-CoA Dehydrogenase by this compound
  • Incubation: Incubate the purified acyl-CoA dehydrogenase with various concentrations of this compound in a suitable buffer at a controlled temperature.

  • Time Points: At different time intervals, withdraw aliquots from the incubation mixture.

  • Residual Activity Measurement: Immediately dilute the aliquots into an assay mixture (using either the spectrophotometric or ETF fluorescence assay) to measure the remaining enzyme activity.

  • Data Analysis: Plot the natural logarithm of the residual activity against time. For a pseudo-first-order inactivation, this plot should be linear. The apparent inactivation rate constant (k_obs) can be determined from the slope.

  • Determination of Kinetic Parameters: By plotting k_obs against the inhibitor concentration, the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_i) can be determined.

Mandatory Visualizations

Mechanism of Acyl-CoA Dehydrogenase Inactivation by this compound

G cluster_enzyme Acyl-CoA Dehydrogenase Active Site cluster_substrate Inhibitor Pathway Enzyme_FAD Enzyme-FAD (Oxidized) Enolate_Intermediate Enolate Intermediate Enzyme_FAD->Enolate_Intermediate α-proton abstraction Enzyme_FADH_Adduct Enzyme-FADH-Adduct (Inactive) Enzyme_FADH_Adduct->Enzyme_FAD Reversible Dissociation (displaced by substrate) Enzyme_FAD_Inactive Irreversibly Inactivated Enzyme Enzyme_FADH_Adduct->Enzyme_FAD_Inactive Irreversible Modification (15-20%) Diene_Product 2,4-Pentadienoyl-CoA Enzyme_FADH_Adduct->Diene_Product Slow Decomposition Pentadienoyl_CoA This compound Pentadienoyl_CoA->Enzyme_FAD Binding Enolate_Intermediate->Enzyme_FADH_Adduct Covalent Adduct Formation (N5 of FAD)

Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase.

Experimental Workflow for Studying Enzyme Inactivation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Synth Synthesize this compound Incubate Incubate Enzyme with Inhibitor Synth->Incubate Purify_Enzyme Purify Acyl-CoA Dehydrogenase Purify_Enzyme->Incubate Aliquots Take Aliquots at Time Intervals Incubate->Aliquots Assay Measure Residual Activity Aliquots->Assay Plot Plot ln(Activity) vs. Time Assay->Plot Calculate Calculate k_obs Plot->Calculate Determine Determine k_inact and K_i Calculate->Determine

Caption: Workflow for kinetic analysis of enzyme inactivation.

References

Application Notes: Utilizing 3,4-Pentadienoyl-CoA for Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a critical flavoprotein in the mitochondrial fatty acid β-oxidation pathway.[1][2] As an allenic analog of acyl-CoA substrates, it acts as a "suicide substrate," binding to the enzyme and leading to its inactivation.[1] This property makes this compound an invaluable tool for researchers, scientists, and drug development professionals to investigate the intricacies of fatty acid metabolism, model inborn errors of metabolism like MCAD deficiency, and study the downstream consequences of impaired energy production from fats.[3][4][5]

Mechanism of Action

This compound rapidly and irreversibly inactivates MCAD. The process begins with the abstraction of an α-hydrogen from the inhibitor by the enzyme, a step consistent with the normal catalytic mechanism.[1] This leads to the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor, likely at the N-5 position of the isoalloxazine ring.[1][2] While this adduct formation can be slowly reversed in the presence of a large excess of a natural substrate, a significant portion of the enzyme becomes irreversibly inactivated through covalent modification of the protein itself.[1] Specifically, the R-enantiomer of related dienoyl-CoA derivatives is the potent inhibitor, while the S-enantiomer does not cause significant inhibition.[2]

cluster_MCAD MCAD Active Site MCAD_FAD MCAD (Oxidized FAD) MCAD_Inactive Inactive MCAD-Inhibitor Adduct (Reduced Flavin) MCAD_FAD->MCAD_Inactive Covalent Adduct Formation Products Irreversible Inactivation (Protein Modification) & Reversible Dissociation MCAD_Inactive->Products Slow Decomposition / Displacement Inhibitor This compound Inhibitor->MCAD_FAD α-proton abstraction

Mechanism of MCAD suicide inhibition by this compound.

Application in Metabolic Pathway Analysis

The primary application of this compound is to induce a state of acute MCAD deficiency in experimental models, such as isolated mitochondria or cell cultures. This allows for the precise study of the metabolic consequences of a blocked β-oxidation pathway.

Fatty Acid β-Oxidation Pathway:

Mitochondrial β-oxidation is a four-step spiral that systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH for energy generation. MCAD catalyzes the first dehydrogenation step for medium-chain fatty acids (typically C6-C12). Inhibition by this compound halts this spiral at the medium-chain level, leading to the accumulation of medium-chain acyl-CoAs and their derivatives.

cluster_pathway Mitochondrial β-Oxidation Spiral FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (e.g., MCAD) + FAD → FADH₂ HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase + NAD⁺ → NADH ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA Thiolase + CoA-SH AcetylCoA Acetyl-CoA (to Krebs Cycle) ShortenedAcylCoA->AcetylCoA Inhibitor This compound Inhibitor->FattyAcylCoA Inhibits MCAD

The role of MCAD in β-oxidation and its inhibition point.

Data Presentation

Quantitative analysis of the interaction between this compound and acyl-CoA dehydrogenases provides insight into its potency and mechanism.

ParameterEnzyme SourceValueSignificanceReference
Inactivation Rate (k) Pig Kidney General Acyl-CoA Dehydrogenase2.4 x 10³ min⁻¹Demonstrates very rapid formation of the enzyme-inhibitor complex.[1]
Adduct Decomposition (t½) Pig Kidney General Acyl-CoA Dehydrogenase75 minThe half-life for the slow breakdown of the inactive adduct.[1]
Substrate Displacement Rate (k) Pig Kidney General Acyl-CoA Dehydrogenase0.3 min⁻¹Rate of activity recovery by displacement with excess octanoyl-CoA.[1]
Irreversible Activity Loss Pig Kidney General Acyl-CoA Dehydrogenase15-20%Percentage of enzyme permanently inactivated during adduct decomposition.[1]
Inhibition Stoichiometry Medium-Chain Acyl-CoA Dehydrogenase2 molecules per enzyme flavinThe ratio of racemic inhibitor required to inactivate the enzyme.[2]

Experimental Protocols

Protocol 1: In Vitro MCAD Inhibition Assay

This protocol details a spectrophotometric assay to measure the inhibition of purified MCAD by this compound. The assay follows the reduction of a dye, which is coupled to the re-oxidation of the FADH₂ produced by the enzyme.

Materials:

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD)

  • This compound (inhibitor)

  • Octanoyl-CoA (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate or similar electron acceptor

  • Spectrophotometer capable of reading in the visible range (e.g., 450 nm)

Procedure:

  • Enzyme Preparation: Dilute the purified MCAD stock solution in potassium phosphate buffer to a final concentration suitable for the assay (e.g., 0.1-0.5 µM).

  • Inhibitor Incubation:

    • In a cuvette, mix the diluted MCAD enzyme with a specific concentration of this compound.

    • Incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow for inactivation.

    • Prepare a control cuvette with MCAD and buffer only (no inhibitor).

  • Assay Initiation:

    • To both cuvettes, add the electron acceptor (e.g., ferricenium).

    • Initiate the reaction by adding the substrate, octanoyl-CoA (e.g., to a final concentration of 50-100 µM).

  • Data Acquisition:

    • Immediately begin monitoring the decrease in absorbance at the appropriate wavelength for the chosen electron acceptor. Record the rate of reaction (absorbance change per minute).

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity in the inhibitor-treated sample relative to the control.

    • Repeat the experiment with varying concentrations of this compound to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Analysis of Metabolic Perturbation in Cell Culture

This protocol describes how to use this compound to block fatty acid oxidation in a cellular model and analyze the resulting metabolic shifts using mass spectrometry.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium

  • This compound

  • Fatty acid supplement (e.g., octanoate)

  • Methanol, acetonitrile, water (LC-MS grade)

  • LC-MS/MS system for metabolite analysis

Experimental Workflow:

A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment - Control (Vehicle) - this compound A->B C 3. Incubation with Medium-Chain Fatty Acids B->C D 4. Metabolite Extraction (e.g., with cold methanol) C->D E 5. LC-MS/MS Analysis (Acylcarnitine Profiling) D->E F 6. Data Analysis Compare metabolite levels between control and treated groups E->F

Workflow for analyzing metabolic effects of MCAD inhibition.

Procedure:

  • Cell Seeding: Plate cells (e.g., HepG2) in multi-well plates and grow to ~80% confluency.

  • Treatment:

    • Prepare a stock solution of this compound.

    • Treat the cells with a working concentration of the inhibitor in fresh culture medium. Include a vehicle-only control group.

    • Incubate for a predetermined time to allow for cellular uptake and enzyme inhibition (e.g., 1-4 hours).

  • Metabolic Challenge:

    • Replace the medium with fresh medium containing a medium-chain fatty acid substrate (e.g., octanoate). This provides the substrate that will accumulate if MCAD is blocked.

    • Incubate for an additional period (e.g., 2-6 hours).

  • Metabolite Extraction:

    • Remove the medium and wash the cells with ice-cold saline.

    • Immediately add ice-cold 80% methanol to the cells to quench metabolic activity and extract metabolites.

    • Scrape the cells, collect the extract, and centrifuge to pellet cell debris.

  • Sample Analysis:

    • Analyze the supernatant using an LC-MS/MS system.

    • Use a targeted method to quantify medium-chain acylcarnitines (e.g., C8, C10), which are biomarkers for MCAD deficiency.

  • Interpretation:

    • A significant increase in the levels of octanoylcarnitine (C8) and other medium-chain acylcarnitines in the inhibitor-treated cells compared to controls confirms the successful inhibition of MCAD and the disruption of the β-oxidation pathway.

References

Probing Enzyme Active Site Structure with 3,4-Pentadienoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Pentadienoyl-CoA is a potent mechanism-based inhibitor, also known as a suicide inhibitor, that serves as a valuable tool for investigating the active site structure and catalytic mechanism of various enzymes, particularly acyl-CoA dehydrogenases. This allenic analog of acyl-CoA substrates covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition. This application note provides detailed protocols for the synthesis of this compound, its use in enzyme inhibition assays, and methods for characterizing the resulting enzyme-inhibitor adduct. These techniques are crucial for understanding enzyme function and for the rational design of novel therapeutics targeting these enzymes.

Introduction

Mechanism-based inhibitors are unreactive compounds that are converted into highly reactive species by the catalytic action of the target enzyme. This reactive intermediate then forms a covalent bond with a residue in the active site, leading to irreversible inactivation. This compound is a classic example of such an inhibitor, specifically targeting flavin-dependent acyl-CoA dehydrogenases, which are essential enzymes in fatty acid β-oxidation. By studying the kinetics of inactivation and the structure of the covalent adduct, researchers can gain profound insights into the enzyme's active site architecture and catalytic mechanism. This knowledge is instrumental in the development of drugs for metabolic disorders and other diseases where these enzymes play a critical role.

Data Presentation

The following table summarizes the kinetic parameters for the inhibition of pig kidney general acyl-CoA dehydrogenase by this compound.

ParameterValueReference
Inactivation Rate Constant (k) 2.4 x 10³ min⁻¹
Dissociation Rate Constant (k) 0.3 min⁻¹ (for reversal by octanoyl-CoA)
Half-life of Adduct (t½) 75 min (decomposition to 2,4-diene)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound, starting with the synthesis of 3,4-pentadienoic acid followed by its conversion to the CoA thioester.

Part A: Synthesis of 3,4-Pentadienoic Acid

This synthesis can be adapted from established methods for similar dienoic acids. A potential route involves the Wittig reaction or a related olefination strategy.

Materials:

  • Acrolein

  • (Carbethoxymethylene)triphenylphosphorane

  • Appropriate solvents (e.g., ethanol, dichloromethane)

  • Reagents for hydrolysis (e.g., sodium hydroxide, hydrochloric acid)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Wittig Reaction: React acrolein with (carbethoxymethylene)triphenylphosphorane in a suitable solvent like ethanol at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification of Ethyl 2,4-pentadienoate: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting ethyl 2,4-pentadienoate by column chromatography on silica gel.

  • Isomerization (if necessary): The above reaction may yield the 2,4-pentadienoic acid ester. Isomerization to the desired 3,4-pentadienoic acid may be necessary and can be explored through base-catalyzed methods, although this specific conversion is not well-documented and may require significant optimization. Alternative, more direct synthetic routes to 3,4-pentadienoic acid should be considered from specialized organic synthesis literature.

  • Hydrolysis: Hydrolyze the purified ethyl 3,4-pentadienoate to 3,4-pentadienoic acid using a solution of sodium hydroxide in ethanol/water. After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Purification of 3,4-Pentadienoic Acid: Filter the precipitate, wash with cold water, and dry under vacuum. The purity can be assessed by NMR and mass spectrometry.

Part B: Conversion of 3,4-Pentadienoic Acid to this compound

This procedure utilizes the mixed anhydride method for the synthesis of the CoA thioester.

Materials:

  • 3,4-Pentadienoic acid

  • N-methylmorpholine

  • Isobutyl chloroformate

  • Coenzyme A (trilithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • HPLC system for purification

Procedure:

  • Formation of Mixed Anhydride: Dissolve 3,4-pentadienoic acid in anhydrous THF under a nitrogen atmosphere and cool to -20°C. Add N-methylmorpholine and stir for 5 minutes. Add isobutyl chloroformate dropwise, maintaining the temperature below -15°C. Stir for 15-20 minutes to form the mixed anhydride.

  • Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt in a minimal amount of cold water and adjust the pH to ~7.5 with a saturated sodium bicarbonate solution.

  • Coupling Reaction: Add the Coenzyme A solution dropwise to the mixed anhydride solution at -20°C. Allow the reaction to proceed for 1 hour at -20°C, then warm to 0°C and stir for an additional 2-3 hours.

  • Purification: Monitor the reaction by reverse-phase HPLC. Once complete, concentrate the mixture under reduced pressure at a low temperature. Purify the this compound by preparative reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified this compound spectrophotometrically using the extinction coefficient for the thioester bond.

Protocol 2: Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the kinetics of acyl-CoA dehydrogenase inhibition by this compound.

Materials:

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other target acyl-CoA dehydrogenase.

  • This compound solution of known concentration.

  • Substrate for the enzyme (e.g., octanoyl-CoA).

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6).

  • Electron acceptor (e.g., ferricenium hexafluorophosphate).

  • Spectrophotometer.

Procedure:

  • Enzyme Activity Assay: In a cuvette, prepare a reaction mixture containing the assay buffer and the substrate (e.g., octanoyl-CoA). Add the electron acceptor and monitor the baseline absorbance at the appropriate wavelength (e.g., 324 nm for ferricenium reduction). Initiate the reaction by adding a small volume of the enzyme solution and record the change in absorbance over time to determine the initial velocity.

  • Time-Dependent Inactivation: Pre-incubate the enzyme with various concentrations of this compound in the assay buffer. At different time intervals, take aliquots of the incubation mixture and add them to the enzyme activity assay mixture (from step 1) to measure the remaining enzyme activity.

  • Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of each line represents the apparent first-order rate constant of inactivation (k_obs).

  • Determination of Kinetic Parameters: Plot the k_obs values against the inhibitor concentrations. The data should fit to a hyperbolic curve, from which the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) can be determined.

Protocol 3: Characterization of the Enzyme-Inhibitor Adduct

A. Mass Spectrometry

This protocol outlines the use of mass spectrometry to confirm the covalent modification of the enzyme.

Materials:

  • Inactivated enzyme sample from Protocol 2.

  • Urea or guanidine hydrochloride for denaturation.

  • Dithiothreitol (DTT) and iodoacetamide for reduction and alkylation (optional).

  • Protease (e.g., trypsin).

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Denature the inactivated enzyme with urea or guanidine hydrochloride.

  • Proteolytic Digestion: Digest the denatured protein with a protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence of the acyl-CoA dehydrogenase, including a modification corresponding to the mass of the this compound adduct on the flavin cofactor, which is in turn attached to a peptide. The covalent adduct is expected to be on the N5 position of the flavin.

B. X-ray Crystallography

This protocol provides a general framework for obtaining the crystal structure of the enzyme-inhibitor complex.

Materials:

  • Purified and concentrated acyl-CoA dehydrogenase.

  • This compound.

  • Crystallization buffer and precipitants (screening kits are recommended).

  • Cryoprotectant.

  • X-ray diffraction equipment.

Procedure:

  • Complex Formation: Incubate the purified enzyme with a molar excess of this compound to ensure complete inactivation.

  • Crystallization: Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of conditions (pH, precipitant type, and concentration). Crystals of pig kidney medium-chain acyl-CoA dehydrogenase have been obtained from solutions containing polyethylene glycol.

  • Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the apoenzyme as a search model. Refine the structure and model the covalent adduct into the electron density map.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_inhibition Inhibition by this compound Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Fatty Acyl-CoA->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Fatty Acyl-CoA (n-2) Fatty Acyl-CoA (n-2) β-Ketoacyl-CoA->Fatty Acyl-CoA (n-2) Thiolase (CoA-SH) Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA To Krebs Cycle Acyl-CoA Dehydrogenase (FAD -> FADH₂) Acyl-CoA Dehydrogenase (FAD -> FADH₂)

Caption: The fatty acid β-oxidation pathway, highlighting the inhibition of Acyl-CoA Dehydrogenase by this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_inhibition_assay Enzyme Inhibition Studies cluster_characterization Adduct Characterization 3,4-Pentadienoic Acid Synthesis 3,4-Pentadienoic Acid Synthesis Conversion to this compound Conversion to this compound 3,4-Pentadienoic Acid Synthesis->Conversion to this compound Time-Dependent Inactivation Time-Dependent Inactivation Conversion to this compound->Time-Dependent Inactivation Enzyme Activity Assay Enzyme Activity Assay Enzyme Activity Assay->Time-Dependent Inactivation Kinetic Parameter Determination Kinetic Parameter Determination Time-Dependent Inactivation->Kinetic Parameter Determination Mass Spectrometry Mass Spectrometry Time-Dependent Inactivation->Mass Spectrometry X-ray Crystallography X-ray Crystallography Time-Dependent Inactivation->X-ray Crystallography Covalent Adduct Confirmation Covalent Adduct Confirmation Mass Spectrometry->Covalent Adduct Confirmation Active Site Structure Active Site Structure X-ray Crystallography->Active Site Structure

Caption: Experimental workflow for studying enzyme inhibition with this compound.

Inhibition_Mechanism Enzyme (FAD)this compound Enzyme (FAD)this compound Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme (FAD)this compound->Enzyme-Substrate Complex Binding Reactive Intermediate Reactive Intermediate Enzyme-Substrate Complex->Reactive Intermediate Enzymatic Activation Covalent Adduct (Inactive Enzyme) Covalent Adduct (Inactive Enzyme) Reactive Intermediate->Covalent Adduct (Inactive Enzyme) Covalent Modification of FAD

Caption: Mechanism of suicide inhibition by this compound.

Application Notes and Protocols for Mechanism-Based Inactivation (MBI) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism-based inactivation (MBI) is a critical consideration in drug discovery and development, as it can lead to significant drug-drug interactions (DDIs) and potential toxicity.[1][2] MBI, often a subset of time-dependent inhibition (TDI), occurs when a parent drug is metabolically converted by its target enzyme into a reactive metabolite.[3][4] This metabolite then covalently binds to the enzyme, leading to irreversible or quasi-irreversible inactivation.[1][2][4] Unlike reversible inhibition, where enzyme activity is restored upon removal of the inhibitor, MBI often requires de novo enzyme synthesis to restore function, leading to a prolonged inhibitory effect.[3][5]

These application notes provide a comprehensive guide to the experimental design and execution of in vitro MBI studies. The protocols outlined below are designed to identify potential mechanism-based inactivators and to characterize their inactivation kinetics. The primary assays discussed are the IC50 shift assay for initial screening and the KI/kinact determination assay for detailed kinetic characterization.[3][6]

Key Experimental Protocols

IC50 Shift Assay for Screening of Time-Dependent Inhibition

The IC50 shift assay is a robust method to screen for time-dependent inhibition and to differentiate between reversible and irreversible inhibitors.[3][7] The assay compares the half-maximal inhibitory concentration (IC50) of a test compound under three conditions: a zero-minute pre-incubation, a 30-minute pre-incubation without the cofactor NADPH, and a 30-minute pre-incubation with NADPH.[3][8] A significant shift in the IC50 value in the presence of NADPH is indicative of TDI and warrants further investigation.[4][5]

Protocol: IC50 Shift Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare a working solution of human liver microsomes (HLMs) or recombinant CYP enzymes in phosphate buffer.

    • Prepare an NADPH-regenerating system solution.

    • Prepare the specific probe substrate for the cytochrome P450 (CYP) isoform being investigated.

  • Incubation Setup (96-well plate format):

    • Condition 1 (0-minute pre-incubation):

      • Add buffer, NADPH-regenerating system, and various concentrations of the test compound to the wells.

      • Initiate the reaction by adding the microsomal protein and immediately adding the probe substrate.

    • Condition 2 (30-minute pre-incubation without NADPH):

      • Add buffer and various concentrations of the test compound to the wells.

      • Add the microsomal protein and pre-incubate for 30 minutes at 37°C.

      • Initiate the reaction by adding the NADPH-regenerating system and the probe substrate.

    • Condition 3 (30-minute pre-incubation with NADPH):

      • Add buffer, NADPH-regenerating system, and various concentrations of the test compound to the wells.

      • Add the microsomal protein and pre-incubate for 30 minutes at 37°C.

      • Initiate the reaction by adding the probe substrate.

  • Reaction Termination:

    • After a specified incubation time with the probe substrate, terminate the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).

  • Analysis:

    • Analyze the formation of the metabolite from the probe substrate using LC-MS/MS.[3][4][8]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value for each of the three conditions by fitting the data to a four-parameter logistic equation.

    • Calculate the IC50 shift ratio: IC50 shift = IC50 (30-min pre-incubation without NADPH) / IC50 (30-min pre-incubation with NADPH).[4]

    • An IC50 shift ratio greater than a predetermined cutoff (typically ≥1.5 to 2) suggests time-dependent inhibition.[4][5]

Determination of Inactivation Kinetic Parameters (kinact and KI)

If a compound is identified as a time-dependent inhibitor from the IC50 shift assay, the next step is to determine the kinetic parameters of inactivation: the maximal rate of inactivation (kinact) and the concentration of the inhibitor that gives half the maximal rate of inactivation (KI).[3][6]

Protocol: kinact and KI Determination

  • Reagent Preparation:

    • Similar to the IC50 shift assay, prepare stock solutions of the test compound, microsomes, NADPH-regenerating system, and probe substrate.

  • Pre-incubation:

    • Prepare a series of pre-incubation mixtures containing microsomes, the NADPH-regenerating system, and varying concentrations of the test compound.

    • Initiate the pre-incubation by adding the test compound and incubate at 37°C.

    • At several time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation mixture.[8]

  • Dilution and Substrate Incubation:

    • Immediately dilute the withdrawn aliquot into a secondary incubation mixture containing the probe substrate. This dilution step is crucial to minimize the contribution of reversible inhibition from the parent compound.[9]

    • Incubate the secondary reaction for a short period to measure the remaining enzyme activity.

  • Reaction Termination and Analysis:

    • Terminate the secondary reaction with a stop solution.

    • Quantify the metabolite formation using LC-MS/MS.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The slope of this plot represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation to determine kinact and KI.[6]

Data Presentation

Quantitative data from MBI studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: IC50 Shift Assay Results

Compound IDCYP IsoformIC50 (0 min) (µM)IC50 (30 min, -NADPH) (µM)IC50 (30 min, +NADPH) (µM)IC50 Shift RatioTDI Potential
Compound XCYP3A415.214.81.212.3Yes
Compound YCYP3A425.124.523.91.0No
Positive ControlCYP3A42.12.00.120.0Yes

Table 2: Inactivation Kinetic Parameters

Compound IDCYP Isoformkinact (min-1)KI (µM)kinact/KI (mL min-1 µmol-1)
Compound XCYP3A40.052.50.02
Positive ControlCYP3A40.101.80.056

Visualizations

Diagrams are essential for illustrating complex workflows and mechanisms.

MBI_Workflow cluster_screening Screening Phase cluster_characterization Characterization Phase start Test Compound ic50_shift IC50 Shift Assay (0 min, 30 min -/+) NADPH start->ic50_shift decision IC50 Shift > 1.5? ic50_shift->decision kinact_ki kinact / KI Determination decision->kinact_ki Yes no_tdi No Significant TDI decision->no_tdi No data_analysis Data Analysis & Reporting kinact_ki->data_analysis

Caption: Experimental workflow for identifying and characterizing mechanism-based inactivators.

Caption: Simplified signaling pathway of mechanism-based enzyme inactivation.

References

Application Notes and Protocols: Synthesis and Application of Radiolabeled 3,4-Pentadienoyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator (suicide inhibitor) of acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation.[1] Its unique allenic structure allows it to act as a substrate analog that, upon enzymatic processing, forms a reactive intermediate that covalently modifies the enzyme, leading to irreversible inhibition.[1][2] The use of a radiolabeled version of this molecule can be a powerful tool in tracer studies to investigate the mechanism of acyl-CoA dehydrogenases, screen for novel inhibitors, and understand metabolic pathways.

This document provides a detailed, proposed protocol for the synthesis of radiolabeled this compound and its application in tracer studies. The synthetic route is based on established chemoenzymatic methods for CoA ester synthesis and general radiolabeling techniques for fatty acid analogs.[3][4][5][6]

Data Presentation

As no direct experimental data for the synthesis of radiolabeled this compound is available in the current literature, the following table presents illustrative yet realistic quantitative data based on typical yields and purities achieved for similar radiolabeled fatty acid analogs and CoA esters.[7][8][9][10]

ParameterExpected ValueNotes
Radiochemical Yield 25-40% (non-decay corrected)Based on a two-step synthesis from a radiolabeled precursor.
Radiochemical Purity >98%Determined by radio-HPLC.
Specific Activity >50 Ci/mmolDependent on the specific activity of the initial radiolabeling agent.
Molar Activity >5 Ci/µmol
Synthesis Time 3-4 hoursIncluding synthesis and purification.

Experimental Protocols

Part 1: Synthesis of Radiolabeled 3,4-Pentadienoic Acid

This protocol outlines a possible route for the synthesis of [1-¹⁴C]-3,4-pentadienoic acid, a key precursor for the final product. The choice of radioisotope (e.g., ¹⁴C, ³H, or a positron emitter like ¹¹C or ¹⁸F) will depend on the specific application of the tracer.[5][6] Carbon-14 is often preferred for its long half-life, making it suitable for metabolic studies.[6]

Materials:

  • [¹⁴C]Potassium cyanide ([¹⁴C]KCN)

  • Propargyl bromide

  • n-Butyllithium (n-BuLi)

  • [¹⁴C]Carbon dioxide ([¹⁴C]CO₂) (generated from [¹⁴C]BaCO₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Protocol:

  • Synthesis of [1-¹⁴C]propargyl cyanide: In a well-ventilated fume hood suitable for radiochemical synthesis, react [¹⁴C]KCN with propargyl bromide in a suitable solvent like anhydrous acetone. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the product is purified.

  • Formation of the lithium acetylide: Dissolve the purified [1-¹⁴C]propargyl cyanide in anhydrous THF and cool to -78 °C. Slowly add a solution of n-BuLi in hexanes. Stir the reaction mixture at this temperature for 1 hour.

  • Carboxylation: Bubble [¹⁴C]CO₂ gas (generated by adding concentrated sulfuric acid to [¹⁴C]BaCO₃ in a separate flask) through the reaction mixture at -78 °C. Allow the reaction to warm to room temperature slowly while stirring overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding water. Acidify the aqueous layer with dilute HCl to a pH of ~2. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude [1-¹⁴C]-3,4-pentadienoic acid using flash chromatography on silica gel.

Part 2: Chemoenzymatic Synthesis of Radiolabeled this compound

This part of the protocol utilizes an acyl-CoA synthetase or a multi-enzyme cocktail to conjugate the radiolabeled 3,4-pentadienoic acid to Coenzyme A.[3][4][11][12]

Materials:

  • Purified [1-¹⁴C]-3,4-pentadienoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a CoA biosynthesis enzyme cocktail (CoaA, CoaD, CoaE)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • HEPES buffer (pH 7.5)

  • HPLC system with a radioactivity detector for purification and analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine HEPES buffer, MgCl₂, ATP, and Coenzyme A. Add the purified [1-¹⁴C]-3,4-pentadienoic acid dissolved in a minimal amount of a compatible solvent.

  • Enzymatic Reaction: Initiate the reaction by adding the acyl-CoA synthetase or the enzyme cocktail. Incubate the reaction mixture at 30-37 °C for 2-3 hours.

  • Reaction Monitoring and Quenching: Monitor the formation of the product by radio-HPLC. Once the reaction has reached completion or a plateau, quench the reaction by adding an equal volume of cold acetonitrile or by heat inactivation.

  • Purification: Purify the radiolabeled this compound using reversed-phase HPLC. The mobile phase can be a gradient of acetonitrile in water with a small amount of trifluoroacetic acid.

  • Quantification and Storage: Determine the radiochemical purity and specific activity of the final product using the radio-HPLC data and a liquid scintillation counter. Store the purified product at -80 °C.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Radiolabeled Precursor cluster_step2 Step 2: Chemoenzymatic Ligation KCN [14C]KCN PropargylCN [1-14C]Propargyl Cyanide KCN->PropargylCN PropargylBr Propargyl Bromide PropargylBr->PropargylCN PentadienoicAcid [1-14C]-3,4-Pentadienoic Acid PropargylCN->PentadienoicAcid CO2 [14C]CO2 CO2->PentadienoicAcid Enzyme Acyl-CoA Synthetase + ATP, Mg2+ PentadienoicAcid->Enzyme CoA Coenzyme A RadiolabeledCoA Radiolabeled This compound CoA->RadiolabeledCoA Enzyme->RadiolabeledCoA

Caption: Proposed workflow for the synthesis of radiolabeled this compound.

Suicide_Inhibition_Pathway Enzyme Acyl-CoA Dehydrogenase (E-FAD) ES_Complex Enzyme-Substrate Complex (E-FAD • S) Enzyme->ES_Complex Substrate Radiolabeled This compound Substrate->ES_Complex Binding Intermediate Reactive Allene Intermediate ES_Complex->Intermediate α-proton abstraction Inactive_Enzyme Covalently Modified Inactive Enzyme (E-FAD-Adduct) Intermediate->Inactive_Enzyme Nucleophilic attack by flavin

Caption: Mechanism of suicide inhibition of acyl-CoA dehydrogenase.

Application in Tracer Studies: Mechanism of Action

Radiolabeled this compound serves as an invaluable tracer to study the mechanism of acyl-CoA dehydrogenases. The underlying principle of its action is suicide inhibition.[1][13]

  • Binding and Initial Catalysis: The radiolabeled this compound, being a structural analog of natural substrates, binds to the active site of acyl-CoA dehydrogenase. The enzyme initiates its catalytic cycle by abstracting an α-proton from the inhibitor.[1][2]

  • Formation of a Reactive Intermediate: This proton abstraction leads to the formation of a highly reactive allenic intermediate within the enzyme's active site.[14]

  • Covalent Modification and Inactivation: The reactive intermediate is then attacked by a nucleophile in the active site, often the N5 position of the flavin adenine dinucleotide (FAD) cofactor, forming a stable covalent adduct.[1][2] This covalent modification irreversibly inactivates the enzyme.

  • Tracing and Quantification: By using the radiolabeled inhibitor, researchers can quantify the extent of enzyme inactivation, determine the stoichiometry of binding, and identify the modified amino acid residues or cofactors through techniques like protein sequencing and mass spectrometry of the radiolabeled adduct. This provides direct evidence for the mechanism of inhibition and the structure of the active site.

Disclaimer: The synthetic protocol described herein is a proposed methodology based on established chemical and enzymatic principles. Researchers should conduct their own optimization and validation studies. All work with radioactive materials must be performed in compliance with institutional and regulatory guidelines for radiation safety.

References

Application Notes and Protocols for In Vitro Reconstitution of Fatty Acid Oxidation with 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway responsible for energy production from lipids. Dysregulation of this pathway is implicated in numerous metabolic diseases, including inherited fatty acid oxidation disorders, cardiomyopathy, and non-alcoholic fatty liver disease. The in vitro reconstitution of the FAO pathway using purified enzymes provides a powerful system to study the kinetics and regulation of this process, as well as to screen for potential therapeutic modulators.

3,4-Pentadienoyl-CoA is an allenic substrate analog that acts as a potent suicide inhibitor of acyl-CoA dehydrogenases (ACADs), the first class of enzymes in the β-oxidation spiral.[1] Its unique mechanism of irreversible inactivation makes it a valuable tool for probing the active site of ACADs and for studying the consequences of their inhibition in a controlled in vitro environment.

These application notes provide a comprehensive guide to the in vitro reconstitution of the mitochondrial fatty acid β-oxidation pathway and the use of this compound to study its inhibition. Detailed protocols for enzyme purification, substrate synthesis, and various assays are included to facilitate research in this area.

Data Presentation

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Substrate/InhibitorEnzyme SourceKm (µM)Vmax (U/mg)kinact (min-1)Reference
Octanoyl-CoAPig Kidney2.510.5-(Lehman & Ruzicka, 1999)
This compoundPig Kidney--2.4 x 103[1]

Note: The Km and Vmax values for this compound are not applicable as it acts as a suicide inhibitor.

Signaling and Experimental Workflow Diagrams

fatty_acid_oxidation_pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C_n) ACAD Acyl-CoA Dehydrogenase (MCAD) Fatty_Acyl_CoA->ACAD Pentadienoyl_CoA This compound Pentadienoyl_CoA->ACAD Suicide Inhibition FADH2 FADH2 ACAD->FADH2 Enoyl_CoA trans-Δ²-Enoyl-CoA ACAD->Enoyl_CoA FAD FAD FAD->ACAD ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA ECH->Hydroxyacyl_CoA H2O H₂O H2O->ECH LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->LCHAD NADH NADH LCHAD->NADH Ketoacyl_CoA 3-Ketoacyl-CoA LCHAD->Ketoacyl_CoA NAD NAD⁺ NAD->LCHAD Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (C_n-2) Thiolase->Shortened_Acyl_CoA CoA Coenzyme A CoA->Thiolase

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and Inhibition by this compound.

experimental_workflow cluster_preparation Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Purify_Enzymes Purify FAO Enzymes (MCAD, ECH, LCHAD, Thiolase) Setup_Reaction Set up Reconstitution Reaction (Enzymes, Substrates, Cofactors) Purify_Enzymes->Setup_Reaction Synthesize_Substrate Synthesize this compound Synthesize_Substrate->Setup_Reaction Spectro_Assay Spectrophotometric Assay of MCAD Activity/Inhibition Setup_Reaction->Spectro_Assay LCMS_Analysis LC-MS/MS Analysis of Acyl-CoA Intermediates Setup_Reaction->LCMS_Analysis

Caption: Experimental Workflow for In Vitro FAO Reconstitution and Inhibition Analysis.

Experimental Protocols

Protocol 1: Purification of Recombinant Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

This protocol is adapted from established methods for the purification of recombinant human MCAD expressed in E. coli.

Materials:

  • E. coli cells expressing recombinant human MCAD

  • Lysis Buffer: 50 mM potassium phosphate, pH 8.0, 2 mM EDTA, 1 mM PMSF

  • Wash Buffer: 50 mM potassium phosphate, pH 8.0, 1 mM EDTA

  • Elution Buffer: 50 mM potassium phosphate, pH 8.0, 1 M NaCl, 1 mM EDTA

  • DEAE-Sepharose column

  • Hydroxyapatite column

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Spectrophotometer

  • Bradford assay reagent

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to 40% saturation while stirring on ice. After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Add ammonium sulfate to the supernatant to 80% saturation and stir for 30 minutes. Centrifuge as before and resuspend the pellet in a minimal volume of Wash Buffer.

  • Dialysis: Dialyze the resuspended pellet against 2 L of Wash Buffer overnight at 4°C with one buffer change.

  • DEAE-Sepharose Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with Wash Buffer. Wash the column with Wash Buffer until the A280 returns to baseline. Elute the protein with a linear gradient of 0-1 M NaCl in Wash Buffer. Collect fractions and assay for MCAD activity.

  • Hydroxyapatite Chromatography: Pool the active fractions and apply to a hydroxyapatite column equilibrated with Wash Buffer. Elute with a linear gradient of potassium phosphate from 50 mM to 500 mM, pH 8.0.

  • Concentration and Storage: Pool the pure fractions, concentrate using an ultrafiltration device, and store at -80°C in Wash Buffer containing 20% glycerol.

Protocol 2: Purification of Recombinant Human Enoyl-CoA Hydratase (ECH)

Materials:

  • E. coli cells expressing recombinant human ECH

  • Buffers and equipment as in Protocol 1, with the exception of the hydroxyapatite column. A nickel-NTA affinity column can be used if the recombinant protein has a His-tag.

Procedure:

  • Follow steps 1-4 of Protocol 1 for cell lysis, clarification, ammonium sulfate precipitation, and dialysis.

  • Affinity Chromatography (if His-tagged): Load the dialyzed sample onto a Ni-NTA column. Wash with Wash Buffer containing 20 mM imidazole. Elute with Elution Buffer containing 250 mM imidazole.

  • Ion-Exchange Chromatography (if not His-tagged): Follow step 5 of Protocol 1 for DEAE-Sepharose chromatography.

  • Concentration and Storage: Pool the pure fractions, concentrate, and store as in Protocol 1.

Protocol 3: Purification of Recombinant Human L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

Materials:

  • E. coli cells expressing recombinant human LCHAD

  • Buffers and equipment as in Protocol 1.

Procedure:

  • Follow the purification scheme outlined in Protocol 1, with appropriate modifications to the gradient conditions for elution from the chromatography columns, as LCHAD will have a different isoelectric point than MCAD.

Protocol 4: Purification of Recombinant Human 3-Ketoacyl-CoA Thiolase

Materials:

  • E. coli cells expressing recombinant human 3-Ketoacyl-CoA Thiolase

  • Buffers and equipment as in Protocol 1.

Procedure:

  • Follow the purification scheme outlined in Protocol 1, adjusting chromatography conditions as necessary for this specific enzyme.

Protocol 5: Synthesis of 3,4-Pentadienoic Acid

This protocol is a conceptual outline based on standard organic synthesis principles. Materials:

  • 3-Pentyn-1-ol

  • Lithium aluminum hydride (LiAlH4)

  • Jones reagent (CrO3 in H2SO4/acetone)

  • Diethyl ether

  • Acetone

  • Sulfuric acid

Procedure:

  • Reduction of Alkyne: In a flame-dried flask under an inert atmosphere, dissolve 3-pentyn-1-ol in anhydrous diethyl ether. Cool to 0°C and slowly add LiAlH4. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction with water and aqueous NaOH. Filter the aluminum salts and extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3,4-pentadien-1-ol.

  • Oxidation to Carboxylic Acid: Dissolve the 3,4-pentadien-1-ol in acetone and cool to 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 2 hours at 0°C. Quench the reaction with isopropanol. Extract the product into diethyl ether, wash with brine, dry over MgSO4, and concentrate to yield 3,4-pentadienoic acid.

Protocol 6: Enzymatic Synthesis of this compound

Materials:

  • 3,4-Pentadienoic acid

  • Coenzyme A (lithium salt)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer, pH 7.5

  • MgCl2

  • DTT

Procedure:

  • In a reaction mixture containing 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM ATP, 1 mM DTT, and 0.5 mM Coenzyme A, add 1 mM 3,4-pentadienoic acid.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

  • Incubate at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound by reversed-phase HPLC.

Protocol 7: In Vitro Reconstitution of Fatty Acid β-Oxidation

Materials:

  • Purified MCAD, ECH, LCHAD, and Thiolase

  • Octanoyl-CoA (or other fatty acyl-CoA substrate)

  • This compound

  • NAD+

  • FAD

  • Coenzyme A

  • Potassium phosphate buffer, pH 7.4

  • DTNB (Ellman's reagent)

Procedure:

  • Prepare a reaction mixture in a microcuvette containing 100 mM potassium phosphate buffer, pH 7.4, 0.5 mM NAD+, 10 µM FAD, and 0.1 mM Coenzyme A.

  • Add the purified enzymes to the following final concentrations: 50 nM MCAD, 100 nM ECH, 100 nM LCHAD, and 200 nM Thiolase.

  • To study inhibition, pre-incubate the enzyme mixture with varying concentrations of this compound for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., 50 µM octanoyl-CoA).

  • Monitor the overall pathway activity by measuring the reduction of NAD+ to NADH spectrophotometrically at 340 nm. Alternatively, the production of free CoA from the thiolase reaction can be monitored using DTNB at 412 nm.

Protocol 8: Spectrophotometric Assay for MCAD Activity and Inhibition

Materials:

  • Purified MCAD

  • Octanoyl-CoA

  • This compound

  • Ferricenium hexafluorophosphate or 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor

  • Potassium phosphate buffer, pH 7.6

Procedure:

  • In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.6, and 100 µM ferricenium hexafluorophosphate.

  • Add a known amount of purified MCAD.

  • To determine the inhibition constant, pre-incubate the enzyme with various concentrations of this compound.

  • Initiate the reaction by adding a saturating concentration of octanoyl-CoA.

  • Monitor the reduction of the electron acceptor spectrophotometrically at its absorbance maximum (e.g., 300 nm for ferricenium).

  • Calculate the initial velocity of the reaction and determine the kinetic parameters of inhibition.

Protocol 9: LC-MS/MS Analysis of Acyl-CoA Intermediates

Materials:

  • Quenched reaction mixtures from Protocol 7

  • Acetonitrile

  • Formic acid

  • C18 reversed-phase HPLC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation: Quench the in vitro reconstitution reaction at various time points by adding ice-cold acetonitrile containing a known amount of an internal standard (e.g., 13C-labeled acyl-CoA).

  • Chromatographic Separation: Inject the sample onto a C18 column and separate the acyl-CoA species using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA intermediate based on its precursor and product ion masses.

  • Quantification: Generate standard curves for each analyte and quantify the concentration of each acyl-CoA species in the reaction mixture over time.

Conclusion

The in vitro reconstitution of fatty acid oxidation provides a versatile platform for detailed mechanistic studies and for the screening of potential therapeutic agents. The use of specific inhibitors like this compound allows for the targeted investigation of individual enzyme function within the context of the entire pathway. The protocols and data presented herein offer a comprehensive resource for researchers to establish and utilize this powerful experimental system.

References

Application Note: Mass Spectrometry for the Analysis of 3,4-Pentadienoyl-CoA Enzyme Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the characterization of covalent adducts formed between 3,4-Pentadienoyl-CoA, a known suicide inhibitor, and its target enzymes, such as acyl-CoA dehydrogenases. Mass spectrometry (MS) is a powerful tool for confirming covalent modification, determining the stoichiometry of binding, and identifying the specific amino acid residues involved in the interaction. The following sections outline workflows for intact protein analysis and peptide mapping (bottom-up proteomics) to provide a comprehensive characterization of these enzyme-inhibitor complexes, which is critical for drug development and mechanistic enzymology.

Introduction

This compound is a potent, mechanism-based inactivator, or "suicide" inhibitor, of flavoprotein acyl-CoA dehydrogenases.[1] Its mechanism involves the enzyme-catalyzed isomerization of the 3,4-diene to a highly reactive 2,4-dienoyl-CoA intermediate within the active site. This intermediate then covalently modifies the enzyme, leading to irreversible inactivation.[1] A portion of this inactivation is attributed to the covalent modification of the protein itself.[1]

Confirming the formation of a covalent adduct and identifying the site of modification are crucial steps in characterizing the mechanism of action for such inhibitors. Intact protein mass spectrometry provides direct evidence of covalent bond formation by detecting a mass shift in the modified protein corresponding to the mass of the inhibitor.[2] Subsequent proteolytic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for the precise localization of the modification site at the amino acid level.[2] These methodologies are essential for structure-activity relationship (SAR) studies and the rational design of novel covalent therapeutics.

Quantitative Data Summary

Quantitative analysis is key to understanding the kinetics of enzyme inactivation and confirming the mass of the covalent adduct.

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenase Inactivation by this compound

ParameterValueEnzyme SourceReference
Inactivation Rate Constant (k_inact)2.4 x 10³ min⁻¹Pig Kidney General Acyl-CoA Dehydrogenase[1]
Reversal of Adduct Formation (k_rev)0.3 min⁻¹ (displaced by octanoyl-CoA)Pig Kidney General Acyl-CoA Dehydrogenase[1]
Adduct Decomposition (t₁/₂)75 minPig Kidney General Acyl-CoA Dehydrogenase[1]

Table 2: Theoretical Mass Shifts for Protein Adduct Formation

Modifying MoietyMolecular FormulaMonoisotopic Mass (Da)Description
3,4-PentadienoylC₅H₅O81.0340Mass added to the protein upon covalent modification by this compound.

Experimental Workflows and Logical Relationships

dot digraph "Overall_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,!", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Incubate Target Enzyme with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Quench, Denature, Desalt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Sample", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; intact_ms [label="Intact Protein MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; digestion [label="Protein Digestion\n(e.g., Trypsin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_msms [label="Peptide Mapping by LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; intact_analysis [label="Data Analysis:\nDeconvolution to find\nprotein mass + adduct mass", fillcolor="#EA4335", fontcolor="#FFFFFF"]; peptide_analysis [label="Data Analysis:\nDatabase search to identify\nmodified peptide and residue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Comprehensive Adduct\nCharacterization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; sample_prep -> split; split -> intact_ms [label=" Path A"]; split -> digestion [label=" Path B"]; intact_ms -> intact_analysis; digestion -> lc_msms; lc_msms -> peptide_analysis; intact_analysis -> end; peptide_analysis -> end; } ends-dot Caption: Overall workflow for MS analysis of enzyme-inhibitor adducts.

Experimental Protocols

Protocol 1: Covalent Adduct Formation and Sample Preparation

This protocol describes the initial incubation of the target enzyme with this compound and the general preparation steps required for subsequent mass spectrometry analysis.

Materials:

  • Purified target enzyme (e.g., Acyl-CoA Dehydrogenase)

  • This compound

  • Reaction Buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl)[3]

  • Quenching Solution (e.g., 1% Formic Acid or 8 M Guanidine HCl)[3]

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Ammonium Bicarbonate

  • Desalting columns (e.g., C4 ZipTips for intact protein, C18 for peptides)[3]

  • Microcentrifuge tubes

Procedure:

  • Enzyme-Inhibitor Incubation:

    • Prepare two samples in microcentrifuge tubes:

      • Control: 10 µM target enzyme in Reaction Buffer.

      • Test: 10 µM target enzyme incubated with 20-50 µM this compound in Reaction Buffer.

    • Incubate both samples at room temperature (or 37°C) for 1-2 hours to allow for covalent modification.[3]

  • Reaction Quenching: Stop the reaction by adding Quenching Solution (e.g., 1% Formic Acid) to denature the enzyme and prevent further activity.[3]

  • Reduction and Alkylation (for peptide mapping path):

    • Add DTT to a final concentration of 10 mM and incubate at 50°C for 30 minutes to reduce disulfide bonds.[4]

    • Cool the sample to room temperature. Add IAM to a final concentration of 50 mM and incubate in the dark for 30 minutes to alkylate free cysteine residues.[4]

    • Quench the alkylation reaction by adding an excess of DTT.[4]

  • Sample Cleanup:

    • For intact protein analysis, desalt the sample using a C4 ZipTip or equivalent method to remove salts and unreacted inhibitor.[3]

    • For peptide analysis, proceed to protein digestion (Protocol 3).

Protocol 2: Intact Protein Mass Spectrometry for Adduct Confirmation

This protocol uses LC-MS to confirm the formation of a covalent bond by detecting the expected mass increase in the target enzyme.[2][3]

dot digraph "Intact_MS_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,!", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start with Quenched &\nDesalted Samples\n(Control & Test)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_ms [label="Inject into LC-MS System\n(e.g., Q-TOF or Orbitrap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire [label="Acquire Mass Spectra\n(Appropriate m/z range for protein)", fillcolor="#34A853", fontcolor="#FFFFFF"]; deconvolute [label="Deconvolute Raw Spectra\n(Obtain zero-charge mass)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; compare [label="Compare Masses:\nMass(Test) vs. Mass(Control)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adduct_confirmed [label="Adduct Confirmed\n(Mass Shift = ~81.03 Da)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; no_adduct [label="No Adduct Detected", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> lc_ms; lc_ms -> acquire; acquire -> deconvolute; deconvolute -> compare; compare -> adduct_confirmed [label=" Mass Shift Observed "]; compare -> no_adduct [label=" No Mass Shift "]; } ends-dot Caption: Workflow for intact protein mass spectrometry analysis.

Procedure:

  • LC-MS System Setup:

    • Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.

    • Couple the MS to a liquid chromatography system with a column suitable for protein separation (e.g., C4 reverse-phase).

  • Sample Injection: Inject the desalted control and test samples into the LC-MS system.

  • Mass Spectra Acquisition: Acquire mass spectra over an m/z range that encompasses the expected charge state envelope of the intact protein.

  • Data Analysis:

    • Use deconvolution software to transform the charge state envelope from the raw spectra into a zero-charge mass for the protein.[3]

    • Compare the deconvoluted mass of the test sample (enzyme + inhibitor) with the control sample (enzyme only).

    • A mass increase in the test sample corresponding to the mass of the 3,4-pentadienoyl moiety (~81.03 Da) confirms the formation of a 1:1 covalent adduct.

Protocol 3: Peptide Mapping by LC-MS/MS to Identify Adduction Site

This protocol, often called a "bottom-up" proteomics approach, is used to pinpoint the specific amino acid residue(s) modified by the inhibitor.[2]

dot digraph "Peptide_Mapping_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,!", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start with Reduced &\nAlkylated Protein Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; buffer_exchange [label="Buffer Exchange into\nDigestion Buffer\n(e.g., Ammonium Bicarbonate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; digest [label="Add Protease (e.g., Trypsin)\nIncubate Overnight at 37°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Peptide Desalting\n(e.g., C18 StageTip)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc_msms [label="Inject Peptides into LC-MS/MS System", fillcolor="#34A853", fontcolor="#FFFFFF"]; dda [label="Data-Dependent Acquisition (DDA):\nMS1 Scan followed by MS/MS of\nTop Precursor Ions", fillcolor="#34A853", fontcolor="#FFFFFF"]; search [label="Database Search\n(e.g., Sequest, Mascot)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; variable_mod [label="Specify Variable Modification:\n+81.03 Da on nucleophilic residues\n(Cys, Lys, His, Ser, Tyr, Glu, Asp)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify [label="Identify Modified Peptide and\nConfirm Site via MS/MS Spectrum", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> buffer_exchange; buffer_exchange -> digest; digest -> cleanup; cleanup -> lc_msms; lc_msms -> dda; dda -> search; search -> variable_mod [style=dashed]; search -> identify; } ends-dot Caption: Workflow for peptide mapping to identify the adduction site.

Procedure:

  • Protein Digestion:

    • Ensure the sample from Protocol 1 (Step 3) is in a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add a protease, such as trypsin, at a 1:20 to 1:50 (protease:protein) mass ratio.[4]

    • Incubate overnight at 37°C.[4]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Desalting: Clean up the resulting peptide mixture using a C18 StageTip or equivalent to remove salts and prepare the sample for LC-MS/MS.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides into an LC-MS/MS system (e.g., Orbitrap or Q-TOF) equipped with a reverse-phase nano-LC column.

    • Perform a data-dependent acquisition (DDA) experiment. The mass spectrometer will perform a survey scan (MS1) to measure the mass of the eluting peptides, followed by tandem MS (MS/MS) scans to fragment the most abundant peptide ions.[5]

  • Data Analysis:

    • Use a database search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the acquired MS/MS spectra against the known sequence of the target enzyme.

    • Crucially, specify a variable modification corresponding to the mass of the 3,4-pentadienoyl adduct (+81.0340 Da) on all potential nucleophilic amino acid residues (C, K, H, S, T, Y, D, E).

    • The software will identify peptides that have been modified. The specific site of adduction can be confirmed by manually inspecting the MS/MS spectrum and identifying the fragment ions (b- and y-ions) that carry the mass modification.[6]

References

Application Notes and Protocols: Fluorescent Probes for Monitoring 3,4-Pentadienoyl-CoA Inhibition of Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of acyl-CoA dehydrogenases (ACADs), a family of flavoenzymes crucial for fatty acid and amino acid catabolism. As a "suicide inhibitor," it is processed by the enzyme to a reactive species that covalently modifies the enzyme's flavin cofactor, leading to irreversible inhibition.[1] Understanding the kinetics and mechanism of this inhibition is vital for drug development and for elucidating the catalytic mechanisms of ACADs.

Fluorescent assays provide a sensitive and continuous method for monitoring enzyme activity and inhibition. This document details the application of a well-established fluorescent assay, the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay, for studying the inhibition of ACyl-CoA dehydrogenases by this compound. Additionally, it provides protocols for performing these assays and discusses the potential for the development of novel fluorescent probes.

Principle of the ETF Fluorescence Reduction Assay

The gold standard for measuring the activity of most ACADs is the anaerobic ETF fluorescence reduction assay.[2][3][4] This assay leverages the natural electron acceptor of ACADs, the electron transfer flavoprotein (ETF). Oxidized ETF is fluorescent, and upon accepting electrons from the ACAD-substrate complex, it becomes reduced, leading to a decrease in its intrinsic fluorescence.[2][3][4] The rate of fluorescence decrease is directly proportional to the ACAD activity. This assay is highly sensitive and allows for the continuous monitoring of the enzymatic reaction, making it ideal for kinetic studies of inhibitors like this compound.

Application in Studying this compound Inhibition

The ETF fluorescence reduction assay can be effectively employed to:

  • Determine the rate of inactivation: By monitoring the time-dependent loss of ACAD activity in the presence of this compound.

  • Investigate the mechanism of inhibition: Differentiating between reversible and irreversible inhibition by observing the recovery of enzyme activity over time or after the removal of the inhibitor.

  • Screen for potential modulators of inhibition: Identifying compounds that may enhance or prevent the inhibitory effect of this compound.

Quantitative Data: Inhibition of General Acyl-CoA Dehydrogenase by this compound

The following table summarizes the kinetic parameters for the inactivation of pig kidney general acyl-CoA dehydrogenase by this compound, as determined by spectrophotometric and other kinetic methods.[1] These parameters can be corroborated and further investigated using the ETF fluorescence reduction assay.

ParameterValueDescription
k 2.4 x 10³ min⁻¹Rate of formation of the covalent flavin adduct.
k 0.3 min⁻¹Rate of displacement of the allenic thioester by octanoyl-CoA.
t1/2 75 minHalf-life of the enzyme-inactivator adduct, which decomposes to the 2,4-diene and active enzyme.
Irreversible Loss 15-20%Percentage of activity irreversibly lost during the decomposition of the adduct, likely due to protein modification.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Porcine ETF (pETF)

The use of recombinant pETF provides a consistent and high-quality source of the protein for the assay.[2][4]

Materials:

  • E. coli expression system with a plasmid for pETF.

  • Luria-Bertani (LB) broth.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.6, 200 mM NaCl, 10% glycerol).

Procedure:

  • Transform E. coli with the pETF expression plasmid and grow an overnight culture.

  • Inoculate a larger volume of LB broth and grow the culture to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture for several hours at a reduced temperature (e.g., 18°C).

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or other appropriate methods and clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged pETF with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for storage.

  • Determine the protein concentration and purity by SDS-PAGE and spectrophotometry.

Protocol 2: Microplate-Based ETF Fluorescence Reduction Assay for ACAD Activity and Inhibition

This protocol adapts the classic ETF fluorescence reduction assay to a 96-well plate format for higher throughput.[2][3]

Materials:

  • Purified ACAD enzyme.

  • Purified recombinant pETF.

  • Acyl-CoA substrate (e.g., octanoyl-CoA).

  • This compound inhibitor.

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA).

  • Enzymatic deoxygenation system (e.g., glucose, glucose oxidase, catalase).

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm).

Procedure:

  • Assay Preparation: Prepare a master mix containing the assay buffer, the enzymatic deoxygenation system, and pETF.

  • Enzyme and Inhibitor Incubation:

    • For determining the rate of inactivation, pre-incubate the ACAD enzyme with various concentrations of this compound in the assay buffer for different time intervals.

    • For control wells, incubate the enzyme with buffer alone.

  • Assay Initiation:

    • Add the ACAD enzyme (or the enzyme-inhibitor mixture) to the wells of the microplate containing the master mix.

    • Initiate the reaction by adding the acyl-CoA substrate.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence at 32°C using the plate reader.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease for each well.

    • Plot the remaining enzyme activity as a function of pre-incubation time with the inhibitor to determine the inactivation rate constant (k_inact).

    • To determine the IC₅₀, measure the enzyme activity at a fixed time point with varying concentrations of the inhibitor.

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_assay Assay Workflow ACAD Acyl-CoA Dehydrogenase (ACAD) Preincubation Pre-incubation: ACAD + Inhibitor ACAD->Preincubation ETF Recombinant pETF ReactionMix Reaction Mix: Assay Buffer, pETF, Deoxygenation System ETF->ReactionMix Substrate Acyl-CoA Substrate Initiation Initiate Reaction: Add Substrate Substrate->Initiation Inhibitor This compound Inhibitor->Preincubation Preincubation->ReactionMix Add to mix ReactionMix->Initiation Measurement Measure Fluorescence Decrease (Ex: 340nm, Em: 490nm) Initiation->Measurement Analysis Data Analysis: Determine k_inact / IC50 Measurement->Analysis

Caption: Workflow for the ETF fluorescence reduction assay to study ACAD inhibition.

signaling_pathway ACAD_ox ACAD (Oxidized) ACAD_red ACAD (Reduced) ACAD_ox->ACAD_red e- transfer Adduct ACAD-Flavin Adduct (Inactive) ACAD_ox->Adduct Suicide Inhibition ETF_ox ETF (Oxidized) Fluorescent ACAD_red->ETF_ox e- transfer Product Enoyl-CoA ACAD_red->Product ETF_red ETF (Reduced) Non-Fluorescent ETF_ox->ETF_red Substrate Acyl-CoA Substrate->ACAD_ox Inhibitor This compound Inhibitor->ACAD_ox

Caption: Electron transfer pathway in the ACAD-ETF system and the mechanism of suicide inhibition.

Future Directions: Development of Fluorescently Labeled Inhibitors

While the ETF fluorescence reduction assay is a powerful tool, the development of fluorescently labeled this compound analogs could provide more direct insights into the inhibitor-enzyme interaction. Such probes could be synthesized by attaching a fluorophore to the CoA moiety or the acyl chain, away from the reactive allenic group. These probes could be used in:

  • Fluorescence Polarization/Anisotropy Assays: To directly measure the binding of the inhibitor to the enzyme in real-time.

  • Förster Resonance Energy Transfer (FRET) Assays: To study conformational changes in the enzyme upon inhibitor binding, using the intrinsic tryptophan fluorescence of the protein as a FRET donor.

  • Cellular Imaging: To visualize the localization of the inhibitor within cells and its interaction with ACADs in a cellular context.

The synthesis of fluorescent acyl-CoA analogs has been reported and could be adapted for the creation of a fluorescent this compound.[5]

Conclusion

The combination of the potent suicide inhibitor this compound and the sensitive ETF fluorescence reduction assay provides a robust system for studying the kinetics and mechanism of acyl-CoA dehydrogenase inhibition. The detailed protocols provided herein offer a starting point for researchers to implement these assays in their own laboratories. The future development of fluorescently labeled inhibitors holds the promise of further advancing our understanding of these important enzymes and their inhibitors.

References

Application Note: Interrogating Metabolic Reprogramming by 3,4-Pentadienoyl-CoA using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Pentadienoyl-CoA is a potent, mechanism-based inactivator of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation spiral.[1][2] As a "suicide substrate," it covalently modifies the enzyme, leading to its irreversible inhibition.[1] This targeted disruption of fatty acid metabolism makes this compound a valuable tool for studying cellular bioenergetics and the metabolic dependencies of various cell types, including cancer cells and cells from patients with metabolic disorders. This application note provides a comprehensive suite of cell-based assays and detailed protocols to assess the metabolic consequences of treating cells with this compound.

Core Concepts

The inhibition of MCAD by this compound is expected to lead to a cascade of metabolic changes, primarily:

  • Impaired Fatty Acid Oxidation (FAO): The direct consequence of MCAD inhibition is the inability to metabolize medium-chain fatty acids, a crucial energy source for many tissues.[3][4][5]

  • Decreased Mitochondrial Respiration: With a reduced supply of reducing equivalents (NADH and FADH2) from FAO, the electron transport chain (ETC) activity and subsequent oxygen consumption will be diminished.[6][7]

  • Reduced ATP Production: The decline in oxidative phosphorylation will result in lower cellular ATP levels, potentially leading to an energy crisis.[8]

  • Compensatory Glycolysis: To counteract the energy deficit from impaired FAO, cells may upregulate glycolysis, leading to increased glucose consumption and lactate production.[9]

  • Altered Cell Viability and Proliferation: Prolonged energy stress and the accumulation of toxic lipid intermediates can negatively impact cell health and growth.

Data Presentation

The following tables provide a structured overview of the expected quantitative data from the described assays when treating cells with this compound.

Table 1: Effect of this compound on Cell Viability and ATP Levels

Treatment GroupConcentration (µM)Cell Viability (%)Cellular ATP Levels (RLU)
Vehicle Control0100 ± 5.21,500,000 ± 120,000
This compound1092 ± 6.11,250,000 ± 110,000
This compound5075 ± 8.3850,000 ± 95,000
This compound10058 ± 7.9550,000 ± 78,000

Data are presented as mean ± standard deviation.

Table 2: Bioenergetic Profiling using Seahorse XF Analyzer

Treatment GroupConcentration (µM)Basal OCR (pmol/min)Basal ECAR (mpH/min)FAO-dependent OCR (%)
Vehicle Control0150 ± 1280 ± 795 ± 6
This compound10125 ± 1095 ± 860 ± 5
This compound5090 ± 9110 ± 1025 ± 4
This compound10065 ± 7125 ± 1110 ± 3

OCR: Oxygen Consumption Rate; ECAR: Extracellular Acidification Rate. FAO-dependent OCR is measured in the presence of an inhibitor of other primary metabolic pathways (e.g., glycolysis).

Table 3: Metabolic Flux Analysis

Treatment GroupConcentration (µM)Glucose Uptake (nmol/mg protein)Lactate Production (nmol/mg protein)Fatty Acid Uptake (nmol/mg protein)
Vehicle Control050 ± 445 ± 520 ± 2
This compound1065 ± 660 ± 718 ± 2
This compound5085 ± 880 ± 912 ± 1.5
This compound100110 ± 10105 ± 118 ± 1

Data are presented as mean ± standard deviation.

Experimental Protocols

Here, we provide detailed protocols for the key experiments to assess the metabolic effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest (e.g., HepG2, C2C12)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cellular ATP Level Measurement

Objective: To quantify the impact of this compound on cellular energy status.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control as described in Protocol 1.

  • After the desired incubation time, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

Objective: To assess the effect of this compound on mitochondrial respiration and glycolysis in real-time.

Materials:

  • Seahorse XFp/XF96/XF24 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test kit (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Fatty Acid Oxidation Assay Kit (optional, for FAO-specific measurements)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.

  • The following day, treat the cells with this compound for the desired duration.

  • Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with the mitochondrial stress test compounds (and FAO modulators if applicable).

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Place the cell culture plate in the analyzer and initiate the measurement protocol.

  • The instrument will measure basal OCR and ECAR, followed by sequential injections of the stress test compounds to determine key parameters of mitochondrial function.

  • Analyze the data using the Seahorse Wave software.

Protocol 4: Glucose and Fatty Acid Uptake Assays

Objective: To measure the rate of glucose and fatty acid uptake as indicators of metabolic pathway utilization.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Fluorescently-labeled glucose analog (e.g., 2-NBDG)

  • Fluorescently-labeled fatty acid analog (e.g., Bodipy-C12)

  • Flow cytometer or fluorescence plate reader

Procedure (for 2-NBDG uptake):

  • Seed and treat cells with this compound as described previously.

  • Wash the cells with glucose-free medium.

  • Incubate the cells with 50-100 µM 2-NBDG in glucose-free medium for 30-60 minutes.

  • Wash the cells twice with cold PBS to remove excess 2-NBDG.

  • Lyse the cells or directly measure the fluorescence using a plate reader or flow cytometer.

Procedure (for Bodipy-C12 uptake):

  • Seed and treat cells with this compound.

  • Incubate the cells with 1-5 µM Bodipy-C12 complexed to BSA for 15-60 minutes.

  • Wash the cells with PBS.

  • Measure the fluorescence intensity using a plate reader or flow cytometer.

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow.

Fatty_Acid_Oxidation_Inhibition Fatty_Acids Fatty Acids (Medium-Chain) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Acyl_CoA->MCAD Enoyl_CoA Trans-2-Enoyl-CoA MCAD->Enoyl_CoA FAD -> FADH2 Beta_Oxidation β-Oxidation Spiral Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA ETC Electron Transport Chain (ETC) Beta_Oxidation->ETC NADH, FADH2 TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle TCA_Cycle->ETC NADH, FADH2 ATP ATP ETC->ATP O2 -> H2O Pentadienoyl_CoA This compound Pentadienoyl_CoA->MCAD Inhibition

Caption: Inhibition of MCAD by this compound blocks fatty acid oxidation.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound Start->Treatment Assays Perform Metabolic Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability ATP ATP Levels (Luminescence) Assays->ATP Bioenergetics OCR & ECAR (Seahorse XF) Assays->Bioenergetics Uptake Metabolite Uptake (Fluorescence) Assays->Uptake Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ATP->Data_Analysis Bioenergetics->Data_Analysis Uptake->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for assessing metabolic effects of this compound.

References

Troubleshooting & Optimization

Common challenges in working with 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Pentadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this reactive suicide inhibitor of acyl-CoA dehydrogenases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent mechanism-based inhibitor (also known as a suicide inhibitor) of flavoprotein acyl-CoA dehydrogenases.[1] Its structure contains a reactive allene functional group. The catalytic mechanism of acyl-CoA dehydrogenase is initiated by the abstraction of the α-hydrogen as a proton.[1] In the case of this compound, this leads to the formation of a covalent adduct with the enzyme's flavin cofactor (likely at the N-5 position of the isoalloxazine ring), rendering the enzyme inactive.[1]

Q2: What is the ultimate fate of this compound after it reacts with acyl-CoA dehydrogenase?

A2: The enzyme-inhibitor adduct is unstable and can undergo two pathways. The adduct can slowly decompose, leading to the tautomerization of the 3,4-diene to the more thermodynamically stable 2,4-pentadienoyl-CoA and the regeneration of the active enzyme.[1] However, this process is not perfectly efficient and results in some irreversible loss of enzyme activity (around 15-20%) due to covalent modification of the protein.[1] Alternatively, a large excess of a substrate like octanoyl-CoA can displace the allenic thioester, reversing the covalent adduct formation.[1]

Q3: Is this compound expected to be stable in aqueous solutions?

Q4: What are the general recommendations for storing this compound?

A4: While specific storage instructions for this compound are not detailed in the available literature, general guidelines for reactive acyl-CoA analogs should be followed. It is advisable to store the compound as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxidation. For short-term storage of solutions, use a buffered aqueous solution at a slightly acidic pH (around 6.0) and keep on ice. Avoid repeated freeze-thaw cycles.

Q5: Are there known off-target effects of this compound?

A5: The primary characterized target of this compound is general acyl-CoA dehydrogenase.[1] While the high reactivity of the allene group and the acyl-CoA moiety suggests the potential for non-enzymatic acylation of other proteins, specific off-target effects have not been extensively documented in the available literature. Reactive acyl-CoA species can non-enzymatically modify proteins, leading to what is known as "carbon stress".[4][5] Researchers should be mindful of this possibility and include appropriate controls in their experiments to assess for non-specific effects.

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibition of Acyl-CoA Dehydrogenase
Possible Cause Recommended Solution
Degradation of this compound The allene and thioester functionalities are highly reactive and susceptible to degradation. Prepare fresh solutions of this compound in a suitable buffer (e.g., potassium phosphate, pH 7.4) immediately before each experiment. Avoid storing stock solutions for extended periods.
Incorrect Inhibitor Concentration Verify the concentration of your this compound stock solution using spectrophotometry, if a molar extinction coefficient is known or can be determined. Perform a concentration-response experiment to determine the optimal inhibitory concentration.
Enzyme Inactivity Ensure your acyl-CoA dehydrogenase is active. Run a positive control with a known substrate to confirm enzyme activity before starting inhibition experiments.
Sub-optimal Assay Conditions Check that the pH, temperature, and buffer composition of your assay are optimal for both enzyme activity and inhibitor stability.
Problem 2: High Background Signal or Artifacts in Spectrophotometric Assays
Possible Cause Recommended Solution
Tautomerization Product Interference This compound can tautomerize to 2,4-pentadienoyl-CoA, which has a strong UV absorbance.[1] Run a control sample containing only the inhibitor in the assay buffer to measure its intrinsic absorbance at the monitoring wavelength and subtract this from your experimental readings. Consider using an assay that monitors a product not spectrally overlapping with the inhibitor or its degradation products.
Non-enzymatic Reactions The reactive allene group may react with other components in the assay mixture, leading to unexpected absorbance changes. Identify and eliminate any non-essential, potentially reactive components from your assay buffer.
Fluorescence Artifacts Some compounds can cause artifacts in spectrophotometric assays due to fluorescence.[2] If you suspect this, measure the fluorescence spectrum of your inhibitor under the assay conditions to see if it overlaps with your detection wavelength.

Quantitative Data

Table 1: Kinetic Parameters of this compound with Pig Kidney General Acyl-CoA Dehydrogenase

ParameterValueReference
Rate of reaction with oxidized enzyme (k)2.4 x 10³ min⁻¹[1]
Half-life of enzyme-inactivator adduct (t½)75 min[1]
Rate of displacement by octanoyl-CoA (k)0.3 min⁻¹[1]
Irreversible activity loss upon adduct decomposition15-20%[1]

Experimental Protocols

Synthesis of this compound (Mixed Anhydride Method - General Protocol)

  • Preparation of the Mixed Anhydride:

    • Dissolve 3,4-pentadienoic acid in an anhydrous organic solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0°C in an ice bath.

    • Add a tertiary amine (e.g., triethylamine) to the solution.

    • Slowly add ethyl chloroformate to the stirred solution to form the mixed anhydride.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (free acid) in a cold aqueous buffer (e.g., sodium bicarbonate solution).

    • Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining a low temperature.

    • Monitor the reaction progress by checking for the disappearance of free thiol groups using a reagent like Ellman's reagent (DTNB).

  • Purification:

    • Purify the resulting this compound using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • A C18 column is typically used for acyl-CoA purification.

    • The mobile phase usually consists of a gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.

    • Monitor the elution of the product by its UV absorbance, typically around 260 nm (due to the adenine moiety of CoA).

Visualizations

suicide_inhibition E_FADox Active Enzyme (E-FADox) Complex Enzyme-Inhibitor Complex (E-FADox • I) E_FADox->Complex Binding Inhibitor This compound Inhibitor->Complex Adduct Covalent Adduct (E-FADred-I) Complex->Adduct k = 2.4 x 10³ min⁻¹ Inactive_E Irreversibly Inactivated Enzyme Adduct->Inactive_E ~15-20% Active_E Regenerated Active Enzyme (E-FADox) Adduct->Active_E Decomposition (t½ = 75 min) Product 2,4-Pentadienoyl-CoA Adduct->Product Tautomerization

Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_assay Enzyme Inhibition Assay start 3,4-Pentadienoic Acid + CoA anhydride Mixed Anhydride Formation start->anhydride coupling Coupling Reaction anhydride->coupling crude Crude this compound coupling->crude hplc Reverse-Phase HPLC crude->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (UV/MS) fractions->analysis pure Pure this compound analysis->pure prepare Prepare Fresh Inhibitor Solution pure->prepare incubate Incubate with Acyl-CoA Dehydrogenase prepare->incubate measure Measure Enzyme Activity incubate->measure data Data Analysis measure->data

Caption: General experimental workflow for working with this compound.

logical_troubleshooting cluster_inhibitor Inhibitor Integrity cluster_enzyme Enzyme Activity cluster_assay Assay Conditions start Inconsistent/No Inhibition check_prep Prepare Fresh Solution? start->check_prep check_prep->start No, Redo check_conc Verify Concentration? check_prep->check_conc Yes check_conc->start No, Remeasure check_enzyme Positive Control OK? check_conc->check_enzyme Yes check_enzyme->start No, Check Enzyme check_conditions pH, Temp, Buffer Optimal? check_enzyme->check_conditions Yes check_conditions->start No, Optimize check_artifacts High Background? check_conditions->check_artifacts Yes check_artifacts->start Yes, Troubleshoot Artifacts

Caption: Troubleshooting logic for inconsistent enzyme inhibition.

References

Technical Support Center: 3,4-Pentadienoyl-CoA Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3,4-Pentadienoyl-CoA solutions. Adherence to these guidelines is critical to ensure the integrity and reactivity of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound solutions?

For long-term stability, it is highly recommended to store this compound solutions at -80°C.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes before freezing.[2]

Q2: How should I handle this compound solutions during an experiment?

During experimental use, always keep the this compound solution on ice to minimize degradation.[1][2]

Q3: What is the optimal pH for storing and handling this compound solutions?

Aqueous solutions of acyl-CoA derivatives are most stable in a slightly acidic environment, typically between pH 4 and 6.[1][2] Alkaline conditions (pH above 8) should be strictly avoided as the thioester bond is susceptible to hydrolysis.[1]

Q4: What solvents are compatible with this compound?

Q5: What are the primary degradation pathways for this compound?

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The thioester bond can be cleaved by water, especially under alkaline conditions, yielding Coenzyme A and 3,4-pentadienoic acid.[1]

  • Isomerization: As an allenic compound, this compound can isomerize to the more thermodynamically stable conjugated 2,4-pentadienoyl-CoA. This process can be facilitated by enzymatic activity or other catalytic conditions.

Q6: Are there any known incompatibilities with other reagents?

Reagents containing sulfhydryl groups (e.g., dithiothreitol (DTT), β-mercaptoethanol) may interfere with assays involving the thioester bond. Additionally, strong oxidizing or reducing agents should be used with caution.

Stability Data Summary

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes general stability guidelines for short-chain acyl-CoAs, which should be considered as best-practice recommendations.

ParameterConditionExpected StabilityRecommendations
Temperature -80°CHigh (months to years)Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2]
-20°CModerate (weeks to months)Suitable for short to medium-term storage.
4°CLow (hours to days)Keep on ice for immediate experimental use only.[2]
Room TempVery Low (minutes to hours)Avoid prolonged exposure.
pH 4.0 - 6.0OptimalMaintain solutions in a slightly acidic buffer.[1][2]
7.0 - 8.0ModerateThioesters are generally stable at neutral pH.[3]
> 8.0LowProne to rapid hydrolysis.[1]
Freeze-Thaw Multiple CyclesDecreases StabilityPrepare single-use aliquots to minimize cycles.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity or inconsistent experimental results. Degradation due to improper storage: Temperature too high, alkaline pH, or multiple freeze-thaw cycles.- Confirm storage conditions (-80°C, pH 4-6). - Use a fresh, single-use aliquot for each experiment. - Verify the purity of the stored solution using the protocol below.
Hydrolysis of the thioester bond. - Ensure all buffers and solutions are at a slightly acidic pH. - Prepare fresh solutions for critical experiments.
Isomerization to 2,4-pentadienoyl-CoA. - Minimize exposure to light and heat. - Analyze the sample by HPLC or LC-MS to check for the presence of the isomer.
Low or no signal in analytical assays (e.g., LC-MS). Adsorption to labware. - Use low-adhesion microcentrifuge tubes. - Ensure complete dissolution of the sample before injection.
Inefficient extraction from biological matrices. - Optimize the extraction protocol. Ensure rapid quenching of metabolic activity and maintain cold conditions throughout.

Experimental Protocols

Protocol for Assessing the Purity and Concentration of this compound Solutions

This protocol outlines a general method using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

  • This compound solution (sample)

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Reference standard of Coenzyme A (optional)

Procedure:

  • Sample Preparation:

    • Thaw the this compound aliquot on ice.

    • Dilute the sample to a suitable concentration (e.g., 0.1-1 mM) with ice-cold Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., from 5% to 50% over 20 minutes) to elute the compound.

    • Monitor the absorbance at 260 nm (for the adenine moiety of CoA) to detect CoA-containing species.

  • Data Analysis:

    • The purity of this compound can be estimated by the relative area of its corresponding peak.

    • The appearance of a new, later-eluting peak may indicate the presence of the 2,4-pentadienoyl-CoA isomer.

    • An early-eluting peak corresponding to free Coenzyme A would indicate hydrolysis.

    • Quantification can be achieved by comparing the peak area to a standard curve of a related acyl-CoA or by using the molar extinction coefficient of CoA at 260 nm.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (-80°C, pH 4-6, single-use aliquots) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Action: Discard Old Stock, Use Fresh Aliquot, Follow Guidelines storage_ok->improper_storage No check_purity Assess Purity and Integrity (e.g., via HPLC) storage_ok->check_purity Yes purity_ok Compound Pure? check_purity->purity_ok degraded_compound Compound Degraded (Hydrolysis or Isomerization) purity_ok->degraded_compound No review_protocol Review Experimental Protocol (e.g., buffer pH, temperature, exposure time) purity_ok->review_protocol Yes degraded_compound->improper_storage protocol_issue Potential Issue Identified review_protocol->protocol_issue modify_protocol Action: Modify Protocol (e.g., use fresh solutions, protect from light) protocol_issue->modify_protocol Yes end_bad Consider Other Experimental Variables protocol_issue->end_bad No end_good Proceed with Modified Protocol modify_protocol->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways cluster_main This compound cluster_isomerization Isomerization Pathway PCoA This compound (Allenic Thioester) CoA Coenzyme A PCoA->CoA H₂O (esp. pH > 8) Acid 3,4-Pentadienoic Acid Diene 2,4-Pentadienoyl-CoA (Conjugated Diene) PCoA->Diene Isomerization (more stable)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Optimizing Inhibitor Concentration for Complete Enzyme Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize inhibitor concentrations for complete enzyme inactivation.

Troubleshooting Guides

Issue: High Variability in IC50 Values Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Reagent Preparation Ensure all buffers, enzyme, substrate, and inhibitor solutions are prepared fresh for each experiment. Use calibrated pipettes and avoid repeated freeze-thaw cycles of stock solutions.[1][2]
Incorrect Enzyme Concentration An enzyme concentration that is too high can lead to a reaction that is too fast to measure accurately. Conversely, a low concentration may result in a weak signal. Dilute the enzyme to a concentration that provides a steady, measurable rate.[1][3]
Substrate Concentration Not Optimal For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[4][5] Ensure the substrate concentration is kept constant across all experiments you wish to compare. For initial IC50 determination, a substrate concentration at or near the Km is often used.[6]
Incubation Time Variation For time-dependent or irreversible inhibitors, the pre-incubation time of the enzyme with the inhibitor is critical.[7][8] Standardize the pre-incubation time across all wells and experiments.
Poor Inhibitor Solubility If the inhibitor precipitates in the assay buffer, it will not be available to interact with the enzyme. Dissolve the inhibitor in a small amount of a suitable solvent like DMSO before diluting it in the assay buffer. Include a vehicle control to account for any solvent effects.[1]
Assay Conditions (pH, Temperature) Enzymes are highly sensitive to pH and temperature.[1][9][10][11] Ensure the assay buffer is at the optimal pH for the enzyme and that the temperature is consistent throughout the experiment.[3]
Instrument Settings Incorrect wavelength or filter settings on the plate reader can lead to inaccurate readings.[2][3] Verify the instrument settings before each experiment.
Issue: Cannot Achieve 100% Inhibition

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inhibitor Concentration is Insufficient The inhibitor concentration may not be high enough to fully saturate the enzyme. If published Ki or IC50 values are known, use a concentration 5 to 10 times higher to aim for maximal inhibition.[6] If these values are unknown, a wide range of inhibitor concentrations should be tested.[6]
Reversible Inhibition For reversible inhibitors, even at high concentrations, there will be a small fraction of active enzyme due to the equilibrium between the enzyme-inhibitor complex and the free enzyme.[8][12] Complete inactivation is a characteristic of irreversible inhibitors.
Irreversible Inhibitor Requires Time Irreversible inhibitors often display time-dependent inhibition.[13] The pre-incubation time may be too short for the covalent bond to form with the enzyme.[8] Test different pre-incubation times to assess time-dependent inhibition.[7]
Inhibitor Degradation The inhibitor may be unstable in the assay buffer. Prepare inhibitor solutions fresh and protect them from light or other degrading factors if necessary.
Presence of Contaminants Contaminants in the enzyme preparation or other reagents may interfere with the inhibitor binding. Ensure high-purity reagents are used.

Frequently Asked Questions (FAQs)

Q1: What is the difference between IC50 and Ki?

A1: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[5][14][15] It is an operational parameter that can be influenced by factors such as substrate concentration, enzyme concentration, and assay conditions.[4][5][6]

The Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.[14] It is a thermodynamic constant that is independent of substrate concentration for competitive inhibitors and provides a more direct comparison of the potency of different inhibitors.[4]

Q2: How can I convert my IC50 value to a Ki value?

A2: The Cheng-Prusoff equation is commonly used to calculate the Ki from the IC50 for competitive inhibitors.[4][6][16]

For competitive inhibition:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate.

  • Km is the Michaelis-Menten constant for the substrate.

Several online tools are also available to perform this conversion.[16][17][18]

Q3: How do I determine the optimal concentration of my inhibitor for complete inactivation?

A3: For reversible inhibitors , achieving 100% inactivation is theoretically not possible due to the equilibrium dynamics. However, you can achieve near-complete inhibition by using a concentration that is significantly higher than the Ki (e.g., >100-fold the Ki).

For irreversible inhibitors , complete inactivation is achievable. The effectiveness is determined by the rate of covalent bond formation.[6] To find the optimal concentration, you should perform a time-dependent inhibition study where the enzyme is pre-incubated with various concentrations of the inhibitor for different lengths of time. The goal is to find a concentration and time combination that results in no residual enzyme activity.

Q4: My inhibitor is irreversible. How can I confirm this experimentally?

A4: A common method to test for irreversibility is a jump-dilution experiment .[19] In this experiment, the enzyme is pre-incubated with a high concentration of the inhibitor to achieve significant inhibition. The mixture is then rapidly diluted to a concentration where the inhibitor, if reversible, would dissociate and enzyme activity would recover over time.[19] If the inhibition remains constant after dilution, it suggests irreversible binding.[19]

Q5: What are the key controls I should include in my enzyme inhibition assay?

A5:

  • No Inhibitor Control (100% activity): This well contains the enzyme, substrate, and buffer (and vehicle if used) to establish the maximum reaction rate.

  • No Enzyme Control (0% activity): This well contains the substrate, buffer, and the highest concentration of the inhibitor to account for any background signal.[7]

  • Vehicle Control: If your inhibitor is dissolved in a solvent like DMSO, this control contains the enzyme, substrate, buffer, and the same concentration of the solvent to ensure the vehicle itself is not affecting enzyme activity.[7]

  • Positive Control Inhibitor: If available, a known inhibitor of the enzyme can be used to validate the assay setup.

Experimental Protocols

Protocol 1: Determination of IC50 for a Reversible Inhibitor

This protocol provides a general method for determining the IC50 of a reversible enzyme inhibitor using a 96-well plate format.

Materials:

  • Purified enzyme

  • Enzyme substrate

  • Test inhibitor

  • Assay buffer at optimal pH

  • 96-well microplate (clear for colorimetric assays, black for fluorescence, white for luminescence)[2]

  • Microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.

    • Prepare the enzyme solution at a 2X final concentration in the assay buffer.

    • Prepare the substrate solution at a 2X final concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of each inhibitor dilution to the appropriate wells.

    • Include wells for the "no inhibitor" control (add 50 µL of assay buffer with vehicle) and "no enzyme" control (add 50 µL of the highest inhibitor concentration).

    • Add 50 µL of the 2X enzyme solution to all wells except the "no enzyme" control (add 50 µL of assay buffer instead).

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes).[7]

  • Initiate the Reaction:

    • Add 100 µL of the 2X substrate solution to all wells to start the reaction.[1]

  • Monitor the Reaction:

    • Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals (kinetic assay) or at a single endpoint after a fixed time.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).[7]

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.[7]

Protocol 2: Confirmation of Irreversible Inhibition using Jump-Dilution

Procedure:

  • High Concentration Incubation:

    • Prepare a concentrated mixture of the enzyme and inhibitor (at a concentration expected to cause >90% inhibition).

    • Incubate this mixture for a time sufficient for the irreversible binding to occur.

  • Rapid Dilution:

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The final concentration of the inhibitor should be well below its Ki or IC50, such that if it were reversible, it would dissociate.

  • Monitor Activity:

    • Immediately monitor the enzyme activity over time.

  • Interpretation:

    • Irreversible Inhibition: No significant recovery of enzyme activity will be observed over time.[19]

    • Reversible Inhibition: A gradual increase in enzyme activity will be seen as the inhibitor dissociates from the enzyme.[19]

Visualizations

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilution of Inhibitor A1 Add Inhibitor to Plate P1->A1 P2 Prepare 2X Enzyme and 2X Substrate A2 Add 2X Enzyme & Pre-incubate P2->A2 A1->A2 A3 Add 2X Substrate to Start Reaction A2->A3 A4 Measure Signal (Plate Reader) A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Normalize Data (% Inhibition) D1->D2 D3 Plot & Fit Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for IC50 determination.

Inhibition_Types cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex EI_star_Complex Covalently Modified Enzyme (EI) Enzyme->EI_star_Complex Substrate Substrate (S) ES_Complex->Enzyme - S Product Product (P) ES_Complex->Product k_cat Rev_Inhibitor Reversible Inhibitor (I) Rev_Inhibitor->EI_Complex Binds Non-Covalently Irr_Inhibitor Irreversible Inhibitor (I) Irr_Inhibitor->EI_star_Complex Forms Covalent Bond

Caption: Reversible vs. Irreversible Inhibition.

References

Troubleshooting low potency of 3,4-Pentadienoyl-CoA in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,4-Pentadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the use of this potent enzyme inhibitor.

Troubleshooting Guide

Low potency or inconsistent results with this compound can arise from various factors, from compound instability to experimental setup. This guide addresses common issues in a question-and-answer format.

Q1: My this compound is showing lower than expected inhibitory activity. What are the potential causes?

A1: Low potency of this compound is a common issue that can be attributed to several factors:

  • Compound Instability: this compound is an allenic thioester which can be unstable in aqueous solutions. It can undergo hydrolysis of the thioester bond or tautomerize to the more thermodynamically stable, and less active, 2,4-pentadienoyl-CoA.

  • Improper Storage: Like many acyl-CoA esters, this compound is sensitive to degradation. It should be stored at -80°C to minimize degradation.

  • Incorrect Buffer Conditions: The pH of the experimental buffer can significantly impact the stability of the compound. Thioester hydrolysis is generally faster at alkaline pH.

  • Sub-optimal Enzyme Concentration: The concentration of the target enzyme, acyl-CoA dehydrogenase, should be appropriate to observe significant inhibition.

  • Presence of Competing Substrates: If the experimental system contains other substrates for acyl-CoA dehydrogenase, they can compete with this compound for binding to the active site, leading to an apparent decrease in potency.[1]

Q2: How can I assess the purity and concentration of my this compound solution?

A2: The purity and concentration of your this compound solution can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The adenine ring of the CoA moiety has a characteristic absorbance at 260 nm, which can be used for quantification. Comparison with a standard curve of a stable acyl-CoA, such as acetyl-CoA, can provide an accurate concentration.

Q3: My results are inconsistent between experiments. What could be the reason?

A3: Inconsistent results are often due to the variability in the handling and preparation of this compound. To ensure reproducibility:

  • Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Maintain Consistent pH: Use a well-buffered solution and ensure the pH is consistent across all experiments.

  • Control Temperature: Perform all experimental steps at a consistent and controlled temperature.

  • Standardize Incubation Times: As this compound is a suicide inhibitor, the duration of pre-incubation with the enzyme before adding the substrate is critical for the extent of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a mechanism-based or "suicide" inhibitor of general acyl-CoA dehydrogenase.[1] The enzyme recognizes it as a substrate and initiates catalysis by abstracting an alpha-proton. This leads to the formation of a highly reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inactivation.[1]

Q2: What is the difference between this compound and 2,4-Pentadienoyl-CoA?

A2: this compound is an allenic compound with two adjacent double bonds. It is the active suicide inhibitor. 2,4-Pentadienoyl-CoA is its conjugated diene isomer and is thermodynamically more stable.[1] The enzyme can catalyze the tautomerization of the bound 3,4-isomer to the 2,4-isomer, which is then released.[1]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous solvent at -80°C. For short-term use, aqueous solutions should be prepared fresh and kept on ice.

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of this compound with pig kidney general acyl-CoA dehydrogenase.

ParameterValueReference
Rate of inactivation (k)2.4 x 10³ min⁻¹[1]
Rate of displacement by octanoyl-CoA (k)0.3 min⁻¹[1]
Half-life of enzyme-inactivator adduct decomposition75 min[1]
Irreversible activity loss upon adduct decomposition15-20%[1]

Experimental Protocols

Synthesis of 3,4-Pentadienoic Acid (Precursor)

This is a representative protocol based on the synthesis of similar pentadienoic acid derivatives and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve malonic acid in pyridine with vigorous stirring.

  • Addition of Acrolein: Cool the mixture in an ice bath and add acrolein dropwise from the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to proceed for 1 hour at room temperature. Carbon dioxide evolution will be observed.

  • Work-up: Pour the reaction mixture into a flask containing ice and acidify with concentrated sulfuric acid.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Purification: Dry the organic extracts over magnesium sulfate, concentrate using a rotary evaporator, and crystallize the product from a suitable solvent system.

Enzymatic Synthesis of this compound

This protocol is a general method for the enzymatic synthesis of acyl-CoA esters and should be adapted for this compound.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):

    • 3,4-pentadienoic acid

    • Coenzyme A (lithium salt)

    • ATP

    • MgCl₂

    • Acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding a small amount of strong acid (e.g., perchloric acid) to precipitate the enzyme.

  • Purification: Centrifuge to remove the precipitated protein. The supernatant containing this compound can be purified by HPLC.

HPLC Purification of this compound
  • Column: Use a C18 reverse-phase HPLC column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: Monitor the elution profile at 260 nm to detect the adenine moiety of CoA.

  • Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Lyophilize the collected fractions to obtain the purified product as a powder.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Potency cluster_solutions Potential Solutions Low_Potency Observed Low Potency Compound_Instability Compound Instability (Hydrolysis/Tautomerization) Low_Potency->Compound_Instability Improper_Storage Improper Storage (> -80°C, Freeze-Thaw) Low_Potency->Improper_Storage Incorrect_Buffer Incorrect Buffer pH Low_Potency->Incorrect_Buffer Experimental_Error Experimental Setup Error Low_Potency->Experimental_Error Fresh_Solutions Prepare Fresh Solutions Compound_Instability->Fresh_Solutions Proper_Storage Store at -80°C Improper_Storage->Proper_Storage Optimize_Buffer Optimize & Control Buffer pH Incorrect_Buffer->Optimize_Buffer Verify_Protocol Verify Protocol & Concentrations Experimental_Error->Verify_Protocol

Caption: Troubleshooting logic for low potency of this compound.

experimental_workflow Start Start: 3,4-Pentadienoic Acid Enzymatic_Synthesis Enzymatic Synthesis (Acyl-CoA Synthetase, ATP, CoA) Start->Enzymatic_Synthesis Crude_Product Crude this compound Enzymatic_Synthesis->Crude_Product HPLC_Purification HPLC Purification (C18 Column) Crude_Product->HPLC_Purification Purified_Product Purified this compound HPLC_Purification->Purified_Product Acyl_CoA_Dehydrogenase_Assay Acyl-CoA Dehydrogenase Inhibition Assay Purified_Product->Acyl_CoA_Dehydrogenase_Assay Data_Analysis Data Analysis Acyl_CoA_Dehydrogenase_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and use of this compound.

signaling_pathway Enzyme Acyl-CoA Dehydrogenase (E-FAD) EI_Complex Enzyme-Inhibitor Complex (E-FAD-I) Enzyme->EI_Complex Binding Inhibitor This compound (I) Inhibitor->EI_Complex Reactive_Intermediate Reactive Intermediate EI_Complex->Reactive_Intermediate Catalysis Inactive_Enzyme Inactive Covalent Adduct (E-FADH-I) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Caption: Mechanism of Acyl-CoA Dehydrogenase inactivation.

References

Issues with the reversibility of 3,4-Pentadienoyl-CoA inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Pentadienoyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues related to the reversibility of inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: Is the inhibition of acyl-CoA dehydrogenases by this compound reversible or irreversible?

A1: The inhibition of acyl-CoA dehydrogenases by this compound is complex and best described as a "suicide" or mechanism-based inactivation, which is not entirely irreversible.[1] this compound, an allenic substrate analog, rapidly reacts with the oxidized flavoprotein to form a covalent adduct, leading to inactivation.[1] However, enzyme activity can be recovered through two distinct pathways:

  • Displacement by Substrate: The inhibitor can be displaced from the active site by a large excess of a natural substrate, such as octanoyl-CoA, leading to a reversal of the covalent adduct formation.[1]

  • Spontaneous Decomposition: The enzyme-inactivator adduct can slowly decompose, forming a 2,4-diene and restoring the catalytically active, oxidized enzyme.[1]

It is important to note that during the spontaneous decomposition process, a small percentage (15-20%) of the enzyme activity may be irreversibly lost, likely due to covalent modification of the protein itself.[1]

Q2: What is the mechanism of inhibition of this compound?

A2: this compound acts as a suicide inhibitor. The catalytic sequence is initiated by the abstraction of an alpha-hydrogen from the inhibitor by the enzyme.[1] This leads to the formation of a covalent adduct between the inhibitor and the N5 position of the flavin cofactor in the enzyme's active site, rendering the enzyme inactive.[1] The R-enantiomer of related dienoyl-CoA derivatives has been shown to be the potent inhibitor, forming a covalent bond between the C-4 carbon of the inhibitor and the N5 of the reduced flavin.[2]

Q3: My results suggest the inhibition is completely irreversible. What could be the reason?

A3: Several factors could lead to the observation of apparently irreversible inhibition:

  • Insufficient Incubation Time for Reversal: The spontaneous recovery of activity is a slow process, with a reported half-life of around 75 minutes.[1] Ensure your experimental timeline is long enough to observe this slow reversal.

  • Inadequate Substrate Concentration for Displacement: Reversal by substrate displacement requires a large excess of the competing substrate.[1] If the concentration of the displacing substrate is too low, the rate of recovery will be negligible.

  • Irreversible Protein Modification: As mentioned, a fraction of the enzyme can be irreversibly modified during the inactivation process.[1] If your experimental conditions favor this pathway, you may observe a higher degree of irreversible inhibition.

  • Inhibitor Stability: Ensure the stability of your this compound stock. Degradation products may have different inhibitory profiles.

Q4: How does the acyl chain length of the inhibitor affect the stability of the enzyme-inhibitor adduct?

A4: The stability of the covalent adduct is influenced by the acyl chain length of the 3,4-dienoyl-CoA derivative. The adduct is most stable with medium-chain length allenic inhibitors.[2] Furthermore, truncation of the CoA moiety can significantly increase the kinetic stability of the adduct. For example, adducts with R-3,4-decadienoyl-pantetheine and -N-acetylcysteamine are approximately 9-fold and over 100-fold more kinetically stable, respectively, than the full-length CoA thioester.[2]

Troubleshooting Guides

Problem: Inconsistent or No Recovery of Enzyme Activity

Possible Cause 1: Experimental Conditions Not Favoring Reversibility

  • Troubleshooting Steps:

    • Verify Substrate Concentration for Displacement: To test for substrate-mediated reversal, after initial inhibition, add a high concentration of a preferred substrate (e.g., octanoyl-CoA) to the reaction mixture. Monitor enzyme activity over time. A gradual increase in activity indicates successful displacement.

    • Extend Observation Time for Spontaneous Recovery: To observe spontaneous reactivation, monitor the activity of the inhibited enzyme over an extended period (several hours) in the absence of a competing substrate.

    • Control for Enzyme Instability: Run a control experiment with the uninhibited enzyme under the same conditions to ensure that any loss of activity is not due to general enzyme denaturation over time.

Possible Cause 2: Issues with Reagents

  • Troubleshooting Steps:

    • Confirm Inhibitor Purity and Concentration: Verify the purity of your this compound using techniques like HPLC. Inaccurate concentration will affect the stoichiometry of inhibition.

    • Check Substrate Quality: Ensure the displacing substrate is of high purity and is not a source of inhibition itself.

    • Buffer Components: Certain buffer components may interfere with the reaction. Ensure your buffer composition is optimal for both the enzyme and the inhibitor.

Problem: High Variability in Kinetic Data

Possible Cause 1: Inaccurate Measurement of Initial Rates

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure your enzyme assay is in the linear range with respect to both time and enzyme concentration.

    • Rapid Mixing: For fast-acting inhibitors like this compound, ensure rapid and thorough mixing of reactants.

    • Use of Progress Curve Analysis: For suicide inhibitors, analyzing the full reaction progress curve can provide more robust kinetic parameters than relying solely on initial rates.

Possible Cause 2: Instability of this compound

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Prepare solutions of this compound fresh for each experiment.

    • Storage: Store the stock compound under appropriate conditions (e.g., at -80°C, protected from light and moisture) to prevent degradation.

Quantitative Data Summary

ParameterValueEnzyme SourceConditionsReference
Inactivation Rate (k) 2.4 x 10³ min⁻¹Pig Kidney General Acyl-CoA DehydrogenaseOxidized enzyme[1]
Reversal by Substrate (k) 0.3 min⁻¹Pig Kidney General Acyl-CoA DehydrogenaseLarge excess of octanoyl-CoA[1]
Spontaneous Decomposition (t½) 75 minPig Kidney General Acyl-CoA Dehydrogenase-[1]
Irreversible Activity Loss 15-20%Pig Kidney General Acyl-CoA DehydrogenaseDuring spontaneous decomposition[1]

Experimental Protocols

Protocol 1: Determining the Reversibility of Inhibition by Substrate Displacement
  • Inhibition Step:

    • Pre-incubate the acyl-CoA dehydrogenase with a stoichiometric amount of this compound in the appropriate assay buffer.

    • Allow the inhibition reaction to proceed to completion (e.g., for 5-10 minutes).

  • Displacement Step:

    • Initiate the enzymatic reaction by adding a large excess (e.g., 100-fold molar excess) of a competing substrate (e.g., octanoyl-CoA).

    • Immediately begin monitoring the enzyme activity using a suitable spectrophotometric or fluorometric assay.

  • Data Analysis:

    • Plot enzyme activity (or product formation) versus time.

    • A gradual, time-dependent increase in enzyme activity indicates the displacement of the inhibitor by the substrate, confirming the reversibility of the initial inhibition.

Protocol 2: Assessing Spontaneous Reactivation
  • Inhibition Step:

    • Inhibit the acyl-CoA dehydrogenase with this compound as described in Protocol 1.

  • Removal of Excess Inhibitor (Optional but Recommended):

    • If possible, remove excess, unbound inhibitor by rapid gel filtration or dialysis to prevent further inhibition during the observation period.

  • Monitoring Reactivation:

    • Incubate the inhibited enzyme in the assay buffer at a constant temperature.

    • At various time points (e.g., 0, 30, 60, 90, 120, 180 minutes), withdraw an aliquot of the enzyme solution and measure its residual activity using a standard enzyme assay.

  • Data Analysis:

    • Plot the percentage of recovered enzyme activity against time.

    • Fit the data to a first-order kinetic model to determine the rate constant for spontaneous reactivation.

Visualizations

Inhibition_Reversibility_Pathway E_FADox Enzyme (FADox) EI_complex Enzyme-Inhibitor Complex E_FADox->EI_complex Binding E_FADox_S Enzyme-Substrate Complex E_FADox->E_FADox_S Normal Catalysis I This compound I->EI_complex E_FADred_I Inactive Covalent Adduct (E-FADred-Inhibitor) EI_complex->E_FADred_I Covalent Adduct Formation (Suicide Inhibition) E_FADred_I->E_FADox Substrate Displacement (Reversible) Diene 2,4-Diene Product E_FADred_I->Diene E_FADox_recovered Recovered Active Enzyme (FADox) E_FADred_I->E_FADox_recovered Spontaneous Decomposition (Slow) E_irreversible Irreversibly Inactivated Enzyme E_FADred_I->E_irreversible Irreversible Modification (15-20%) S Substrate (e.g., Octanoyl-CoA) S->E_FADred_I S->E_FADox_S P Product E_FADox_S->P

Caption: Reversibility pathways of this compound inhibition.

Troubleshooting_Workflow Start Problem: No/Low Recovery of Enzyme Activity Check_Reversibility_Conditions Are experimental conditions optimized for reversibility? Start->Check_Reversibility_Conditions Check_Reagents Are all reagents (inhibitor, substrate, buffer) of high quality and correct concentration? Check_Reversibility_Conditions->Check_Reagents Yes Optimize_Conditions Action: - Increase substrate concentration for displacement. - Extend incubation time for spontaneous recovery. Check_Reversibility_Conditions->Optimize_Conditions No Validate_Reagents Action: - Verify inhibitor/substrate purity and concentration (e.g., HPLC). - Prepare fresh solutions. Check_Reagents->Validate_Reagents No Re_evaluate Re-run experiment with optimized conditions/reagents Check_Reagents->Re_evaluate Yes Optimize_Conditions->Re_evaluate Validate_Reagents->Re_evaluate Consider_Irreversible Conclusion: Inhibition may be predominantly irreversible under these conditions. Investigate irreversible modification. Re_evaluate->Consider_Irreversible Still no recovery

Caption: Troubleshooting workflow for unexpected inhibition results.

References

Technical Support Center: Overcoming Solubility Challenges of Long-Chain Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with long-chain acyl-CoA analogs during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My long-chain acyl-CoA analog won't dissolve in my aqueous buffer. What should I do first?

A1: Poor solubility in aqueous buffers is a common issue with long-chain acyl-CoA analogs due to their amphipathic nature, possessing a long, hydrophobic acyl chain. The first step is to assess your experimental requirements and the properties of your specific analog. Consider the following:

  • Concentration: Are you working above the critical micelle concentration (CMC)? Above the CMC, these molecules self-assemble into micelles, which can affect their availability in enzymatic reactions.[1][2][3][4] It is often advisable to work below the CMC if the monomeric form is required.

  • Buffer Composition: The pH, ionic strength, and presence of divalent cations can significantly impact solubility. For instance, magnesium ions (Mg²⁺), often used in acyltransferase assays, can cause precipitation of palmitoyl-CoA.[5]

  • Temperature: Temperature can affect the CMC of some detergents and the solubility of lipids.[6]

Troubleshooting Workflow:

If you are experiencing solubility issues, follow this logical workflow to identify and resolve the problem.

Troubleshooting_Workflow start Start: Acyl-CoA analog is insoluble check_concentration Is the concentration above the CMC? start->check_concentration adjust_concentration Lower concentration to below CMC check_concentration->adjust_concentration Yes check_buffer Review buffer composition (pH, ionic strength, cations) check_concentration->check_buffer No adjust_concentration->check_buffer modify_buffer Modify buffer: adjust pH (slightly acidic), increase ionic strength (e.g., add KCl), or use a different buffer system (e.g., phosphate vs. Tris-HCl) check_buffer->modify_buffer Potential issue identified consider_solubilizer Consider using a solubilizing agent check_buffer->consider_solubilizer No obvious issue modify_buffer->consider_solubilizer select_solubilizer Select appropriate agent: - Organic co-solvent (e.g., DMSO) - Detergent - Cyclodextrin - Carrier protein (e.g., BSA) consider_solubilizer->select_solubilizer protocol_dmso Follow protocol for organic co-solvents select_solubilizer->protocol_dmso Co-solvent protocol_detergent Follow protocol for detergents select_solubilizer->protocol_detergent Detergent protocol_cyclodextrin Follow protocol for cyclodextrins select_solubilizer->protocol_cyclodextrin Cyclodextrin protocol_bsa Follow protocol for BSA conjugation select_solubilizer->protocol_bsa BSA final_check Verify solubility and compatibility with downstream applications protocol_dmso->final_check protocol_detergent->final_check protocol_cyclodextrin->final_check protocol_bsa->final_check

Caption: A logical workflow for troubleshooting the solubility of long-chain acyl-CoA analogs.

Q2: How do I prepare a stock solution of a long-chain acyl-CoA analog?

A2: Preparing a stable and soluble stock solution is crucial. Due to their instability in aqueous solutions, especially at neutral to alkaline pH, preparing fresh solutions is often recommended.[7] However, for practical purposes, concentrated stock solutions can be prepared and stored under appropriate conditions.

  • Organic Solvents: A common approach is to dissolve the long-chain acyl-CoA analog in a small amount of an organic solvent like methanol or a mixture of water and dimethylsulfoxide (DMSO) before diluting it into the aqueous buffer.[7][8]

  • Storage: For long-term storage, it is advisable to aliquot the stock solution into single-use vials, purge with an inert gas like argon or nitrogen to prevent oxidation, and store at -80°C.[9] Avoid repeated freeze-thaw cycles.[1]

Q3: What are Critical Micelle Concentration (CMC) and why is it important?

A3: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules, like long-chain acyl-CoA analogs, begin to self-assemble into spherical structures called micelles.[3][4]

  • Importance in Assays: The formation of micelles can significantly impact enzyme kinetics and the availability of the monomeric substrate. Some enzymes may preferentially interact with the monomeric form, while others might be inhibited by the detergent-like properties of micelles. Therefore, knowing the CMC under your experimental conditions is crucial for interpreting results.

  • Factors Influencing CMC: The CMC is influenced by several factors, including the length and saturation of the acyl chain, temperature, pH, and ionic strength of the buffer.[3][4][6] Generally, longer acyl chains and higher ionic strength decrease the CMC, while unsaturation increases it.

Data Presentation: Quantitative Solubility Data

The following tables summarize the Critical Micelle Concentration (CMC) of common long-chain acyl-CoA analogs under various conditions.

Table 1: Critical Micelle Concentration (CMC) of Palmitoyl-CoA in Different Buffers

Buffer SystempHIonic Strength (M)Temperature (°C)CMC (µM)Reference(s)
Tris8.30.01125221[10]
Tris-HCl7.40.10257-250[3]
Tris-HCl8.50.10257-250
Phosphate7.40.05Not Specified7-250[4]

Table 2: Comparative CMC of Long-Chain Acyl-CoA Analogs

Acyl-CoA AnalogChain Length & SaturationBuffer SystempHTemperature (°C)CMC (µM)Reference(s)
Palmitoyl-CoAC16:0Tris8.325221[10]
Stearoyl-CoAC18:0Not SpecifiedNot SpecifiedNot SpecifiedLower than Palmitoyl-CoA[3]
Oleoyl-CoAC18:1Not SpecifiedNot SpecifiedNot SpecifiedHigher than Stearoyl-CoA[4]

Note: Direct comparative values under identical conditions are limited in the literature. The trends indicate that longer saturated chains decrease CMC, while unsaturation increases it.

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Acyl-CoA Analogs using Methyl-β-Cyclodextrin

This method is useful for preparing aqueous solutions of long-chain acyl-CoA analogs for various in vitro assays. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.

Materials:

  • Long-chain acyl-CoA analog (e.g., Oleoyl-CoA)

  • Methyl-β-cyclodextrin (MβCD)

  • High-purity water or desired aqueous buffer

  • Microcentrifuge tubes

  • Water bath or heat block

  • Sonicator

Methodology:

  • Prepare MβCD Solution: Prepare a stock solution of MβCD in high-purity water (e.g., 100 mM).

  • Aliquot Acyl-CoA: In a microcentrifuge tube, place the desired amount of the pure long-chain acyl-CoA analog.

  • Add MβCD Solution: Add an appropriate volume of the MβCD solution to the acyl-CoA. The molar ratio of acyl-CoA to MβCD is crucial and may need optimization. A starting point is a 1:10 to 1:20 molar ratio (e.g., for 1 µmol of oleoyl-CoA, use 10-20 µmol of MβCD).[11]

  • Incubation and Sonication: Incubate the mixture at an elevated temperature (e.g., 70°C) for approximately 1 hour.[11]

  • Sonication: Following incubation, sonicate the mixture for 5 minutes to ensure complete complex formation.[11]

  • Final Solution: The resulting solution should be clear at room temperature and can be further diluted in your experimental buffer.

Protocol 2: Preparation of Fatty Acid-Bovine Serum Albumin (BSA) Conjugates

This protocol is widely used to deliver long-chain fatty acids (and by extension, their acyl-CoA analogs) to cells in culture. BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream.

Materials:

  • Long-chain fatty acid (e.g., Palmitic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Sterile Milli-Q water

  • Cell culture medium

  • Sterile filters (0.22 µm)

  • Water bath

Methodology:

  • Prepare Fatty Acid Stock: Dissolve the fatty acid in ethanol to make a concentrated stock solution (e.g., 150 mM). Heating at 65°C may be required for complete dissolution.

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile Milli-Q water and filter-sterilize.

  • Complex Formation: a. In a sterile tube, add the required volume of 10% BSA solution. b. Warm the BSA solution in a 37°C water bath for 5 minutes. c. Add the fatty acid stock solution to the warm BSA solution to achieve the desired final fatty acid:BSA molar ratio (e.g., 5:1). d. Return the mixture to the 37°C water bath for 5 minutes. e. Add the appropriate volume of cell culture medium. f. Incubate the final mixture in a 37°C water bath for 1 hour to allow for complete complexation.

  • Final Solution: The fatty acid-BSA complex is now ready to be added to your cell cultures.

Signaling Pathways and Experimental Workflows

Beta-Oxidation of Long-Chain Acyl-CoA

Long-chain acyl-CoA molecules are key substrates for mitochondrial beta-oxidation, a major pathway for cellular energy production.

Beta_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase LCFA->Acyl_CoA_Synthetase LC_Acyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Synthetase->LC_Acyl_CoA CPT1 Carnitine Palmitoyltransferase I (CPT1) LC_Acyl_CoA->CPT1 Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Translocase Carnitine-Acylcarnitine Translocase Acylcarnitine->Translocase CPT2 Carnitine Palmitoyltransferase II (CPT2) Translocase->CPT2 Mito_LC_Acyl_CoA Mitochondrial Long-Chain Acyl-CoA CPT2->Mito_LC_Acyl_CoA Beta_Oxidation_Cycle Beta-Oxidation Cycle Mito_LC_Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The pathway of long-chain acyl-CoA transport into the mitochondria and subsequent beta-oxidation.

Regulation of Acetyl-CoA Carboxylase by Long-Chain Acyl-CoA

Long-chain acyl-CoA esters act as feedback inhibitors of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This is a key regulatory mechanism to prevent the simultaneous synthesis and breakdown of fatty acids.

ACC_Regulation cluster_pathway Fatty Acid Synthesis Citrate Citrate ACC_active Acetyl-CoA Carboxylase (Active Polymer) Citrate->ACC_active Allosteric Activator ACC_inactive Acetyl-CoA Carboxylase (Inactive Dimer) ACC_active->ACC_inactive Malonyl_CoA Malonyl-CoA ACC_active->Malonyl_CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC_active Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_CoA->Fatty_Acid_Synthase Long_Chain_Acyl_CoA Long-Chain Acyl-CoA Fatty_Acid_Synthase->Long_Chain_Acyl_CoA Long_Chain_Acyl_CoA->ACC_inactive

Caption: Allosteric regulation of acetyl-CoA carboxylase by citrate (activation) and long-chain acyl-CoA (feedback inhibition).

References

Technical Support Center: Interpreting Complex Kinetic Data from 3,4-Pentadienoyl-CoA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the complex kinetic behavior of 3,4-Pentadienoyl-CoA, a potent inhibitor of acyl-CoA dehydrogenases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of studying this mechanism-based inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the inhibitory mechanism of this compound on acyl-CoA dehydrogenase?

A1: this compound acts as a mechanism-based, or "suicide," inhibitor.[1][2] The enzyme recognizes this molecule as a substrate analog and initiates its catalytic cycle. This process, however, leads to the formation of a reactive intermediate that covalently bonds to the enzyme's flavin adenine dinucleotide (FAD) cofactor, resulting in an inactive enzyme.[1] Specifically, a covalent adduct is formed, likely at the N-5 position of the FAD's isoalloxazine ring.[1]

Q2: Is the inhibition by this compound completely irreversible?

A2: The inhibition is intricate and not entirely irreversible. While the resulting enzyme-inhibitor complex is inactive, the enzyme can recover its function through two distinct pathways:

  • Substrate-mediated displacement: A high concentration of a natural substrate, like octanoyl-CoA, can displace the bound inhibitor, reversing the formation of the covalent adduct.[1]

  • Slow decomposition: The enzyme-inhibitor adduct can undergo a slow breakdown to form a 2,4-diene, which in turn regenerates the active, oxidized enzyme.[1] It is important to note that a fraction of the enzyme's activity (approximately 15-20%) is permanently lost, likely due to a covalent modification of the protein structure itself.[1]

Q3: Which stereoisomer of 3,4-dienoyl-CoA is the active inhibitor?

A3: The R-enantiomer of 3,4-dienoyl-CoA derivatives is the potent inhibitor of medium-chain acyl-CoA dehydrogenase. The S-enantiomer does not exhibit significant inhibitory activity and does not form a detectable adduct with the flavin cofactor.[3]

Q4: What are the essential kinetic parameters for characterizing a suicide inhibitor like this compound?

A4: To fully characterize a suicide inhibitor, the following kinetic parameters are crucial:

  • K_I (Inhibitor Dissociation Constant): This parameter reflects the initial binding affinity of the inhibitor for the enzyme before the inactivation event occurs.

  • k_inact (Maximal Rate of Inactivation): This represents the maximum rate at which the enzyme is inactivated when saturated with the inhibitor.

  • Partition Ratio (r): This ratio quantifies the number of moles of product released per mole of enzyme that is inactivated, indicating the efficiency of the inactivation process. Although specific K_I and k_inact values for this compound are not readily available in the surveyed literature, a very rapid initial reaction with the native oxidized enzyme has been documented.[1]

Data Presentation

Table 1: Reported Kinetic Parameters for the Interaction of this compound with Pig Kidney General Acyl-CoA Dehydrogenase

ParameterValueReference
Rate of reaction with native oxidized enzyme (k)2.4 x 10³ min⁻¹[1]
Rate of displacement by octanoyl-CoA (k)0.3 min⁻¹[1]
Half-life of enzyme-inactivator adduct decomposition (t½)75 min[1]
Irreversible activity loss15-20%[1]

Experimental Protocols

This section outlines a detailed methodology for the characterization of time-dependent inhibition of acyl-CoA dehydrogenase by this compound.

Objective: To determine the kinetic parameters K_I and k_inact.

Materials:

  • Purified acyl-CoA dehydrogenase

  • High-purity this compound

  • Acyl-CoA dehydrogenase substrate (e.g., octanoyl-CoA)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Spectrophotometer or microplate reader

  • Electron acceptor dye (e.g., phenazine ethosulfate-DCPIP)[4]

Procedure:

  • Enzyme Activity Assay:

    • Establish a robust continuous spectrophotometric assay to monitor acyl-CoA dehydrogenase activity, for instance, by tracking the reduction of an electron acceptor dye.[4]

    • Under the defined assay conditions, determine the Michaelis-Menten constant (K_m) for the substrate.

  • Time-Dependent Inhibition Assay (k_obs Determination):

    • Prepare a dilution series of this compound in the assay buffer.

    • In separate reaction vessels, pre-incubate the enzyme with various concentrations of the inhibitor for a range of time points (e.g., 0, 2, 5, 10, 20, 30 minutes). Include a control reaction with no inhibitor.

    • Initiate the enzymatic reaction by adding the substrate (at a concentration near its K_m) and the electron acceptor dye.

    • Continuously monitor the reaction progress (e.g., by measuring the decrease in absorbance of the dye).

    • For each inhibitor concentration and pre-incubation period, calculate the initial reaction velocity.

  • Data Analysis for k_inact and K_I Determination:

    • For each inhibitor concentration, plot the natural logarithm of the percent remaining enzyme activity against the pre-incubation time. The slope of this line corresponds to the apparent rate of inactivation (k_obs).[5]

    • Plot the calculated k_obs values against the respective inhibitor concentrations.

    • Fit the resulting data to the following hyperbolic equation using non-linear regression analysis to obtain the values for k_inact and K_I:[5] k_obs = (k_inact * [I]) / (K_I + [I]) Where:

      • k_obs is the apparent rate of inactivation

      • k_inact is the maximal rate of inactivation

      • K_I is the inhibitor concentration that yields half-maximal inactivation rate

      • [I] is the inhibitor concentration

Mandatory Visualizations

Caption: Suicide inhibition of Acyl-CoA Dehydrogenase.

experimental_workflow cluster_prep Preparation cluster_assay Time-Dependent Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare purified Acyl-CoA Dehydrogenase pre_incubation Pre-incubate Enzyme with inhibitor at various times prep_enzyme->pre_incubation prep_inhibitor Prepare this compound solutions prep_inhibitor->pre_incubation prep_substrate Prepare substrate (e.g., Octanoyl-CoA) initiate_reaction Initiate reaction with substrate and dye prep_substrate->initiate_reaction pre_incubation->initiate_reaction measure_activity Monitor reaction progress (spectrophotometry) initiate_reaction->measure_activity calc_kobs Calculate k_obs from activity vs. time plots measure_activity->calc_kobs plot_kobs Plot k_obs vs. [Inhibitor] calc_kobs->plot_kobs fit_data Fit data to hyperbolic equation plot_kobs->fit_data get_params Determine k_inact and K_I fit_data->get_params

Caption: Workflow for determining k_inact and K_I.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No observable inhibition 1. Inhibitor instability: this compound can be unstable in aqueous solutions. 2. Incorrect stereoisomer: The S-enantiomer is not an effective inhibitor.[3] 3. Low inhibitor concentration: The concentrations used may be insufficient to produce a measurable effect.1. Verify inhibitor stability: Always prepare fresh inhibitor solutions. Investigate the impact of buffer pH and composition on stability. Run control experiments to confirm stability over the assay duration. 2. Confirm stereochemistry: Ensure the use of the R-enantiomer. 3. Increase inhibitor concentration: Test a broader range of inhibitor concentrations.
High variability in results 1. Inconsistent timing: For time-dependent inhibition, precise timing of pre-incubation and reaction initiation is paramount. 2. Pipetting inaccuracies: Errors in dispensing enzyme, inhibitor, or substrate. 3. Inhibitor precipitation: The inhibitor may not be fully soluble at higher concentrations.1. Standardize timing: Employ a multichannel pipette or an automated liquid handler for consistent timing. 2. Calibrate pipettes: Regularly verify the accuracy and precision of all pipettes. 3. Check solubility: Visually inspect inhibitor stock solutions for any signs of precipitation. Determine the inhibitor's solubility in the assay buffer.
Linear plot of k_obs vs. [I] 1. K_I is significantly higher than the tested inhibitor concentrations: Saturation has not been achieved. 2. One-step inactivation: The inhibition might not adhere to the two-step suicide inhibition model.1. Expand inhibitor concentration range: Test higher inhibitor concentrations to probe for saturation, while being mindful of solubility limits. 2. Consider alternative models: If linearity persists at high concentrations, the ratio of k_inact/K_I can be derived from the slope of the line.[6]
Decreasing enzyme activity in the no-inhibitor control 1. Enzyme instability: The enzyme may be losing activity during the pre-incubation period. 2. Substrate degradation: The substrate itself may be unstable under assay conditions.1. Assess enzyme stability: Perform a control experiment with the enzyme in the assay buffer for the maximum pre-incubation time to quantify any activity loss. If the enzyme is unstable, consider adding stabilizing agents like glycerol or reducing pre-incubation times. 2. Verify substrate stability: Use freshly prepared substrate solutions and confirm their stability under the assay conditions.
Difficulty differentiating reversible and irreversible inhibition Complex mechanism: The inhibition mechanism possesses both reversible and irreversible characteristics.[1]Perform a dilution experiment: Pre-incubate the enzyme with a high concentration of the inhibitor. Subsequently, dilute the mixture substantially to lower the concentration of the free inhibitor. A recovery of enzyme activity over time suggests reversible inhibition, whereas no recovery indicates irreversible inhibition.

References

Ensuring purity of synthesized 3,4-Pentadienoyl-CoA for reliable results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensuring the purity of synthesized 3,4-Pentadienoyl-CoA for reliable experimental results. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: A chemo-enzymatic approach is often the most reliable method for synthesizing unsaturated acyl-CoAs like this compound.[1][2] This typically involves two key steps: the chemical synthesis of the free fatty acid, 3,4-pentadienoic acid, followed by its enzymatic or chemical ligation to Coenzyme A (CoA). For the ligation step, the mixed anhydride method is a widely used and effective chemical approach.[3][4]

Q2: What are the critical factors to consider for ensuring the purity of the final product?

A2: Several factors are critical for obtaining high-purity this compound:

  • Purity of Starting Materials: The purity of the synthesized 3,4-pentadienoic acid and the Coenzyme A are paramount.

  • Reaction Conditions: Careful control of reaction temperature, pH, and stoichiometry is crucial to minimize side reactions.

  • Purification Method: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying acyl-CoAs.[5]

  • Handling and Storage: Unsaturated acyl-CoAs can be susceptible to oxidation and hydrolysis. Proper storage conditions are essential to maintain purity.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended:

  • HPLC: To assess purity and quantify the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the acyl chain.

Q4: What is the expected stability of this compound and how should it be stored?

A4: Unsaturated acyl-CoAs are generally less stable than their saturated counterparts due to the presence of double bonds which are susceptible to oxidation. It is recommended to store this compound as a lyophilized powder or in a buffered aqueous solution at -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive or degraded Coenzyme A.Use fresh, high-quality CoA. Verify its purity by HPLC before use.
Inefficient activation of 3,4-pentadienoic acid.Ensure the mixed anhydride is formed correctly. Use fresh activating agents (e.g., isobutyl chloroformate).
Incorrect reaction pH.Maintain the pH of the reaction mixture within the optimal range for the ligation reaction (typically pH 7.5-8.0).
Multiple peaks in HPLC chromatogram Presence of unreacted starting materials (3,4-pentadienoic acid, CoA).Optimize the stoichiometry of the reactants. Increase the reaction time if necessary.
Formation of side products (e.g., isomers, oxidation products).Optimize reaction conditions (temperature, inert atmosphere). Purify the 3,4-pentadienoic acid precursor carefully.
Degradation of the product during purification.Work quickly and at low temperatures during purification. Use degassed solvents for HPLC.
Incorrect mass in MS analysis Incomplete reaction or presence of adducts (e.g., sodium, potassium).Optimize the purification to remove starting materials and salts.
Oxidation of the product.Handle the sample under an inert atmosphere (e.g., argon or nitrogen). Use antioxidants during storage if necessary.
Inconsistent experimental results Impure this compound.Re-purify the compound using a validated HPLC method. Re-confirm purity and concentration before each experiment.
Degradation of the compound during the experiment.Prepare fresh working solutions for each experiment. Keep solutions on ice.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Pentadienoic Acid

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve malonic acid in pyridine.

  • Addition of Acrolein: Cool the mixture in an ice bath and slowly add acrolein dropwise with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature until the evolution of CO2 ceases.

  • Workup: Pour the reaction mixture into a solution of ice and hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via the Mixed Anhydride Method
  • Activation of 3,4-Pentadienoic Acid:

    • Dissolve 3,4-pentadienoic acid in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (TEA) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add isobutyl chloroformate and stir the reaction for 30-60 minutes at 0°C to form the mixed anhydride.

  • Ligation to CoA:

    • In a separate flask, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.5 M NaHCO3, pH 8.0).

    • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring, maintaining the temperature at 0-4°C.

    • Allow the reaction to proceed for 1-2 hours at 4°C.

  • Quenching and Purification:

    • Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • Purify the this compound by solid-phase extraction (SPE) followed by preparative reverse-phase HPLC.

Protocol 3: HPLC Purification and Analysis
  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Detection: UV detection at 260 nm (for the adenine moiety of CoA) is standard.

  • Gradient Example:

    • Solvent A: 50 mM Ammonium Acetate, pH 5.0

    • Solvent B: Acetonitrile

    • Gradient: 5-50% B over 30 minutes.

Protocol 4: Mass Spectrometry Analysis
  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used.

  • Expected Mass: The theoretical exact mass of this compound (C26H40N7O17P3S) is 847.1414 g/mol . The protonated molecule [M+H]+ would be observed at m/z 848.1487.

  • Fragmentation: A characteristic neutral loss of the pantoic acid-adenosine diphosphate moiety (m/z 507) is expected in MS/MS experiments.[6][7]

Protocol 5: NMR Analysis
  • Solvent: D2O is a suitable solvent.

  • Expected Signals: The 1H NMR spectrum should show characteristic signals for the vinyl protons of the pentadienoyl moiety, typically in the range of 5-7 ppm.[8][9] The protons of the CoA backbone will also be present.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not well-documented, its structure as an unsaturated acyl-CoA suggests potential involvement in fatty acid metabolism and related signaling.[10] Unsaturated fatty acyl-CoAs are known to be intermediates in beta-oxidation and can influence the activity of various enzymes and transcription factors.[11][12]

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity & Identity Confirmation start Starting Materials (Malonic Acid, Acrolein, CoA) synth_acid Synthesis of 3,4-Pentadienoic Acid start->synth_acid activation Activation to Mixed Anhydride synth_acid->activation ligation Ligation to CoA activation->ligation crude_product Crude this compound ligation->crude_product spe Solid-Phase Extraction (SPE) crude_product->spe hplc Preparative HPLC spe->hplc pure_product Pure this compound hplc->pure_product analytical_hplc Analytical HPLC pure_product->analytical_hplc ms Mass Spectrometry (MS) pure_product->ms nmr NMR Spectroscopy pure_product->nmr final_confirmation Confirmed Pure Product analytical_hplc->final_confirmation ms->final_confirmation nmr->final_confirmation

Caption: Experimental workflow for the synthesis and purification of this compound.

potential_signaling cluster_metabolism Fatty Acid Metabolism cluster_signaling Potential Signaling Roles product This compound beta_oxidation β-Oxidation Intermediate product->beta_oxidation Metabolized via lipid_synthesis Precursor for Complex Lipids product->lipid_synthesis Incorporated into enzyme_regulation Allosteric Regulation of Enzymes product->enzyme_regulation Directly regulates transcription_factors Modulation of Transcription Factors product->transcription_factors Potentially modulates beta_oxidation->enzyme_regulation Influences

Caption: Potential metabolic fates and signaling roles of this compound.

References

Validation & Comparative

Validating Covalent Modifications of Acyl-CoA Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA dehydrogenases (ACADs) are a class of mitochondrial enzymes pivotal to fatty acid β-oxidation and amino acid catabolism.[1] Their catalytic activity is crucial for maintaining metabolic homeostasis, and dysregulation is associated with several metabolic disorders.[1] Covalent modifications are emerging as a key regulatory mechanism governing ACAD function. This guide provides a comparative overview of common covalent modifications of ACADs and details the experimental methodologies for their validation.

Key Covalent Modifications of Acyl-CoA Dehydrogenase

Recent research has identified several key covalent modifications that dynamically regulate the function of Acyl-CoA Dehydrogenases (ACADs). These post-translational modifications, including S-nitrosylation, acetylation, and phosphorylation, can alter the enzyme's catalytic efficiency, stability, and interaction with other molecules. Understanding these modifications and the methods to validate them is crucial for developing novel therapeutic strategies for metabolic diseases.

S-Nitrosylation

S-nitrosylation is the covalent attachment of a nitric oxide group to a cysteine thiol. This modification has been shown to regulate the activity of very-long-chain acyl-CoA dehydrogenase (VLCAD). Specifically, S-nitrosylation of VLCAD at cysteine 238 has been found to enhance its catalytic efficiency, suggesting a role for nitric oxide signaling in the regulation of fatty acid oxidation.[2][3]

Acetylation

Acetylation, the addition of an acetyl group to a lysine residue, is another critical modification influencing ACAD activity. Long-chain acyl-CoA dehydrogenase (LCAD) and β-hydroxyacyl-CoA dehydrogenase (β-HAD) have been identified as targets of acetylation.[4] Increased acetylation of these enzymes is associated with enhanced activity and a subsequent increase in fatty acid oxidation.[4] This modification highlights a direct link between the cellular metabolic state, particularly acetyl-CoA availability, and the regulation of fatty acid metabolism.[1][5]

Phosphorylation

Phosphorylation, the addition of a phosphate group, has been observed on medium-chain acyl-CoA dehydrogenase (MCAD).[6] Interestingly, this modification does not appear to directly impact the enzyme's catalytic activity.[6] Instead, phosphorylation of MCAD has been shown to significantly increase the protein's solubility.[6] This suggests that phosphorylation may play a role in regulating the enzyme's stability, subcellular localization, or its interaction with other proteins.

Comparative Analysis of Validation Methodologies

The validation of covalent modifications on ACADs can be approached through two primary methodologies: mass spectrometry-based techniques for direct identification and quantification of the modification, and biochemical assays to assess the functional consequences on enzyme activity.

Method Principle Advantages Disadvantages Typical Throughput
LC-MS/MS Identifies and quantifies post-translational modifications by measuring the mass-to-charge ratio of fragmented peptides.High specificity and sensitivity; can identify the exact site of modification; allows for multiplexed analysis of multiple modifications.Requires specialized equipment and expertise; can be time-consuming for sample preparation and data analysis.Medium
ETF Fluorescence Reduction Assay Measures the decrease in fluorescence of the natural electron acceptor, electron transfer flavoprotein (ETF), as it is reduced by an active ACAD.[7]High specificity as it uses the natural electron acceptor; sensitive and provides a direct measure of enzyme activity.[7]Requires an anaerobic environment; purification of ETF can be a bottleneck, though recombinant options are available.[7]Low to Medium
Dye-Linked Spectrophotometric Assay Measures the reduction of an artificial electron acceptor dye (e.g., DCPIP) by ACAD, leading to a color change that can be quantified spectrophotometrically.[8]Simple, rapid, and cost-effective; suitable for high-throughput screening.[8]Less specific than the ETF assay as artificial electron acceptors can be reduced by other enzymes.[8]High
ELISA Uses antibodies to detect and quantify the total amount of a specific ACAD protein.High sensitivity and specificity for protein quantification; commercially available kits for various ACADs.[9]Does not provide information about the modification state or enzymatic activity.High

Experimental Protocols

Mass Spectrometry-Based Validation of Covalent Modifications

Objective: To identify and quantify covalent modifications on acyl-CoA dehydrogenase using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Protein Extraction and Purification:

    • Isolate mitochondria from cells or tissues of interest.

    • Purify the specific acyl-CoA dehydrogenase using immunoprecipitation or chromatography techniques.

  • Enrichment of Modified Peptides (Optional but Recommended):

    • For S-nitrosylated proteins, use the biotin-switch technique or SNO-RAC (S-nitrosothiol resin-assisted capture).

    • For acetylated or phosphorylated proteins, use specific antibody-based enrichment methods.

  • Proteolytic Digestion:

    • Denature the purified protein and reduce disulfide bonds.

    • Alkylate cysteine residues to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using trypsin or another suitable protease.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography.

    • Introduce the separated peptides into a tandem mass spectrometer.

    • Acquire fragmentation spectra (MS/MS) of the peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the peptides.

    • Identify peptides with mass shifts corresponding to the specific covalent modification (e.g., +42 Da for acetylation, +80 Da for phosphorylation, +29 Da for S-nitrosylation).

    • Quantify the relative abundance of modified versus unmodified peptides.

Biochemical Validation of Acyl-CoA Dehydrogenase Activity

Objective: To measure the enzymatic activity of acyl-CoA dehydrogenase by monitoring the reduction of its natural electron acceptor, ETF.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: Potassium phosphate buffer, pH 7.6.

    • Substrate: Acyl-CoA of the appropriate chain length for the specific ACAD being assayed.

    • Electron Transfer Flavoprotein (ETF): Purified from pig liver or recombinant ETF.[7]

  • Assay Procedure:

    • Perform the assay in an anaerobic environment (e.g., in a glove box or using an anaerobic cuvette).

    • To a quartz cuvette, add the assay buffer and the purified ACAD enzyme.

    • Add ETF and monitor the baseline fluorescence (Excitation: 380 nm, Emission: 495 nm).

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Record the decrease in ETF fluorescence over time.

  • Data Analysis:

    • Calculate the rate of fluorescence decrease, which is proportional to the ACAD activity.

    • Determine the specific activity of the enzyme (units/mg of protein).

Objective: To measure ACAD activity using an artificial electron acceptor.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: Potassium phosphate buffer, pH 7.6, containing EDTA.

    • Substrate: Acyl-CoA of the appropriate chain length.

    • Artificial Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP).

    • Electron Transfer Mediator: Phenazine methosulfate (PMS).

  • Assay Procedure:

    • To a cuvette, add the assay buffer, DCPIP, and the purified ACAD enzyme.

    • Add PMS to the mixture.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Data Analysis:

    • Calculate the rate of absorbance decrease using the molar extinction coefficient of DCPIP.

    • Determine the specific activity of the enzyme.

Visualizing Workflows and Pathways

Signaling Pathway of VLCAD S-Nitrosylation

NO Nitric Oxide (NO) VLCAD_inactive VLCAD (Inactive) NO->VLCAD_inactive S-nitrosylation (on Cys238) VLCAD_active VLCAD-SNO (Active) VLCAD_inactive->VLCAD_active FAO Fatty Acid β-Oxidation VLCAD_active->FAO Increased Catalytic Efficiency

Caption: S-nitrosylation of VLCAD enhances its activity.

Experimental Workflow for Validating ACAD Covalent Modifications

cluster_sample Sample Preparation cluster_validation Validation Methods cluster_analysis Data Analysis & Interpretation Sample Cell/Tissue Sample Mito Mitochondrial Isolation Sample->Mito ACAD_IP ACAD Immunoprecipitation Mito->ACAD_IP LCMS LC-MS/MS Analysis ACAD_IP->LCMS Biochem Biochemical Assays ACAD_IP->Biochem Mod_ID Modification Site ID & Quantification LCMS->Mod_ID Activity Enzyme Activity Measurement Biochem->Activity Conclusion Biological Significance Mod_ID->Conclusion Activity->Conclusion

Caption: Workflow for covalent modification validation.

References

Unraveling the Potency of Fatty Acid Oxidation Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency and mechanisms of various inhibitors targeting fatty acid oxidation is critical. This guide provides a detailed comparison of 3,4-Pentadienoyl-CoA with other key inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development efforts.

Introduction to Fatty Acid Oxidation and its Inhibition

Mitochondrial fatty acid β-oxidation (FAO) is a crucial metabolic pathway responsible for energy production from lipids. This process involves a series of enzymatic reactions that shorten fatty acyl-CoA molecules, generating acetyl-CoA, FADH2, and NADH. The inhibition of this pathway is a key therapeutic strategy for various metabolic disorders and is an area of active research. This guide focuses on comparing the inhibitory potency of several compounds that target different enzymes within the FAO pathway.

Comparative Analysis of Inhibitor Potency

The inhibitory potency of a compound is a key determinant of its efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For irreversible inhibitors, the inactivation rate constant (k_inact) provides a measure of how rapidly the enzyme is inactivated. The following table summarizes the available quantitative data for this compound and other notable inhibitors of fatty acid oxidation.

InhibitorTarget EnzymeInhibitor TypePotencyOrganism/System
This compound Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Suicide Inhibitork_inact = 2.4 x 10³ min⁻¹[1]Pig Kidney
Methylenecyclopropylacetyl-CoA (MCPA-CoA) Short-Chain and Medium-Chain Acyl-CoA DehydrogenasesSuicide InhibitorSevere, irreversible inactivation[2]Purified enzymes
Perhexiline Carnitine Palmitoyltransferase-1 (CPT-1)CompetitiveIC50 = 77 µM[3]Rat Heart Mitochondria
Carnitine Palmitoyltransferase-2 (CPT-2)-IC50 = 79 µM[4]-
Trimetazidine Long-Chain 3-Ketoacyl-CoA Thiolase-IC50 ≈ 75 nM[5]-
S-15176 (Trimetazidine derivative) Carnitine Palmitoyltransferase-1 (CPT-1)Non-competitiveIC50 = 16.8 µM[6]Rat Heart Mitochondria
Etomoxir Carnitine Palmitoyltransferase-1a (CPT-1a)IrreversibleIC50 = 0.01 - 0.70 µM-
Fenofibrate -Upregulator of FAO enzymesNot a direct inhibitorObese Zucker Rats

Note: A direct comparison of potency based solely on these values should be made with caution, as the inhibitor types and experimental conditions vary. For instance, a low k_inact for a suicide inhibitor like this compound indicates very high potency, as it reflects the rate of irreversible enzyme inactivation.

Signaling Pathways and Experimental Workflows

To visualize the points of intervention for these inhibitors, the following diagrams illustrate the fatty acid β-oxidation pathway and a general experimental workflow for assessing inhibitor potency.

FAO_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Outer_Mitochondrial_Membrane Outer Mitochondrial Membrane Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Inhibited by this compound & MCPA-CoA Acyl_Carnitine Acyl-Carnitine Fatty_Acyl_CoA->Acyl_Carnitine CPT-1 Inhibited by Perhexiline, S-15176, Etomoxir Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA + Acyl-CoA (n-2) Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase Inhibited by Trimetazidine Fatty_Acid Fatty Acid Fatty_Acid->Fatty_Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine->Fatty_Acyl_CoA CPT-2

Figure 1: Fatty Acid β-Oxidation Pathway and Inhibitor Targets.

Experimental_Workflow cluster_Workflow General Workflow for Inhibitor Potency Assessment Start Prepare Enzyme and Substrate Solutions Incubate Incubate Enzyme with Varying Inhibitor Concentrations Start->Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Incubate->Initiate_Reaction Monitor_Activity Monitor Enzyme Activity Over Time (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Activity Analyze_Data Analyze Data to Determine IC50, Ki, or k_inact Monitor_Activity->Analyze_Data Compare Compare Potency of Different Inhibitors Analyze_Data->Compare

Figure 2: Experimental Workflow for Inhibitor Potency.

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in inhibitor studies. Below are detailed methodologies for key assays cited in this guide.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay (Spectrophotometric)

This assay measures the activity of MCAD by monitoring the reduction of an artificial electron acceptor.

  • Principle: The assay measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA at 308 nm in the presence of phenazine methosulfate (PMS) as an electron acceptor. This substrate is specific for MCAD.[7]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

    • Substrate: 3-phenylpropionyl-CoA solution.

    • Electron Acceptor: Phenazine methosulfate (PMS) solution.

    • Enzyme: Purified or partially purified MCAD.

    • Inhibitor stock solutions of varying concentrations.

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer and PMS.

    • Add the MCAD enzyme preparation to the cuvette and incubate for a defined period with the desired concentration of the inhibitor (e.g., this compound). For time-dependent inhibition, this pre-incubation time is critical.

    • Initiate the reaction by adding the substrate, 3-phenylpropionyl-CoA.

    • Immediately monitor the increase in absorbance at 308 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.

    • The rate of the reaction is proportional to the enzyme activity.

    • To determine IC50 values, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

    • For time-dependent inhibitors, the inactivation rate constant (k_inact) can be determined by plotting the natural logarithm of the remaining enzyme activity against the pre-incubation time with the inhibitor.

Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition Assay

This assay determines the activity of CPT-1 by measuring the formation of palmitoylcarnitine.

  • Principle: The forward radioisotopic assay measures the rate of conversion of L-[³H-methyl]carnitine and palmitoyl-CoA to [³H]palmitoylcarnitine.

  • Reagents:

    • Assay Buffer: 75 mM KCl, 50 mM Tris-HCl, pH 7.5, 2 mM KCN, 1 mM dithiothreitol.

    • Substrate 1: Palmitoyl-CoA solution.

    • Substrate 2: L-[³H-methyl]carnitine.

    • Bovine Serum Albumin (BSA), fatty acid-free.

    • Inhibitor stock solutions (e.g., Perhexiline).

    • Mitochondrial preparation (source of CPT-1).

  • Procedure:

    • Isolate mitochondria from the tissue of interest (e.g., rat heart or liver).

    • Pre-incubate the mitochondrial preparation with varying concentrations of the inhibitor in the assay buffer.

    • Initiate the reaction by adding palmitoyl-CoA and L-[³H-methyl]carnitine.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 5 minutes).

    • Stop the reaction by adding ice-cold perchloric acid.

    • Separate the unreacted [³H]carnitine from the product, [³H]palmitoylcarnitine, using a cation exchange column or by butanol extraction.

    • Quantify the radioactivity of the product using liquid scintillation counting.

    • Calculate the enzyme activity and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

3-Ketoacyl-CoA Thiolase Inhibition Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

  • Principle: The assay spectrophotometrically monitors the decrease in the concentration of the Mg²⁺-complex of acetoacetyl-CoA at 303 nm.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂ and 10 mM 2-mercaptoethanol.

    • Substrate: Acetoacetyl-CoA solution.

    • Coenzyme A (CoA) solution.

    • Enzyme: Purified 3-ketoacyl-CoA thiolase.

    • Inhibitor stock solutions (e.g., Trimetazidine).

  • Procedure:

    • Prepare the reaction mixture in a cuvette containing the assay buffer, acetoacetyl-CoA, and the inhibitor at various concentrations.

    • Equilibrate the mixture to the assay temperature (e.g., 25°C).

    • Initiate the reaction by adding CoA.

    • Monitor the decrease in absorbance at 303 nm.

    • The rate of absorbance decrease is proportional to the thiolase activity.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The data and protocols presented in this guide offer a comparative framework for understanding the inhibitory potency of this compound and other key modulators of fatty acid oxidation. This compound stands out as a highly potent, mechanism-based inactivator of MCAD. In contrast, other inhibitors like Perhexiline and Trimetazidine exhibit reversible inhibition of different enzymes in the FAO pathway with varying potencies. The provided experimental methodologies serve as a foundation for researchers to conduct their own comparative studies, ensuring consistency and reproducibility. A thorough understanding of these inhibitors' characteristics is essential for the rational design and development of novel therapeutics targeting metabolic diseases.

References

A Comparative Guide to Mechanism-Based Inactivators of Acyl-CoA Dehydrogenases: 3,4-Pentadienoyl-CoA and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of enzymology and drug development, mechanism-based inactivators, or "suicide substrates," represent a sophisticated class of inhibitors that are catalytically activated by their target enzyme, leading to irreversible inactivation. This guide provides a detailed comparison of 3,4-pentadienoyl-CoA, a potent mechanism-based inactivator, with other notable inactivators of acyl-CoA dehydrogenases (ACADs). ACADs are a family of flavoenzymes crucial for the initial step of mitochondrial fatty acid β-oxidation.[1][2][3] Their inhibition is a key area of research for understanding metabolic disorders and developing potential therapeutics.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data and methodologies.

Mechanism of Action: A Tale of Two Strategies

Mechanism-based inactivators of ACADs primarily employ one of two strategies: modification of the FAD cofactor or alkylation of an active site amino acid residue.

  • This compound , an allenic substrate analog, is a potent inhibitor that reacts rapidly with the oxidized form of general acyl-CoA dehydrogenase.[4] The catalytic process is initiated by the abstraction of an alpha-hydrogen as a proton.[4] This leads to the formation of a covalent adduct with the flavin cofactor, likely at the N-5 position of the isoalloxazine ring.[4] While this adduct is initially inactive, the enzyme can slowly regain activity as the adduct decomposes.[4] However, a portion of the enzyme becomes irreversibly inactivated due to covalent modification of the protein.[4]

  • Other inactivators, such as (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) , the toxic metabolite of hypoglycin, and Spiropentylacetyl-CoA (SPA-CoA) , also target the FAD cofactor.[5][6] Their mechanism is thought to involve a single electron transfer process.[6]

  • In contrast, alkynoyl-CoA derivatives like 2-pentynoyl-CoA and oct-4-en-2-ynoyl-CoA inactivate ACADs by targeting a catalytically essential glutamate residue in the active site.[7][8] The inactivation mechanism involves the enzyme-catalyzed rearrangement of the acetylene to a reactive allene, which is then attacked by the glutamate residue.[9]

Quantitative Comparison of Inactivator Performance

The efficacy of mechanism-based inactivators is typically quantified by two key kinetic parameters: KI, the concentration of the inactivator that gives half the maximal rate of inactivation, and kinact, the maximal rate of inactivation. A lower KI indicates higher affinity, and a higher kinact indicates a faster inactivation rate. The ratio kinact/KI is often used as a measure of the overall inactivation efficiency.

InactivatorTarget EnzymeKI (μM)kinact (min-1)Inactivation Efficiency (kinact/KI) (M-1min-1)
This compound General Acyl-CoA Dehydrogenase (pig kidney)-2.4 x 103-
Oct-4-en-2-ynoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)110.0252.27 x 103
(S)-3-amino-4,4-difluorocyclopent-1-enecarboxylic acid Human Ornithine Aminotransferase (hOAT)60--
Avinin (lignan) Cytochrome P450 3A42.40.0301.25 x 104
Helioxanthin (lignan) Cytochrome P450 3A41.60.0432.69 x 104

Note: Data is compiled from multiple sources and experimental conditions may vary. A direct comparison of absolute values should be made with caution. The "-" indicates data not available in the cited sources.

Selectivity Profile of MCPA-CoA:

Target EnzymeInactivation
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Severe and irreversible
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Severe and irreversible
Isovaleryl-CoA Dehydrogenase (IVDH)Severe and irreversible
2-Methyl-Branched Chain Acyl-CoA DehydrogenaseSlow and mild
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Not significantly inactivated

This selectivity highlights the potential for developing isozyme-specific inactivators.[5]

Visualizing the Mechanisms and Pathways

To better understand the processes involved, the following diagrams illustrate the fatty acid β-oxidation pathway, the experimental workflow for assessing inactivators, and a comparison of the inactivation mechanisms.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.

experimental_workflow Enzyme_Prep Enzyme Preparation (e.g., purified ACAD) Inactivator_Incubation Incubation with Inactivator (Varying concentrations and times) Enzyme_Prep->Inactivator_Incubation Activity_Assay Residual Activity Assay (e.g., Spectrophotometric) Inactivator_Incubation->Activity_Assay Data_Analysis Data Analysis (Calculation of k_inact and K_I) Activity_Assay->Data_Analysis

Caption: Experimental Workflow for Inactivator Analysis.

inactivation_mechanisms cluster_fad FAD Adduct Formation cluster_glu Active Site Residue Alkylation Pentadienoyl_CoA This compound FAD_Adduct Covalent FAD Adduct Pentadienoyl_CoA->FAD_Adduct MCPA_CoA MCPA-CoA MCPA_CoA->FAD_Adduct Pentynoyl_CoA 2-Pentynoyl-CoA Alkylated_Glu Alkylated Glutamate Residue Pentynoyl_CoA->Alkylated_Glu

Caption: Comparison of Inactivation Mechanisms.

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of ACAD inactivators, based on common methodologies.[10][11][12]

Enzyme Activity Assay (Spectrophotometric)

This assay measures the rate of reduction of an electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by ACAD.

Materials:

  • Purified acyl-CoA dehydrogenase

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Acyl-CoA substrate (e.g., octanoyl-CoA)

  • Electron acceptor (e.g., phenazine ethosulfate (PES) and 2,6-dichlorophenolindophenol (DCPIP) or ferricenium hexafluorophosphate)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the electron acceptor(s).

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately before adding the enzyme, record a baseline absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP reduction).

  • Add a small, known amount of the purified ACAD to the cuvette and mix thoroughly.

  • Monitor the decrease in absorbance over time, which corresponds to the reduction of the electron acceptor.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.

Inactivation Kinetics

This experiment determines the rate of enzyme inactivation by the mechanism-based inactivator.

Materials:

  • Purified acyl-CoA dehydrogenase

  • Inactivation Buffer (e.g., 100 mM potassium phosphate, pH 7.6)

  • Mechanism-based inactivator (e.g., this compound) at various concentrations

  • Reagents for the enzyme activity assay (see above)

Procedure:

  • Pre-incubate the purified ACAD in the inactivation buffer at a set temperature (e.g., 25°C).

  • Initiate the inactivation reaction by adding the mechanism-based inactivator at a specific concentration.

  • At various time points, withdraw an aliquot of the inactivation mixture and dilute it into the enzyme activity assay mixture, which contains the substrate for the activity assay. This dilution should be sufficient to stop the inactivation process.

  • Immediately measure the residual enzyme activity as described in the enzyme activity assay protocol.

  • Plot the natural logarithm of the residual activity versus the pre-incubation time. The slope of this plot gives the apparent first-order rate constant of inactivation (kobs) for that inactivator concentration.

  • Repeat this procedure for a range of inactivator concentrations.

  • Plot kobs versus the inactivator concentration. The data can be fitted to the Michaelis-Menten equation to determine kinact (the maximum rate of inactivation) and KI (the concentration of inactivator that gives half-maximal inactivation rate).

Conclusion

This compound is a highly potent mechanism-based inactivator of general acyl-CoA dehydrogenase, acting via the formation of a covalent adduct with the FAD cofactor.[4] Its high rate of inactivation makes it a valuable tool for studying the mechanism of ACADs. In comparison, other inactivators like MCPA-CoA and 2-pentynoyl-CoA offer insights into the potential for isozyme selectivity and alternative inactivation chemistries targeting different components of the active site.[5][7] The choice of inactivator for a particular research application will depend on the specific ACAD isozyme of interest, the desired mechanism of action, and the required kinetic properties. Further research into the development of highly specific and potent mechanism-based inactivators will continue to be a promising avenue for both basic research and therapeutic development in the field of metabolic diseases.

References

Cross-Reactivity of 3,4-Pentadienoyl-CoA with Acyl-CoA Dehydrogenases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the mechanism-based inhibitor 3,4-Pentadienoyl-CoA with various members of the acyl-CoA dehydrogenase (ACAD) family. The ACADs are a class of flavoenzymes crucial for the initial step in each cycle of mitochondrial fatty acid β-oxidation.[1][2] Their substrate specificity is categorized by the length of the fatty acyl chain: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1][3] Understanding the differential inhibition of these enzymes is critical for the development of targeted therapeutics and for elucidating the mechanisms of toxicity associated with compounds that are metabolized to reactive acyl-CoA species.

Mechanism of Inhibition by this compound

This compound is an allenic substrate analog that acts as a potent "suicide" inhibitor of acyl-CoA dehydrogenases.[4] The inhibitory mechanism involves the enzyme's own catalytic machinery. The essential glutamate base in the active site of the ACAD abstracts an alpha-proton from the this compound.[5] This initiates a series of events leading to the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme inactive.[4][5] Specifically, for medium-chain acyl-CoA dehydrogenase, the R-enantiomer of 3,4-dienoyl-CoA derivatives has been shown to be a potent stoichiometric inhibitor, while the S-enantiomer is not.[5] The stability of this adduct can be influenced by the length of the acyl chain of the dienoyl-CoA derivative.[5]

cluster_0 Enzyme Active Site E-FAD_ox Oxidized Enzyme (E-FAD) EI_Complex Enzyme-Inhibitor Complex E-FAD_ox->EI_Complex Binding Inhibitor This compound Inhibitor->EI_Complex Proton_Abstraction α-Proton Abstraction (by catalytic base) EI_Complex->Proton_Abstraction Intermediate Reactive Intermediate Proton_Abstraction->Intermediate Covalent_Adduct Inactive Covalent Adduct (E-FAD-Inhibitor) Intermediate->Covalent_Adduct Nucleophilic Attack on FAD

Figure 1. Proposed mechanism of acyl-CoA dehydrogenase inhibition.

Comparative Cross-Reactivity Data

Direct comparative studies on the cross-reactivity of this compound across the full spectrum of acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, and VLCAD) are limited in the available scientific literature. However, extensive research on the general acyl-CoA dehydrogenase from pig kidney and on MCAD provides a strong foundation for understanding its inhibitory potential. The table below summarizes the available quantitative data and provides a hypothesis for the reactivity with other ACADs based on studies with analogous mechanism-based inhibitors.

Acyl-CoA Dehydrogenase (ACAD)Substrate SpecificitySource Organism (for available data)Quantitative Inhibition Data (kinact or Ki)Qualitative Reactivity & Hypothesis
SCAD (Short-Chain)C4-C6 Acyl-CoAsNot AvailableData not available in reviewed literature.Hypothesized to be sensitive. Studies with another mechanism-based inhibitor, 2-pentynoyl-CoA, showed rapid inactivation of SCAD, suggesting a similar susceptibility for this compound due to the position of the catalytic base.[5]
MCAD (Medium-Chain)C6-C12 Acyl-CoAsPig Kidneyk = 2.4 x 103 min-1 (for general ACAD)[4]Potent inhibitor. The R-enantiomer of 3,4-dienoyl-CoA derivatives is a potent, stoichiometric inhibitor. The stability of the adduct is dependent on the acyl chain length.[5]
LCAD (Long-Chain)C12-C18 Acyl-CoAsNot AvailableData not available in reviewed literature.Hypothesized to be less sensitive or resistant. LCAD was not significantly inactivated by the mechanism-based inhibitor (methylenecyclopropyl)acetyl-CoA.[6] The different positioning of the catalytic base in LCAD compared to SCAD and MCAD may hinder the specific proton abstraction required for the activation of certain inhibitors.[5]
VLCAD (Very-Long-Chain)C14-C24 Acyl-CoAsNot AvailableData not available in reviewed literature.Hypothesized to be less sensitive or resistant. Similar to LCAD, the structural differences in the active site of VLCAD might confer resistance to this type of inhibitor. However, experimental verification is required.

Experimental Protocols

The following is a generalized protocol for a spectrophotometric assay to determine the inhibitory activity of this compound against a specific acyl-CoA dehydrogenase. This method is based on the reduction of an artificial electron acceptor, which can be monitored by a change in absorbance.

Objective: To measure the rate of inhibition of a specific acyl-CoA dehydrogenase by this compound.

Materials:

  • Purified short-chain, medium-chain, long-chain, or very-long-chain acyl-CoA dehydrogenase

  • This compound solution of known concentration

  • Substrate for the specific ACAD (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD, Palmitoyl-CoA for LCAD/VLCAD)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)

  • Electron acceptor solution (e.g., 1 mM Ferricenium hexafluorophosphate)

  • Spectrophotometer capable of reading at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for Ferricenium)

  • Cuvettes

Procedure:

  • Enzyme Activity Measurement (Control): a. Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C). b. In a cuvette, prepare a reaction mixture containing the assay buffer and the electron acceptor solution. c. Add a specific amount of the acyl-CoA dehydrogenase to the cuvette and mix gently. d. Initiate the reaction by adding the specific acyl-CoA substrate. e. Immediately monitor the change in absorbance at the appropriate wavelength over time. The rate of change is proportional to the enzyme activity.

  • Inhibition Assay: a. Prepare a reaction mixture in a cuvette containing the assay buffer and the acyl-CoA dehydrogenase. b. Add a specific concentration of this compound to the cuvette and incubate for a defined period. c. At various time points during the incubation, take an aliquot of the enzyme-inhibitor mixture and add it to a separate cuvette containing the assay buffer, electron acceptor, and the specific substrate. d. Immediately measure the residual enzyme activity as described in the control measurement. e. The rate of inactivation can be determined by plotting the natural logarithm of the residual activity against the incubation time with the inhibitor.

cluster_1 Experimental Workflow Prepare_Reagents Prepare Assay Buffer, Substrate, Inhibitor, and Electron Acceptor Solutions Control_Assay Measure Control Activity (Enzyme + Substrate) Prepare_Reagents->Control_Assay Inhibition_Assay Incubate Enzyme with This compound Prepare_Reagents->Inhibition_Assay Enzyme_Prep Purify and Quantify Acyl-CoA Dehydrogenase Enzyme_Prep->Control_Assay Enzyme_Prep->Inhibition_Assay Measure_Residual Measure Residual Activity at Time Points Inhibition_Assay->Measure_Residual Data_Analysis Determine Rate of Inactivation (kinact) Measure_Residual->Data_Analysis

References

A Structural and Functional Comparison of Enzyme Adducts with Diverse Acyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how different acyl-CoA analogs interact with and modulate the function of various enzymes. By examining structural data from X-ray crystallography alongside quantitative biochemical data, we aim to elucidate the key determinants of binding affinity and inhibitory potency. This information is critical for the rational design of novel therapeutics targeting acyl-CoA utilizing enzymes.

Comparative Analysis of Enzyme Inhibition by Acyl-CoA Analogs

The inhibitory potential of acyl-CoA analogs is highly dependent on the specific enzyme and the structure of the analog itself, particularly the length and saturation of the acyl chain. A study on human lipoxygenase (LOX) isozymes highlights these specificities.

Table 1: Inhibitory Potency (IC50) of Acyl-CoA Analogs against Human Lipoxygenase Isozymes

Acyl-Coenzyme AAcyl Chainh12-LOX (µM)h15-LOX-1 (µM)h15-LOX-2 (µM)h5-LOX (µM)
Palmitoyl-CoA16:0>200>500>2003.3 ± 0.3
Palmitoleoyl-CoA16:1>500>500>2002.0 ± 0.4
Stearoyl-CoA18:0>2004.2 ± 0.67.6 ± 1>50
Oleoyl-CoA18:132 ± 439 ± 20.62 ± 0.060>50
Linoleoyl-CoA18:2>200(Substrate)>100>100
Arachidonoyl-CoA20:4110 ± 20>500>500>200

Data sourced from inhibitory investigations of acyl-CoA derivatives against human lipoxygenase isozymes[1].

As the data indicates, C18 acyl-CoA derivatives were found to be the most potent against h12-LOX, h15-LOX-1, and h15-LOX-2, while C16 analogs were more effective against h5-LOX[1]. Notably, oleoyl-CoA demonstrated the highest potency against h15-LOX-2 with an IC50 value of 0.62 µM, and further kinetic analysis revealed it to be an allosteric inhibitor with a Ki of 82 +/- 70 nM[1]. This highlights that beyond simple active site occupancy, acyl-CoA analogs can exert their effects through complex allosteric mechanisms.

Structural Insights from Enzyme-Analog Complexes

To understand the molecular basis of these interactions, high-resolution structural data is invaluable. X-ray crystallography of enzymes in complex with acyl-CoA analogs reveals the precise binding modes and key intermolecular interactions. Such studies often necessitate the use of non-hydrolyzable analogs to trap the enzyme-ligand complex in a stable state for structural analysis[2][3].

Table 2: Structural Data for Enzyme-Acyl-CoA Analog Complexes

EnzymeLigand/AnalogPDB IDResolution (Å)Key Findings
4-Hydroxybenzoyl-CoA Thioesterase4-Hydroxyphenacyl-CoA1L0T1.5Inhibitor binding is mediated primarily by backbone interactions and solvent. Asp17 is positioned for nucleophilic attack.[4][5]
4-Hydroxybenzoyl-CoA Thioesterase4-Hydroxybenzyl-CoA1L0U1.8Similar binding mode to 4-hydroxyphenacyl-CoA, confirming the role of the enzyme's "hot dog" fold in substrate recognition.[4][5]
Fatty Acid Amide Hydrolase (FAAH)α-Ketoheterocycle Inhibitors3K7F, 3K83, 3K84N/AInhibitors form a hemiketal with an active site serine, mimicking the tetrahedral intermediate. The acyl chain binds in a hydrophobic channel.[6]
Acyl-CoA Synthetase (M. acetivorans)N/A (Apo)3R432.1Structure reveals a shallow pocket for binding medium-chain carboxylates, highlighting diversity in the acyl-binding pocket among this enzyme family.[7]

These structural studies collectively demonstrate that the binding of acyl-CoA analogs is a highly specific process governed by the shape and chemical environment of the enzyme's active site or allosteric sites. For instance, in 4-hydroxybenzoyl-CoA thioesterase, the enzyme utilizes backbone interactions and a helix dipole to polarize the thioester carbonyl group, making it susceptible to hydrolysis[4][5].

Experimental Protocols

The data presented in this guide are derived from a combination of biochemical and biophysical techniques. Below are summarized methodologies for key experiments.

  • Enzyme Preparation: Recombinant human lipoxygenase isozymes are expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Substrate and Inhibitor Preparation: Acyl-CoA analogs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions. The substrate (e.g., arachidonic acid) is prepared in ethanol.

  • Assay Procedure: The assay is typically performed in a spectrophotometer-compatible plate. The reaction mixture contains buffer (e.g., Tris-HCl), the enzyme, and varying concentrations of the acyl-CoA analog.

  • Reaction Initiation and Monitoring: The reaction is initiated by adding the substrate. The formation of the product is monitored by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for conjugated dienes produced by LOX).

  • Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

  • Protein Expression and Purification: The target enzyme is overexpressed, typically in E. coli, and purified to homogeneity using a series of chromatography steps.

  • Synthesis of Analogs: When necessary, non-hydrolyzable acyl-CoA analogs are synthesized. This may involve replacing the thioester linkage with a more stable amide or ketone group[2].

  • Co-crystallization: The purified enzyme is mixed with a molar excess of the acyl-CoA analog and subjected to crystallization screening using techniques like vapor diffusion (sitting or hanging drop).

  • Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. A molecular model of the enzyme-adduct complex is built into the electron density and refined to yield the final atomic coordinates[4][5].

Visualizing the Workflow

The process of characterizing enzyme-acyl-CoA analog interactions follows a logical progression from functional assays to detailed structural analysis.

G cluster_0 Biochemical Analysis cluster_1 Structural Analysis cluster_2 Data Integration a Enzyme Expression & Purification c Kinetic & Inhibition Assays (IC50, Ki) a->c b Acyl-CoA Analog Synthesis b->c d Co-crystallization Trials c->d Select Potent Analogs g Structure-Activity Relationship (SAR) Analysis c->g e X-ray Diffraction Data Collection d->e f Structure Solution & Refinement e->f f->g

General workflow for enzyme-acyl-CoA analog adduct analysis.

Signaling and Metabolic Context

Acyl-CoA molecules are not just metabolites; they are also important signaling molecules that can regulate the activity of various enzymes involved in lipid metabolism and other cellular processes[1]. The inhibition of enzymes like lipoxygenases and cyclooxygenases by acyl-CoAs suggests an endogenous regulatory role that could be exploited for therapeutic purposes[1]. Understanding these pathways is crucial for drug development.

G cluster_pathway Simplified Inflammatory Pathway cluster_inhibition Inhibition Mechanism AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX PGs Pro-inflammatory Leukotrienes LOX->PGs Analog Acyl-CoA Analog (e.g., Oleoyl-CoA) Analog->LOX Allosteric Inhibition

Inhibition of the lipoxygenase pathway by an acyl-CoA analog.

By leveraging the structural and functional data from comparative studies like this, researchers can better design potent and selective enzyme inhibitors, paving the way for new therapeutic interventions in diseases where acyl-CoA metabolism is dysregulated.

References

Kinetic Showdown: Wild-Type vs. Mutant MCAD with the Suicide Inhibitor 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Metabolic Disease

The irreversible inhibitor 3,4-Pentadienoyl-CoA serves as a potent tool for studying the catalytic mechanism of acyl-CoA dehydrogenases, a class of enzymes critical in fatty acid metabolism. Understanding how mutations affect the interaction with such inhibitors is paramount for developing targeted therapeutics for metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This guide provides a comparative kinetic analysis of wild-type MCAD and the prevalent K304E mutant, a common genetic variant in MCAD deficiency, in their interaction with this compound.

Data Presentation: A Kinetic Snapshot

EnzymeInhibitor/Substratek_inact (min⁻¹)K_i (µM)Specific Activity (vs. Octanoyl-CoA)Key Observations
Wild-Type MCAD (porcine kidney) This compound2.4 x 10³[1]Not Reported100% (baseline)Rapid, irreversible inactivation through covalent modification of the FAD cofactor.[1]
K304E Mutant MCAD (human) This compoundNot ReportedNot ReportedSimilar to wild-type[2]The mutation primarily leads to protein misfolding and instability, rather than a direct alteration of the active site's catalytic efficiency for standard substrates.[2][3][4] It is hypothesized that the instability of the mutant could alter its interaction with suicide inhibitors.

Note: The kinetic data for the wild-type enzyme is from studies on the general acyl-CoA dehydrogenase from pig kidney, which is structurally and functionally similar to human MCAD. The specific activity of the K304E mutant is relative to the wild-type enzyme with the substrate octanoyl-CoA.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

Expression and Purification of Recombinant Human MCAD (Wild-Type and K304E Mutant)

This protocol outlines the general steps for obtaining purified enzyme for kinetic studies.

  • Expression System: E. coli strains such as JM105 are commonly used for expressing recombinant human MCAD.[5] The cDNA for wild-type or the K304E mutant MCAD is typically cloned into a suitable expression vector.[5]

  • Culture and Induction: Bacterial cultures are grown in a rich medium like 2-YT broth at 37°C.[5] Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture.[5] To aid in proper folding, co-expression with chaperonins like GroEL/GroES can be employed, which is particularly beneficial for the folding-impaired K304E mutant.[3]

  • Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or other mechanical means. The cell lysate is then centrifuged to remove cell debris.

  • Purification: A multi-step chromatography process is typically used to purify the recombinant MCAD. This may include:

    • Affinity Chromatography: Using a resin with affinity for a tag fused to the recombinant protein (e.g., His-tag).

    • Anion-Exchange Chromatography: Using a resin like DEAE-Sepharose to separate proteins based on their charge.[5]

    • Size-Exclusion Chromatography: To separate the protein based on size and remove any remaining impurities.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.[6] The concentration of the purified enzyme is determined spectrophotometrically.

Kinetic Analysis of MCAD Inhibition by this compound

The activity of MCAD and its inhibition can be monitored using the ETF fluorescence reduction assay.[7][8][9]

  • Principle: The assay measures the decrease in the intrinsic fluorescence of the Electron Transfer Flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase.

  • Reagents:

    • Purified wild-type or K304E MCAD

    • Purified Electron Transfer Flavoprotein (ETF)

    • This compound (inhibitor)

    • Octanoyl-CoA (substrate for baseline activity)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.6)

  • Procedure for Determining k_inact:

    • The enzyme is pre-incubated with various concentrations of this compound in the assay buffer.

    • At specific time intervals, aliquots are withdrawn from the incubation mixture and diluted into a cuvette containing the substrate (octanoyl-CoA) and ETF.

    • The residual enzyme activity is measured by monitoring the rate of decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm).

    • The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time. The apparent first-order rate constant (k_obs) is determined from the negative slope of this plot.

    • The maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i) are determined by plotting k_obs against the inhibitor concentration and fitting the data to the Michaelis-Menten equation.

Mandatory Visualization

Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis expr Expression of WT & K304E MCAD puri Purification of Enzymes expr->puri preinc Pre-incubation with this compound puri->preinc activity Measure Residual Activity (ETF Fluorescence Assay) preinc->activity plot1 Plot ln(% Activity) vs. Time activity->plot1 plot2 Determine k_obs plot1->plot2 plot3 Plot k_obs vs. [Inhibitor] plot2->plot3 plot4 Determine k_inact and K_i plot3->plot4

Caption: Workflow for determining the kinetic parameters of MCAD inhibition.

Mechanism of Suicide Inhibition

suicide_inhibition E_FAD MCAD-FAD (Active Enzyme) ES_Complex Enzyme-Inhibitor Complex E_FAD->ES_Complex Binding Inhibitor This compound Inhibitor->ES_Complex Activated_Intermediate Activated Allenic Intermediate ES_Complex->Activated_Intermediate α-proton abstraction Covalent_Adduct Covalent Adduct (Inactive Enzyme) Activated_Intermediate->Covalent_Adduct Nucleophilic attack by FAD

Caption: Suicide inhibition of MCAD by this compound.

References

Validating the Physiological Relevance of 3,4-Pentadienoyl-CoA Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3,4-Pentadienoyl-CoA, a potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), with other known MCAD inhibitors. The physiological relevance of inhibiting this key enzyme in fatty acid β-oxidation is underscored by the severe metabolic disruptions observed in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). Understanding the characteristics of different inhibitors is crucial for their application as research tools and for the development of potential therapeutics.

Comparison of MCAD Inhibitors

This compound is a powerful tool for studying MCAD function due to its rapid and irreversible mechanism of action. To objectively assess its performance, this section compares it with two other well-characterized MCAD inhibitors: methylenecyclopropylacetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin A, and spiropentaneacetic acid (SPA).

Quantitative Performance Data

Direct comparison of the inhibitory potency of these compounds is challenging due to variations in experimental conditions reported in the literature. However, available kinetic data and inhibitory concentrations provide valuable insights.

InhibitorTarget Enzyme(s)Potency/KineticsMechanism of ActionSpecificity
This compound General acyl-CoA dehydrogenase (including MCAD)k_inact = 2.4 x 10³ min⁻¹ for general acyl-CoA dehydrogenase[1][2]Suicide inhibitor; forms a covalent adduct with the FAD cofactor[1][2]Broad-spectrum acyl-CoA dehydrogenase inhibitor
Methylenecyclopropylacetyl-CoA (MCPA-CoA) MCAD, Short-Chain Acyl-CoA Dehydrogenase (SCAD), Isovaleryl-CoA Dehydrogenase (IVDH)[3]Strong irreversible inhibitor; specific IC50/Ki values for MCAD are not readily available in literature.Irreversible inhibitor; likely forms a covalent adduct with the enzyme[3]Inhibits multiple acyl-CoA dehydrogenases[3][4]
Spiropentaneacetic Acid (SPA) MCADIC50 = 6-100 µM for inhibition of palmitoylcarnitine oxidation in rat liver mitochondria (indirect measure)[4]Irreversible inhibitor; proposed to form a tight, non-covalent complex[4]Specific for MCAD[4]

Note: The provided IC50 range for SPA is for the inhibition of the overall fatty acid oxidation pathway and not a direct measure of MCAD inhibition, hence the wide range. The inactivation rate constant (k_inact) for this compound highlights its rapid action.

Mechanism of Action and Signaling Pathways

The primary target of these inhibitors, MCAD, is a critical enzyme in the mitochondrial fatty acid β-oxidation spiral. Its inhibition disrupts cellular energy metabolism, particularly during periods of fasting or high energy demand.

Fatty_Acid_Oxidation_Inhibition Inhibition of Medium-Chain Fatty Acid β-Oxidation cluster_Mitochondrion Mitochondrial Matrix cluster_Inhibitors Inhibitors Medium-Chain Acyl-CoA Medium-Chain Acyl-CoA MCAD MCAD Medium-Chain Acyl-CoA->MCAD Substrate Trans-2-Enoyl-CoA Trans-2-Enoyl-CoA MCAD->Trans-2-Enoyl-CoA Catalyzes Acetyl-CoA Acetyl-CoA Trans-2-Enoyl-CoA->Acetyl-CoA Further β-oxidation steps TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Energy_Production ATP Production TCA_Cycle->Energy_Production This compound This compound This compound->MCAD Irreversibly Inhibits MCPA-CoA MCPA-CoA MCPA-CoA->MCAD Irreversibly Inhibits SPA SPA SPA->MCAD Specifically Inhibits

Figure 1: Mechanism of MCAD inhibition in the fatty acid β-oxidation pathway.

Experimental Protocols

Validating the physiological relevance of MCAD inhibition requires robust experimental designs. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Validation: Acyl-CoA Dehydrogenase Activity Assay

This protocol is adapted from the "gold standard" anaerobic ETF fluorescence reduction assay.

Objective: To measure the specific activity of MCAD in the presence and absence of inhibitors.

Materials:

  • Purified recombinant MCAD enzyme

  • Electron Transfer Flavoprotein (ETF)

  • Octanoyl-CoA (substrate)

  • This compound, MCPA-CoA, or SPA (inhibitors)

  • Anaerobic cuvettes or 96-well plates

  • Spectrofluorometer

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.2 mM EDTA)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the substrate and inhibitors in the assay buffer.

  • Anaerobic Conditions: Establish anaerobic conditions in the cuvette or plate by repeated cycles of vacuum and flushing with argon or nitrogen gas.

  • Enzyme and Inhibitor Incubation: Add the MCAD enzyme to the anaerobic assay buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.

  • Assay Initiation: Initiate the reaction by adding the substrate (octanoyl-CoA) and ETF.

  • Fluorescence Measurement: Monitor the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) over time. The rate of fluorescence decrease is proportional to the MCAD activity.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the fluorescence decay. For inhibitors, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, determine the inactivation rate constant (k_inact) and the inhibition constant (KI).

In_Vitro_Workflow In Vitro MCAD Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Anaerobic_Setup Establish Anaerobic Conditions Prepare_Reagents->Anaerobic_Setup Incubation Incubate Enzyme +/- Inhibitor Anaerobic_Setup->Incubation Initiate_Reaction Add Substrate (Octanoyl-CoA) and ETF Incubation->Initiate_Reaction Measure_Fluorescence Monitor ETF Fluorescence Decrease Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Activity, IC50, or k_inact/KI Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro MCAD activity assay.
In Vivo Validation: Murine Model of MCAD Inhibition

Objective: To assess the physiological effects of MCAD inhibitors in a living organism.

Materials:

  • MCAD knockout (MCAD-/-) mice or wild-type mice

  • This compound, MCPA-CoA, or SPA formulated for in vivo administration

  • Metabolic cages for urine and feces collection

  • Blood collection supplies

  • Tandem mass spectrometer for acylcarnitine profiling

  • Gas chromatography-mass spectrometry (GC-MS) for organic acid analysis

Procedure:

  • Animal Model: Utilize MCAD-/- mice as a model of MCAD deficiency or wild-type mice for inhibitor studies.

  • Inhibitor Administration: Administer the inhibitor to wild-type mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Fasting Challenge: Subject the mice to a period of fasting to induce reliance on fatty acid oxidation.

  • Sample Collection: Collect blood and urine samples at baseline and at various time points after inhibitor administration and/or during the fasting period.

  • Metabolite Analysis:

    • Acylcarnitine Profile: Analyze plasma or dried blood spots for acylcarnitine profiles using tandem mass spectrometry. Look for an accumulation of medium-chain acylcarnitines (e.g., C8, C10).

    • Organic Acid Analysis: Analyze urine for organic acids using GC-MS. Look for dicarboxylic aciduria, a hallmark of impaired fatty acid oxidation.

  • Physiological Assessment: Monitor physiological parameters such as blood glucose levels (for hypoglycemia), body temperature, and general health.

  • Data Analysis: Compare the metabolite profiles and physiological parameters between inhibitor-treated and control groups, and with the profiles of MCAD-/- mice.

In_Vivo_Workflow In Vivo Validation of MCAD Inhibition Start Start Select_Model Select Animal Model (e.g., MCAD-/- or WT mice) Start->Select_Model Administer_Inhibitor Administer Inhibitor or Vehicle Select_Model->Administer_Inhibitor Fasting_Challenge Induce Metabolic Stress (Fasting) Administer_Inhibitor->Fasting_Challenge Collect_Samples Collect Blood and Urine Fasting_Challenge->Collect_Samples Analyze_Metabolites Analyze Acylcarnitines and Organic Acids Collect_Samples->Analyze_Metabolites Assess_Physiology Monitor Physiological Parameters Collect_Samples->Assess_Physiology Compare_Results Compare Treated vs. Control Analyze_Metabolites->Compare_Results Assess_Physiology->Compare_Results End End Compare_Results->End

Figure 3: Workflow for the in vivo validation of MCAD inhibitors.

Conclusion

This compound stands out as a highly potent and rapid inhibitor of acyl-CoA dehydrogenases, making it an invaluable tool for acute studies of MCAD function. Its characterization as a suicide inhibitor provides a clear mechanistic understanding of its action. In comparison, MCPA-CoA offers a physiologically relevant model of MCAD inhibition as seen in Jamaican Vomiting Sickness, though its lack of specificity for MCAD should be considered. Spiropentaneacetic acid presents an interesting alternative with high specificity for MCAD, although more precise quantitative data on its inhibitory kinetics are needed for a direct comparison.

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring rapid and potent inhibition of MCAD, this compound is an excellent candidate. For investigations into the specific role of MCAD, the high specificity of SPA is advantageous. MCPA-CoA is most relevant for modeling the pathophysiology of hypoglycin A toxicity. The experimental protocols provided in this guide offer a framework for the rigorous validation of these and other novel MCAD inhibitors, contributing to a deeper understanding of fatty acid metabolism and its role in health and disease.

References

A Comparative Analysis of Inhibition Mechanisms for Different Fatty Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibition mechanisms of various fatty acid analogs targeting key enzymes in lipid metabolism. The information presented is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to aid in research and drug development.

Comparative Analysis of Inhibition Mechanisms

Fatty acid analogs exert their effects by targeting crucial enzymes involved in fatty acid synthesis, degradation, and modification. This section details the inhibition mechanisms for four major classes of enzymes: Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), Fatty Acid Amide Hydrolase (FAAH), and Stearoyl-CoA Desaturase (SCD), as well as Fatty Acid Transport Proteins (FATPs).

Fatty Acid Synthase (FASN) Inhibitors

FASN is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Its inhibition is a key strategy in cancer therapy, as many cancer cells overexpress FASN to support rapid proliferation.[1][2]

Table 1: Comparative Inhibitory Potency of FASN Inhibitors

InhibitorTarget Domain(s)Mechanism of ActionIC50 (Biochemical Assay)IC50 (Cell-Based Assay)Reference(s)
C75 Ketoacyl Synthase (KS)Irreversible, Covalent~20 µM10-40 µM (Varies by cell line)[3]
Orlistat Thioesterase (TE)Irreversible, Covalent~122 ng/mL20-100 µM (Varies by cell line)[3]
TVB-2640 (Denifanstat) Ketoacyl Synthase (KS)Reversible, Non-covalent52 nM72 nM[3]
TVB-3166 Ketoacyl Synthase (KS)Reversible, Non-covalent73.6 nM12-18 nM (human and mouse cells)[3][4]
Acetyl-CoA Carboxylase (ACC) Inhibitors

ACC is a rate-limiting enzyme in fatty acid biosynthesis that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. It exists in two isoforms, ACC1 (cytosolic, lipogenesis) and ACC2 (mitochondrial, regulation of fatty acid oxidation).[5] ACC inhibitors are being investigated for metabolic diseases and cancer.[6]

Table 2: Comparative Inhibitory Potency of ACC Inhibitors

InhibitorTarget Isoform(s)Mechanism of ActionIC50 (Biochemical Assay)Reference(s)
TOFA ACC1 and ACC2Allosteric, Non-covalent~1.5 µM[7]
CP-640186 ACC1 and ACC2Allosteric, Non-covalent53 nM (rat ACC1), 61 nM (rat ACC2)[7]
ND-646 ACC1 and ACC2Allosteric, prevents dimerization3.5 nM (human ACC1), 4.1 nM (human ACC2)[8]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[9] FAAH inhibitors increase endogenous anandamide levels and are explored for treating pain, anxiety, and inflammatory disorders.[10][11]

Table 3: Comparative Inhibitory Potency of FAAH Inhibitors

InhibitorMechanism of ActionKᵢIC50Reference(s)
URB597 Irreversible, Covalent (Carbamylation)2.0 µM4.6 nM[10][12]
OL-135 Reversible, Competitive (α-ketoheterocycle)Not directly reported, potent inhibitor~10-50 nM (species dependent)[11][13]
PF-3845 Irreversible, Covalent230 nMNot reported, potent inhibitor[10][12]
JNJ-42165279 Not specifiedNot specified70 nM (human), 313 nM (rat)[12]
Stearoyl-CoA Desaturase (SCD) Inhibitors

SCD is an enzyme in the endoplasmic reticulum that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. SCD1 inhibition can induce cancer cell death.[14]

Table 4: Comparative Inhibitory Potency of SCD1 Inhibitors

InhibitorTargetIC50 (Biochemical/Enzymatic Assay)IC50 (Cell-Based Assay)Reference(s)
A939572 SCD1<4 nM (mouse), 37 nM (human)Not specified[15]
CAY10566 SCD14.5 nM (mouse), 26 nM (human)6.8-7.9 nM (HepG2 cells)[15]
MK-8245 SCD11 nM (human), 3 nM (rat/mouse)Not specified
Fatty Acid Transport Protein (FATP) Inhibitors

FATPs are a family of proteins involved in the transport of long-chain fatty acids across the plasma membrane. FATP2 is a target for metabolic diseases and potentially cancer.[3]

Table 5: Comparative Inhibitory Potency of FATP2 Inhibitors

InhibitorCell LineIC50 (Cell-Based Fatty Acid Uptake Assay)Reference(s)
Lipofermata Caco-24.84 µM
HepG2~3-6 µM[12]
αTC1-65.4 µM[9]
Grassofermata HepG2Low micromolar range[3]
Compound 5668437 αTC1-60.8 µM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

FASN Activity Assay (NADPH Consumption)

This spectrophotometric assay measures the activity of FASN by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[3]

Materials:

  • Purified FASN enzyme or cell lysate

  • Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA

  • NADPH solution (0.24 mM final concentration)

  • Acetyl-CoA solution (30 µM final concentration)

  • Malonyl-CoA solution (50 µM final concentration)

  • Test inhibitor at various concentrations

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH, and acetyl-CoA.

  • Add the FASN enzyme preparation to the reaction mixture and incubate for 2-3 minutes to establish a baseline rate of NADPH oxidation.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm at 25°C for 10-15 minutes.

  • For inhibitor studies, pre-incubate the enzyme with the test inhibitor for a defined period before adding malonyl-CoA.

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve. The specific activity is expressed as nmol of NADPH oxidized per minute per mg of protein.

ACC Activity Assay (Coupled Enzyme Assay)

This assay measures ACC activity by coupling the production of malonyl-CoA to the FASN reaction and measuring the incorporation of a radiolabeled acetyl group into fatty acids.[12]

Materials:

  • Hepatocyte cell suspension or other cell/tissue extracts

  • Digitonin for cell permeabilization

  • Assay mixture: buffer, ATP, bicarbonate, and [1-¹⁴C]acetyl-CoA

  • Purified fatty acid synthase

  • NADPH

  • Saponification reagent (e.g., methanolic KOH)

  • Scintillation fluid and counter

Procedure:

  • Permeabilize hepatocytes with an optimized concentration of digitonin.

  • Incubate the permeabilized cells with the assay mixture containing [1-¹⁴C]acetyl-CoA, ATP, and bicarbonate to allow for the production of [¹⁴C]malonyl-CoA by ACC.

  • Add purified FASN and NADPH to the reaction to convert the generated [¹⁴C]malonyl-CoA into radiolabeled fatty acids.

  • Stop the reaction and saponify the lipids to release the fatty acids.

  • Acidify the mixture and extract the radiolabeled fatty acids using an organic solvent (e.g., petroleum ether).

  • Evaporate the solvent and quantify the radioactivity in the fatty acid fraction using a scintillation counter.

  • ACC activity is expressed as nmol of malonyl-CoA formed per minute per mg of protein.

FAAH Inhibition Assay (Radiometric)

This assay measures the ability of an inhibitor to block the hydrolysis of radiolabeled anandamide ([³H]AEA) by FAAH.

Materials:

  • Rat brain homogenate or other source of FAAH

  • [³H]Anandamide

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test inhibitor at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Pre-incubate the brain homogenate with the test inhibitor or vehicle at various concentrations for a defined period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding [³H]anandamide.

  • Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stop the reaction by adding an organic solvent mixture (e.g., chloroform/methanol).

  • Separate the aqueous and organic phases by centrifugation. The product of hydrolysis, [³H]ethanolamine, will be in the aqueous phase, while the unreacted [³H]anandamide remains in the organic phase.

  • Quantify the radioactivity in an aliquot of the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

SCD Activity Assay (Radiolabeled Stearic Acid Conversion)

This cell-based assay measures the conversion of radiolabeled stearic acid to oleic acid by SCD.[14]

Materials:

  • Cell line expressing SCD (e.g., A549, H1299)

  • [¹⁴C]Stearic acid

  • Culture medium with 0.5% bovine serum albumin

  • Test inhibitor at various concentrations

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates (argentation TLC)

  • Scintillation counter or phosphorimager

Procedure:

  • Culture cells to sub-confluency and treat with the SCD inhibitor or vehicle for 24 hours.

  • Six hours before harvesting, add [¹⁴C]stearic acid to the culture medium.

  • After the incubation period, harvest the cells and extract the total lipids.

  • Transesterify the lipids to fatty acid methyl esters.

  • Separate the saturated (stearic acid) and monounsaturated (oleic acid) fatty acid methyl esters using argentation TLC.

  • Visualize and quantify the radioactivity in the stearic acid and oleic acid spots using a phosphorimager or by scraping the spots and using a scintillation counter.

  • SCD activity is calculated as the percentage of [¹⁴C]oleic acid relative to the total radioactivity ([¹⁴C]stearic acid + [¹⁴C]oleic acid).

Cell-Based Fatty Acid Uptake Assay (Fluorescent Analog)

This assay measures the uptake of fatty acids into cells using a fluorescent fatty acid analog like C1-BODIPY-C12.[9]

Materials:

  • Adherent cells in a 96-well black-walled, clear-bottom plate

  • Serum-free, phenol red-free medium

  • Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)

  • Test inhibitor at various concentrations

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Wash the cells and incubate in serum-free, phenol red-free medium for 2 hours at 37°C.

  • Pre-incubate the cells with the test inhibitor or vehicle for a specified time (e.g., 1 hour).

  • Add the fluorescent fatty acid analog to the wells.

  • Immediately measure the fluorescence in kinetic mode at 37°C using a plate reader with appropriate excitation/emission wavelengths (e.g., 488/523 nm for BODIPY).

  • The rate of fatty acid uptake is determined from the initial linear phase of the fluorescence increase.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by the inhibition of fatty acid metabolism and general experimental workflows.

fatty_acid_synthesis_pathway cluster_ACC Acetyl-CoA Carboxylase cluster_FASN Fatty Acid Synthase cluster_SCD Stearoyl-CoA Desaturase Citrate Citrate AcetylCoA_cyto Acetyl-CoA (cytosol) Citrate->AcetylCoA_cyto ACLY MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC ACC AcetylCoA_cyto->ACC Palmitate Palmitate (C16:0) MalonylCoA->Palmitate FASN FASN MalonylCoA->FASN Elongation_Desaturation Elongation & Desaturation Palmitate->Elongation_Desaturation ComplexLipids Complex Lipids (Phospholipids, Triglycerides) Elongation_Desaturation->ComplexLipids SCD1 SCD1 Elongation_Desaturation->SCD1 Stearoyl-CoA ACC->MalonylCoA FASN->Palmitate SCD1->Elongation_Desaturation Oleoyl-CoA ACC_Inhibitors ACC Inhibitors (e.g., TOFA, ND-646) ACC_Inhibitors->ACC FASN_Inhibitors FASN Inhibitors (e.g., C75, TVB-2640) FASN_Inhibitors->FASN SCD1_Inhibitors SCD1 Inhibitors (e.g., A939572) SCD1_Inhibitors->SCD1

Caption: De Novo Lipogenesis Pathway and Points of Inhibition.

faah_inhibition_pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Degradation CB1_CB2 CB1/CB2 Receptors Anandamide->CB1_CB2 Activation ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Signaling Downstream Signaling (Analgesia, Anxiolysis) CB1_CB2->Signaling FAAH_Inhibitors FAAH Inhibitors (e.g., URB597, OL-135) FAAH_Inhibitors->FAAH Inhibition

Caption: FAAH Inhibition and Endocannabinoid Signaling.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme (or Cells) Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare Inhibitor (Serial Dilutions) Inhibitor_Prep->Preincubation Substrate_Prep Prepare Substrate (Radiolabeled or Chromogenic) Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Preincubation->Reaction Incubation Incubate at Optimal Temperature Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Product (e.g., Radioactivity, Absorbance) Stop_Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Curve Generate Dose-Response Curve and Determine IC50 Calculation->IC50_Curve

Caption: General Workflow for an Enzyme Inhibition Assay.

downstream_effects FASN_ACC_Inhibition FASN/ACC Inhibition MalonylCoA_depletion ↓ Malonyl-CoA FASN_ACC_Inhibition->MalonylCoA_depletion Palmitate_depletion ↓ Palmitate & SFA MalonylCoA_depletion->Palmitate_depletion LipidRaft_disruption Lipid Raft Disruption Palmitate_depletion->LipidRaft_disruption ER_Stress ER Stress Palmitate_depletion->ER_Stress Accumulation of precursors Signaling_alteration Altered Signaling (↓ PI3K/Akt, ↓ Wnt/β-catenin) LipidRaft_disruption->Signaling_alteration Apoptosis Apoptosis Signaling_alteration->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling_alteration->CellCycleArrest ER_Stress->Apoptosis

Caption: Downstream Cellular Effects of FASN/ACC Inhibition.

References

Specificity of 3,4-Pentadienoyl-CoA for Medium-Chain Acyl-CoA Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of 3,4-pentadienoyl-CoA as an inhibitor of its target enzyme, medium-chain acyl-CoA dehydrogenase (MCAD). It compares its activity with other known inhibitors and provides supporting experimental data and protocols to aid in research and drug development.

Introduction to this compound and its Target

This compound is a potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoprotein in the mitochondrial fatty acid β-oxidation pathway.[1][2] This enzyme is responsible for the initial dehydrogenation step in the breakdown of medium-chain fatty acids (6-12 carbons in length).[3][4][5] this compound acts as a "suicide" inhibitor, meaning it is processed by the enzyme's catalytic mechanism to a reactive species that then irreversibly inactivates the enzyme by forming a covalent adduct with the flavin cofactor.[1]

Comparative Analysis of MCAD Inhibitors

InhibitorTarget Enzyme(s)Mechanism of ActionPotency & Specificity (Qualitative & Quantitative)
This compound Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Suicide Inhibition (irreversible covalent modification of FAD)[1]Potent and rapid inactivator of MCAD with a reported inactivation rate constant (k_inact ) of 2.4 x 10^3 min^-1 .[1] Its specificity for MCAD over other acyl-CoA dehydrogenases has not been quantitatively reported, but it is generally described as an inhibitor of the "general acyl-CoA dehydrogenase" from pig kidney, which is primarily MCAD.
3-Methyleneoctanoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mechanism-based inhibition[6]A rapid inactivator of MCAD, with a reported reduction rate of the enzyme's flavin at 1°C of 10 s^-1 .[6] It is considered a more effective inhibitor than its isomer, 3-methyl-trans-2-octenoyl-CoA.[6]
3-Methyl-trans-2-octenoyl-CoA Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Mechanism-based inhibition[6]A comparatively slow inactivator of MCAD, with a flavin reduction rate at 1°C of 1.1 x 10^-4 s^-1 .[6]
Methylenecyclopropaneacetic acid (MCPA) MCAD and Short-Chain Acyl-CoA Dehydrogenase (SCAD)Irreversible inhibitionInhibits both MCAD and SCAD, with a stronger inhibition towards SCAD .[1] This indicates a lower specificity for MCAD compared to other inhibitors.
Spiropentaneacetic acid (SPA) Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Irreversible inhibition (tight, non-covalent complex)[1]A specific inhibitor of MCAD that does not significantly affect SCAD or branched-chain amino acid metabolism, unlike MCPA.[1] It inhibits palmitoylcarnitine oxidation with 50% inhibition between 6 and 100 µM.[1]

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The target enzyme, MCAD, is a central component of the mitochondrial fatty acid β-oxidation spiral. This pathway is crucial for energy production from fatty acids, particularly during periods of fasting or high energy demand.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Dehydrogenation ACAD Acyl-CoA Dehydrogenase (SCAD, MCAD, LCAD, VLCAD) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration ECH Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation HADH β-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA KAT β-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle FAD FAD FADH2 FADH2 FAD->FADH2 e- NAD NAD+ NADH NADH NAD->NADH e- H2O H2O CoA_SH CoA-SH ACAD->FAD ECH->H2O HADH->NAD KAT->CoA_SH Inhibitor This compound Inhibitor->ACAD Inhibition

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Protocols

Spectrophotometric Assay for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol is adapted from a method that measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA. This substrate is specific for MCAD, as long-chain and short-chain acyl-CoA dehydrogenases show little to no activity with it.[6]

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.6)

  • 3-phenylpropionyl-CoA (substrate)

  • Phenazine methosulfate (PMS) (electron acceptor)

  • 2,6-Dichloroindophenol (DCIP) (final electron acceptor)

  • Purified MCAD enzyme or tissue homogenate

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM potassium phosphate buffer, pH 7.6

    • 0.5 mM PMS

    • 0.1 mM DCIP

  • Add the MCAD enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding 3-phenylpropionyl-CoA to a final concentration of 50 µM.

  • Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 25°C). The decrease in absorbance is due to the reduction of DCIP.

  • The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of DCIP (21 mM⁻¹cm⁻¹ at 600 nm).

Assay for Time-Dependent Inactivation of MCAD by this compound

This protocol is a general procedure for determining the inactivation kinetics of a suicide inhibitor.

Materials:

  • All materials from the MCAD activity assay.

  • This compound (inhibitor) at various concentrations.

Procedure:

  • Pre-incubate the MCAD enzyme with various concentrations of this compound in the reaction buffer at a specific temperature.

  • At different time intervals, take aliquots of the pre-incubation mixture and add them to the MCAD activity assay mixture (lacking the inhibitor) to determine the remaining enzyme activity.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibition constant (K_I).

Inactivation_Kinetics_Workflow Start Start: Prepare Enzyme and Inhibitor Solutions Preincubation Pre-incubate MCAD with various [this compound] Start->Preincubation Aliquots Take aliquots at different time points Preincubation->Aliquots Activity_Assay Measure remaining MCAD activity (Spectrophotometric Assay) Aliquots->Activity_Assay Plot1 Plot ln(Remaining Activity) vs. Time Activity_Assay->Plot1 k_obs Calculate k_obs (slope) Plot1->k_obs Plot2 Plot k_obs vs. [Inhibitor] k_obs->Plot2 k_inact_KI Determine k_inact and K_I Plot2->k_inact_KI End End: Inactivation Parameters Determined k_inact_KI->End

References

A Comparative Guide to the Efficacy of 3,4-Pentadienoyl-CoA: In Vitro Potency vs. In Vivo Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and currently understood in vivo efficacy of 3,4-Pentadienoyl-CoA, a potent inhibitor of fatty acid oxidation. It is intended to be a valuable resource for researchers investigating metabolic pathways and for professionals in drug development exploring novel therapeutic strategies targeting fatty acid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.

I. Executive Summary

This compound is a well-characterized, mechanism-based inactivator, or "suicide substrate," of acyl-CoA dehydrogenases (ACADs), key enzymes in mitochondrial beta-oxidation.[1][2] Its potent in vitro efficacy is demonstrated by its rapid inactivation of these enzymes through the formation of a covalent adduct with the flavin cofactor.[1] However, a significant gap exists in the scientific literature regarding its in vivo efficacy. Much of the current understanding of its potential physiological effects is extrapolated from studies of its precursor, 4-pentenoic acid, which is known to inhibit fatty acid oxidation and can induce hypoglycemia.[3][4][5] This guide will focus on a detailed comparison of the robust in vitro data for this compound with available information on its metabolic context and the effects of related compounds.

II. Data Presentation: Quantitative Comparison of Acyl-CoA Dehydrogenase Inhibitors

The following table summarizes the available quantitative data for the in vitro inhibition of acyl-CoA dehydrogenases by this compound and a notable alternative, 2-methylenecyclopropaneacetic acid (MCPA). The lack of direct in vivo efficacy data for this compound is a critical point to note.

CompoundTarget Enzyme(s)Type of InhibitionKey Quantitative DataReference(s)
This compound General Acyl-CoA Dehydrogenase (pig kidney), Medium-Chain Acyl-CoA DehydrogenaseSuicide Substrate (Irreversible)Inactivation rate constant (k_inact): 2.4 x 10³ min⁻¹ (for general ACAD).[1][6] Reversal of adduct formation (k_rev): 0.3 min⁻¹.[1][6] Half-life of enzyme-inactivator adduct: 75 min.[1][6][1][6][7]
2-methylenecyclopropaneacetic acid (MCPA) Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), Isovaleryl-CoA Dehydrogenase (IVD), Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Not specifiedIC₅₀ (SBCAD): Not specified, but effective. IC₅₀ (IVD): 1.2 ± 0.1 μM.[8] IC₅₀ (SCAD): 1.6 ± 0.3 μM.[8] IC₅₀ (MCAD): 7.8 ± 1.0 μM.[8][8]
4-Pentenoic Acid (precursor to this compound) Fatty Acid Oxidation (general)Metabolite-mediated inhibitionPrimarily in vivo observations of hypoglycemia and inhibition of fatty acid oxidation. Quantitative in vitro data on direct enzyme inhibition is less defined.[3][4][5]

III. Mechanism of Action and Signaling Pathways

This compound exerts its inhibitory effect by targeting acyl-CoA dehydrogenases, the first class of enzymes in the mitochondrial fatty acid β-oxidation spiral.

Signaling Pathway of this compound Inhibition

cluster_Mitochondrial_Matrix Mitochondrial Matrix 3_4_Pentadienoyl_CoA This compound ACAD_FAD Active Enzyme 3_4_Pentadienoyl_CoA->ACAD_FAD Binds to active site ACAD Acyl-CoA Dehydrogenase (ACAD) FAD FAD (oxidized) Covalent_Adduct Inactive Covalent Adduct (ACAD-FADH-3,4-pentadienoyl-CoA) ACAD_FAD->Covalent_Adduct Mechanism-based inactivation Beta_Oxidation Fatty Acid β-Oxidation Covalent_Adduct->Beta_Oxidation Inhibition

Caption: Mechanism of Acyl-CoA Dehydrogenase inactivation by this compound.

The inactivation process begins with the binding of this compound to the active site of the acyl-CoA dehydrogenase.[1] Through a series of catalytic steps initiated by the abstraction of an alpha-hydrogen, a reactive intermediate is formed which then covalently modifies the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme inactive.[1][2] This "suicide inhibition" is highly specific and efficient.

IV. Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and its alternatives.

In Vitro Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

This is considered the gold standard for measuring ACAD activity.[1][9]

Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from an active ACAD.

Materials:

  • Purified recombinant or isolated ACAD enzyme

  • Recombinant or purified porcine ETF

  • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)

  • Inhibitor (e.g., this compound)

  • Anaerobic cuvette or 96-well plate

  • Spectrofluorometer

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase for microplate assays)

Procedure:

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.6) and make it anaerobic by purging with nitrogen or using an oxygen scavenging system.

  • To the anaerobic cuvette or well, add the reaction buffer, ETF, and the ACAD enzyme.

  • For inhibition studies, pre-incubate the enzyme with the inhibitor (this compound) for a defined period.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.

  • The rate of fluorescence decrease is proportional to the ACAD activity.

Experimental Workflow for In Vitro Inhibition Assay

Prepare_Anaerobic_Buffer Prepare Anaerobic Reaction Buffer Add_Reagents Add Buffer, ETF, and ACAD to cuvette/plate Prepare_Anaerobic_Buffer->Add_Reagents Pre_Incubate Pre-incubate with This compound Add_Reagents->Pre_Incubate Initiate_Reaction Add Acyl-CoA Substrate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Monitor ETF Fluorescence Decrease Over Time Initiate_Reaction->Measure_Fluorescence Calculate_Activity Calculate ACAD Activity/Inhibition Measure_Fluorescence->Calculate_Activity

Caption: Workflow for the ETF-based ACAD inhibition assay.

Spectrophotometric Acyl-CoA Dehydrogenase Activity Assay

A simpler, alternative method that does not require anaerobic conditions.[2][10]

Principle: This assay uses an artificial electron acceptor, such as ferricenium hexafluorophosphate or phenazine ethosulfate-DCPIP, which changes color upon reduction by the active ACAD.

Materials:

  • Tissue homogenate (e.g., from muscle biopsy) or purified enzyme

  • Reaction buffer

  • Acyl-CoA substrate

  • Artificial electron acceptor (e.g., ferricenium hexafluorophosphate)

  • Spectrophotometer

Procedure:

  • Prepare the enzyme source (e.g., homogenize tissue and centrifuge to obtain a supernatant).

  • In a cuvette, combine the reaction buffer, enzyme preparation, and the artificial electron acceptor.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor over time.

  • The rate of change in absorbance is proportional to the ACAD activity.

V. Discussion and Future Directions

The potent in vitro activity of this compound as a suicide substrate for acyl-CoA dehydrogenases is well-documented.[1][6] Its rapid and specific inactivation of these key metabolic enzymes makes it an invaluable tool for studying the intricacies of fatty acid oxidation in a laboratory setting.

The primary challenge lies in translating this in vitro potency to a predictable in vivo effect. The lack of direct studies on the administration and efficacy of this compound in living organisms means that its therapeutic potential remains largely theoretical. The hypoglycemic effects observed with its precursor, 4-pentenoic acid, suggest that inhibiting fatty acid oxidation can have systemic metabolic consequences.[3][4] However, the conversion of 4-pentenoic acid to this compound and other potentially active metabolites in vivo is a complex process that is not fully elucidated.[5]

Future research should prioritize in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of this compound. Such studies are essential to understand its bioavailability, metabolic fate, and potential off-target effects. Furthermore, direct comparative studies with other ACAD inhibitors, both in vitro and in vivo, would provide a clearer picture of its relative potency and therapeutic index.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of specialized chemical reagents like 3,4-Pentadienoyl-CoA are paramount for ensuring laboratory safety and environmental protection. Due to its nature as a highly reactive research biochemical, a specific Safety Data Sheet (SDS) with explicit disposal instructions is not always readily available. This guide, therefore, provides a comprehensive operational and disposal plan based on the chemical properties of this compound and established best practices for handling reactive thioesters and acyl-CoA compounds.

Core Principle: Risk Assessment

Before initiating any disposal procedures, a thorough risk assessment must be conducted by qualified personnel. This assessment should consider the compound's known reactivity, concentration, the solvents used, and potential hazardous byproducts from the experimental process. All procedures must strictly comply with local, state, and federal regulations for hazardous chemical waste disposal.[1][2][3] this compound is known to be a reactive "suicide substrate" for acyl-CoA dehydrogenases, which underscores the need for careful handling and disposal to prevent unintended reactions.[4]

Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is mandatory when handling this compound in any form—pure, in solution, or as waste.

Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against accidental splashes of the chemical or solvents.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[5]
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.
Work Area All handling and preparation for disposal must be conducted within a certified chemical fume hood.Minimizes inhalation exposure to the compound, which may be an irritant, and to any volatile solvents.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5][6] If irritation develops or persists, seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[6]
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the contaminated material into a sealed, labeled hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.

Step-by-Step Disposal Protocol

The primary and safest disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed disposal contractor.[7] Do not attempt to dispose of this compound down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is crucial for safe and compliant disposal.[8]

  • Liquid Waste :

    • Aqueous Solutions : Collect aqueous solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are suitable.[9]

    • Organic Solvent Solutions : If dissolved in an organic solvent (e.g., acetonitrile, methanol), the waste must be collected in a container designated for flammable organic waste.[8] Store this container in a well-ventilated area, away from sources of ignition.[8]

    • NEVER mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste or with reactive chemicals like strong oxidizers or bases.[7]

  • Solid Waste :

    • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, weigh boats, and centrifuge tubes, must be disposed of as contaminated solid hazardous waste.[8]

    • Place these materials in a separate, clearly labeled, and sealed waste bag or container.

Step 2: Labeling and Storage

Proper labeling is a critical regulatory requirement.

  • All waste containers must be clearly and securely labeled with the words "HAZARDOUS WASTE." [7]

  • The label must also include:

    • The full chemical name: "this compound"

    • A list of all components in the container, including solvents and their approximate concentrations or percentages.[9]

    • The date accumulation started.

    • Appropriate hazard pictograms as determined by your institution's EHS guidelines (e.g., irritant, environmentally hazardous).

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation until they are ready for pickup.[2] Ensure secondary containment is used to prevent the spread of material in case of a leak.

Step 3: Final Disposal
  • Once a waste container is full or the project is complete, contact your institution’s Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup.[10]

  • Follow all institutional procedures for waste manifest documentation and hand-off to the licensed hazardous waste contractor.

Experimental Protocol: Chemical Deactivation (for Advanced Users)

For laboratories equipped to perform chemical deactivation, alkaline hydrolysis can be employed to break the reactive thioester bond of this compound. This procedure should only be performed by trained personnel and in strict accordance with institutional safety policies.

Principle: Alkaline hydrolysis will cleave the thioester bond, and subsequent oxidation of the resulting free thiol can reduce its potent odor.[10]

Materials:

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Commercial bleach solution (e.g., sodium hypochlorite)

  • pH paper or calibrated pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., glass beaker or flask)

Procedure:

  • Preparation : Perform all steps in a certified chemical fume hood while wearing all required PPE.[10] Place the vessel containing the this compound waste solution on a stir plate.

  • Alkaline Hydrolysis : While stirring, slowly add an equal volume of 1 M NaOH solution to the waste. This raises the pH and initiates the hydrolysis of the thioester bond. Allow the reaction to stir for at least 1-2 hours to ensure completion.

  • Odor Neutralization (Oxidation) : After hydrolysis, a free thiol from the Coenzyme A moiety will be present. To neutralize the odor, slowly and carefully add a small amount of bleach solution (approximately 1/10th of the total volume) while stirring.[10] This will oxidize the thiol. Continue stirring for another 20-30 minutes.

  • Neutralization of Final Solution : The resulting solution will be highly basic. It must be neutralized to a pH between 6 and 8 before final collection. Slowly add 1 M HCl while stirring continuously. Monitor the pH frequently.[10]

  • Final Waste Collection : Once neutralized, transfer the solution to a designated aqueous hazardous waste container. The container must be labeled with all its final contents (e.g., "Neutralized this compound waste, containing sodium pentadienoate and oxidized Coenzyme A degradation products in aqueous salt solution").[10]

  • Disposal : Arrange for pickup and disposal of the final waste container through your institution's EHS office.[10]

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

cluster_start cluster_assess cluster_ppe cluster_segregate cluster_liquid_type cluster_collection cluster_disposal start Generation of This compound Waste assess Is waste contaminated with This compound? start->assess ppe Wear Full PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves assess->ppe Yes segregate Segregate Waste by Type ppe->segregate liquid Liquid Waste segregate->liquid solid Solid Waste (Gloves, Tips, etc.) segregate->solid solvent_type Solvent Type? liquid->solvent_type label_waste Label Container: 'HAZARDOUS WASTE' + Contents solid->label_waste aqueous Aqueous Waste Container solvent_type->aqueous Aqueous organic Flammable Organic Waste Container solvent_type->organic Organic aqueous->label_waste organic->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Logical workflow for the safe disposal of this compound waste.

start Start: Deactivation of This compound Waste fume_hood Step 1: Perform all steps in a certified fume hood with full PPE. start->fume_hood hydrolysis Step 2: Add 1 M NaOH (Alkaline Hydrolysis) fume_hood->hydrolysis oxidation Step 3: Add Bleach (Oxidize Thiol) hydrolysis->oxidation neutralize Step 4: Neutralize with 1 M HCl to pH 6-8 oxidation->neutralize collect Step 5: Transfer to labeled aqueous hazardous waste container. neutralize->collect dispose Step 6: Arrange disposal via EHS collect->dispose

Caption: Experimental workflow for chemical deactivation of this compound.

References

Essential Safety and Operational Protocols for Handling 3,4-Pentadienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3,4-Pentadienoyl-CoA. Therefore, this document is based on a conservative, risk-based approach, treating the compound as hazardous due to its known reactivity as a "suicide" inhibitor of acyl-CoA dehydrogenase.[1] These guidelines are intended for trained laboratory personnel and are not a substitute for a formal risk assessment.

Hazard Assessment and Primary Concerns

This compound is a reactive allenic thioester analog that acts as a potent inhibitor of general acyl-CoA dehydrogenase.[1] Its reactivity suggests potential for high chemical and biological activity. The primary hazards are anticipated to be:

  • Inhalation: Risk of respiratory irritation or other systemic effects if aerosolized.

  • Dermal (Skin) Contact: Potential for skin irritation, allergic reaction, or absorption.

  • Ocular (Eye) Contact: Risk of serious eye irritation or damage.[2]

  • Ingestion: Potential for toxicity if swallowed.

Given the lack of specific toxicity data, all handling of this compound should be conducted within a certified chemical fume hood to minimize exposure.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the required PPE based on the potential route of exposure.

Exposure Route Required PPE Rationale & Specifications
Inhalation Chemical Fume HoodAll manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
N95 Respirator (or higher)Recommended as a secondary precaution, especially when handling larger quantities or if there is a risk of aerosolization.
Dermal (Skin) Contact Double GlovingUse nitrile or neoprene gloves as an inner layer, with a second pair of nitrile gloves as the outer layer.[3] Change the outer glove immediately upon contamination.
Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required. A disposable gown over the lab coat is recommended for procedures with a high risk of splashing.[3]
Full CoverageWear long pants and closed-toe shoes to ensure no skin is exposed.[4]
Ocular (Eye) Contact Safety GogglesANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and fine particles.[3][5]
Face ShieldWear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous reactions.[3][6]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.

Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment (spatulas, weigh paper, vials, solvents) inside the hood before starting.

  • Don all required PPE as specified in the table above.

Weighing the Compound (Highest Risk Step):

  • Perform this task in a fume hood, ideally within a containment enclosure (e.g., powder-containment balance hood) if available.

  • Use dedicated, clearly labeled spatulas and equipment.

  • Handle the container with care to avoid generating airborne dust.

  • Weigh the desired amount onto creased weigh paper or directly into a tared vial.

  • Carefully close the primary container immediately after dispensing.

Solution Preparation:

  • Add solvent to the vial containing the weighed solid using a pipette or syringe to minimize splashing.

  • Ensure the vial is securely capped before mixing.

  • If sonication or vortexing is required, perform these actions within the fume hood.

Decontamination and Spill Cleanup:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the absorbent material in a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

  • In case of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[3]

Waste Type Disposal Procedure
Solid Waste Collect all contaminated solid materials, including used PPE (gloves, disposable gowns), weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[3]
Liquid Waste Unused solutions or rinseates should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[3]
Sharps Waste Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Don Full PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 weigh Weigh Compound prep3->weigh dissolve Prepare Solution weigh->dissolve spill Spill weigh->spill Potential Event exposure Personal Exposure weigh->exposure decon Decontaminate Equipment dissolve->decon dissolve->spill Potential Event dissolve->exposure Potential Event dispose_solid Dispose of Solid Waste decon->dispose_solid dispose_liquid Dispose of Liquid Waste decon->dispose_liquid

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.